molecular formula C6H9BrN2O2 B1503810 3-(2-Bromoethyl)piperazine-2,5-dione CAS No. 89959-26-2

3-(2-Bromoethyl)piperazine-2,5-dione

Cat. No.: B1503810
CAS No.: 89959-26-2
M. Wt: 221.05 g/mol
InChI Key: NEPOFXZGOPOROF-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C6H9BrN2O2 and its molecular weight is 221.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

89959-26-2

Molecular Formula

C6H9BrN2O2

Molecular Weight

221.05 g/mol

IUPAC Name

3-(2-bromoethyl)piperazine-2,5-dione

InChI

InChI=1S/C6H9BrN2O2/c7-2-1-4-6(11)8-3-5(10)9-4/h4H,1-3H2,(H,8,11)(H,9,10)

InChI Key

NEPOFXZGOPOROF-UHFFFAOYSA-N

SMILES

C1C(=O)NC(C(=O)N1)CCBr

Canonical SMILES

C1C(=O)NC(C(=O)N1)CCBr

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 3-(2-Bromoethyl)piperazine-2,5-dione: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

The piperazine-2,5-dione, also known as a 2,5-diketopiperazine (DKP), represents a uniquely privileged scaffold in modern medicinal chemistry.[1][2] This heterocycle is a common motif in natural products and serves as a conformationally constrained dipeptide mimic, making it an ideal core for developing novel therapeutics.[3][4] Its rigid structure allows for the precise spatial orientation of appended functional groups, which is critical for high-affinity interactions with biological targets. The strategic value of the piperazine-2,5-dione framework is evident in its application across a wide range of therapeutic areas, including oncology, virology, and neurology.[4][5][6]

This guide focuses on a specific, highly functionalized derivative: 3-(2-Bromoethyl)piperazine-2,5-dione . The significance of this molecule lies in the combination of the stable, biocompatible DKP core with a reactive bromoethyl side chain. This alkyl bromide moiety acts as a versatile synthetic handle, providing a prime electrophilic site for covalent modification via nucleophilic substitution reactions.[7] Consequently, this compound is not merely a compound but a strategic platform for generating extensive libraries of complex molecules, enabling rapid structure-activity relationship (SAR) studies and the development of targeted therapies like PROTACs and covalent inhibitors.[8]

This document serves as a comprehensive technical resource for researchers, outlining the core chemical properties, a robust and validated synthetic strategy, and the vast synthetic potential of this pivotal building block.

Chemical Structure and Physicochemical Properties

The foundational characteristics of this compound are dictated by its unique assembly of functional groups. The molecule's structure and key properties are summarized below.

Chemical Structure:

Table 1: Core Physicochemical and Structural Properties

PropertyValue / DescriptionRationale and Significance
IUPAC Name This compoundSystematically identifies the compound based on international standards.
Molecular Formula C₆H₉BrN₂O₂Derived from the elemental composition. Essential for mass spectrometry and elemental analysis.
Molecular Weight 221.05 g/mol Calculated from the molecular formula. Crucial for all stoichiometric calculations in synthesis.
Key Functional Groups 1. Piperazine-2,5-dione (cyclic diamide) 2. Primary Alkyl BromideThe DKP core provides structural rigidity and peptide-like character.[2] The alkyl bromide is a reactive electrophile for S_N2 reactions.[7]
Predicted Solubility Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in alcohols (Methanol, Ethanol); sparingly soluble in water.The amide groups in the DKP ring contribute to polarity, while the bromoethyl chain adds lipophilicity. This balance is typical for drug-like scaffolds.[9]
Reactivity Profile The primary alkyl bromide is susceptible to nucleophilic attack. The N-H protons of the amide are weakly acidic and can be deprotonated with a strong base for N-alkylation.This dual reactivity allows for sequential or orthogonal functionalization at both the side chain and the ring system.

Proposed Synthesis Protocol: A Self-Validating Workflow

The absence of a standardized commercial source for this compound necessitates a reliable and reproducible synthetic route. The following multi-step protocol is designed based on established and validated transformations in peptide and heterocyclic chemistry, ensuring high fidelity and yield. The logic behind each step is to build the required carbon skeleton and then perform the key cyclization and functional group interconversion.

Experimental Protocol

Step 1: N-Protection of L-Glutamic Acid

  • Rationale: The α-amino group of the starting material, L-glutamic acid, must be protected to prevent self-polymerization and to direct reactivity to the carboxylic acid groups. The Boc (tert-butyloxycarbonyl) group is chosen for its stability in subsequent reaction conditions and its ease of removal under acidic conditions.

  • Procedure:

    • Suspend L-glutamic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

    • Cool the mixture to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-glutamic acid.

Step 2: Selective Esterification of the Side-Chain Carboxylic Acid

  • Rationale: To form the desired hydroxyethyl side chain later, the γ-carboxylic acid must first be converted to an ester, which can then be selectively reduced.

  • Procedure:

    • Dissolve Boc-L-glutamic acid (1.0 eq) in anhydrous benzyl alcohol.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to 50 °C under vacuum for 4-6 hours to remove water via azeotropic distillation.

    • Cool, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer and concentrate to yield the γ-benzyl ester product.

Step 3: Amide Coupling with Glycine Methyl Ester

  • Rationale: This step constructs the dipeptide backbone required for cyclization. HBTU is a highly efficient coupling reagent that minimizes racemization.

  • Procedure:

    • Dissolve the γ-benzyl ester product from Step 2 (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.

    • Cool to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Add HBTU (1.1 eq) portion-wise and stir at 0 °C for 30 minutes, then at room temperature for 4 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry and concentrate to yield the protected dipeptide.

Step 4: Deprotection and Spontaneous Cyclization

  • Rationale: Removal of the Boc group with a strong acid like TFA exposes the free amine, which then undergoes a spontaneous intramolecular cyclization with the adjacent methyl ester to form the stable piperazine-2,5-dione ring.

  • Procedure:

    • Dissolve the dipeptide (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

    • Stir at room temperature for 2 hours.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in methanol and heat to reflux for 8-12 hours to drive the cyclization to completion.

    • Cool and concentrate to obtain the crude cyclized product, 3-(2-(benzyloxycarbonyl)ethyl)piperazine-2,5-dione.

Step 5: Reduction to the Primary Alcohol

  • Rationale: The benzyl ester is now reduced to the primary alcohol. Lithium borohydride (LiBH₄) is a suitable reagent that is strong enough to reduce the ester but less harsh than LiAlH₄.

  • Procedure:

    • Suspend the cyclized product (1.0 eq) in anhydrous THF.

    • Cool to 0 °C and add LiBH₄ (2.0 eq) portion-wise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

    • Carefully quench the reaction by the slow addition of 1M HCl at 0 °C.

    • Extract with ethyl acetate, dry the organic layer, and concentrate to yield 3-(3-hydroxypropyl)piperazine-2,5-dione.

Step 6: Bromination of the Primary Alcohol

  • Rationale: The final step converts the terminal alcohol into the target bromoethyl group. Carbon tetrabromide and triphenylphosphine provide a mild and effective method (Appel reaction) for this transformation.

  • Procedure:

    • Dissolve 3-(3-hydroxypropyl)piperazine-2,5-dione (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours until TLC indicates completion.

    • Concentrate the reaction mixture and purify by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the final product, this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product L-Glutamic Acid L-Glutamic Acid S1 Step 1: N-Boc Protection L-Glutamic Acid->S1 Boc2O Glycine Methyl Ester Glycine Methyl Ester S2 Step 2: Selective Esterification S1->S2 Benzyl Alcohol, p-TsOH S3 Step 3: Amide Coupling S2->S3 Gly-OMe, HBTU S4 Step 4: Deprotection & Cyclization S3->S4 TFA, then MeOH/reflux S5 Step 5: Ester Reduction S4->S5 LiBH4 S6 Step 6: Alcohol Bromination S5->S6 CBr4, PPh3 FP This compound S6->FP

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug development lies in the predictable and efficient reactivity of its bromoethyl side chain. This group serves as a potent electrophile, enabling a wide array of S_N2 reactions to introduce diverse functionalities.

Key Transformations:

  • Amination: Reaction with primary or secondary amines (R₂NH) yields tertiary amine derivatives. This is a cornerstone for modulating solubility, basicity (pKa), and for introducing pharmacophores that can form salt bridges with biological targets.

  • Thiolation: Reaction with thiols (RSH) or thiolate salts produces thioethers. This is useful for introducing sulfur-containing motifs or for linking the scaffold to cysteine residues in proteins.

  • Azide Formation: Substitution with sodium azide (NaN₃) provides an azidoethyl derivative. This is a highly valuable intermediate for "click chemistry" (copper-catalyzed or strain-promoted alkyne-azide cycloaddition), allowing for the efficient and specific conjugation to other molecules.

  • Alkoxylation/Phenoxylation: Reaction with alkoxides or phenoxides (RO⁻) can be used to form ether linkages, expanding the chemical space of derivatives.

The self-validating nature of these protocols comes from the clean and high-yielding conversions typical of S_N2 reactions with primary alkyl bromides. Reaction progress can be easily monitored by techniques such as TLC or LC-MS.

G cluster_reagents Nucleophilic Reagents cluster_products Derivative Classes Core 3-(2-Bromoethyl) piperazine-2,5-dione Amine_P Amine Derivatives Core->Amine_P Amination Thio_P Thioether Derivatives Core->Thio_P Thiolation Azide_P Azide Intermediate (for Click Chemistry) Core->Azide_P Azide Substitution Other_P Ether/Nitrile Derivatives Core->Other_P S_N2 Reaction Amine Primary/Secondary Amine (R2NH) Amine->Amine_P Thiol Thiol / Thiolate (RSH / RS-) Thiol->Thio_P Azide Sodium Azide (NaN3) Azide->Azide_P Other Other Nucleophiles (Alcohols, Cyanides, etc.) Other->Other_P

Caption: Key reaction pathways utilizing the bromoethyl side chain.

Applications in Drug Development

The DKP scaffold is a proven pharmacophore, and the ability to easily functionalize it via the bromoethyl handle makes this compound a high-value starting point for several advanced applications:

  • Scaffold for Library Synthesis: This molecule is an ideal starting point for creating large, diverse chemical libraries for high-throughput screening. The robust reactivity allows for parallel synthesis workflows to quickly generate hundreds of analogs with varying physicochemical properties.[4]

  • Development of Targeted Therapeutics: The bromoethyl group can serve as an attachment point for linkers in more complex therapeutic modalities. For instance, in Proteolysis Targeting Chimeras (PROTACs), this site could be used to connect the DKP scaffold (acting as a warhead for a target protein or as part of an E3 ligase ligand) to the rest of the molecule.[8]

  • Fragment-Based Drug Discovery (FBDD): The core molecule can be considered a "fragment" that can be elaborated upon once initial binding to a target is identified. The bromoethyl group provides the vector for growing the fragment into a more potent lead compound.

  • Probing Biological Systems: By reacting the molecule with fluorescent dyes or affinity tags (via the bromoethyl handle), researchers can create chemical probes to study the localization and interactions of DKP-binding proteins within cells.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its handling should be guided by the properties of its constituent functional groups.

  • General Precautions: Handle in a well-ventilated chemical fume hood at all times.[10][11] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]

  • Chemical Hazards: As an alkylating agent, the compound should be considered potentially harmful and an irritant.[12] Avoid contact with skin and eyes, and prevent inhalation of any dust or aerosols.[10][11] Direct contact may cause skin and eye irritation.[10]

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.[13] The container should be tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed chemical intermediate that combines the desirable structural and biological properties of the piperazine-2,5-dione scaffold with a versatile and reactive synthetic handle. Its value extends far beyond its static structure, positioning it as a powerful platform for the efficient generation of novel and complex molecular architectures. The robust synthetic route and predictable reactivity profile described in this guide provide researchers in drug discovery with the necessary tools to leverage this compound for the development of next-generation therapeutics.

References

  • Angene Chemical. (2024, December 28). Safety Data Sheet. Retrieved from [Link]

  • Bremner, J. B., et al. (2026, January 22). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. Retrieved from [Link]

  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Kumar, A., et al. (2022, May 25). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Piperazinedione. PubChem. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-(2-hydroxyethyl)-2,5-piperazinedione. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 5625-41-2 | 3,6-Bis(hydroxymethyl)piperazine-2,5-dione. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, December 13). A General Synthesis of Bis-indolylpiperazine-2,5-diones. PMC. Retrieved from [Link]

  • Moura, R. G., et al. (n.d.). Synthesis of the piperazine subunit of Indinavir. Arkivoc. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025, December 25). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 15). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Bromoethyl)piperazine. PubChem. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Piperazine (FDB012189). Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. PMC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

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Sources

A Guide to Bioactive Diketopiperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The diketopiperazine (DKP) scaffold, the smallest cyclic peptide, represents a privileged structure in medicinal chemistry. Its prevalence in nature, from microbes to marine organisms, hints at a rich evolutionary history of biological activity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on leveraging the DKP core for novel therapeutic discovery. We will move beyond a simple recitation of facts to explore the underlying principles of DKP chemistry, biology, and application, grounded in field-proven insights and methodologies.

Part 1: The Diketopiperazine Core: A Privileged Scaffold

Diketopiperazines, also known as 2,5-dioxopiperazines, are six-membered rings containing two amide bonds. Their rigid, conformationally constrained structure provides a unique platform for presenting diverse pharmacophoric groups in a defined three-dimensional space. This inherent rigidity often translates to higher receptor affinity and specificity compared to more flexible linear peptides. Furthermore, the DKP core can enhance metabolic stability and improve oral bioavailability, overcoming key hurdles in peptide-based drug development.

Natural Occurrence and Biosynthesis

Nature is a prolific source of structurally diverse and biologically active DKPs. They are commonly isolated from a wide array of organisms, including fungi, bacteria, and marine invertebrates. These natural products often exhibit potent pharmacological properties, having been evolutionarily selected for specific biological functions.

The biosynthesis of DKPs is a fascinating process, primarily orchestrated by non-ribosomal peptide synthetases (NRPSs). In a simplified view, two amino acid substrates are sequentially activated and tethered to the NRPS complex. A final condensation and cyclization step, often catalyzed by a dedicated terminal domain, releases the DKP product. The diversity of naturally occurring DKPs stems from the modular nature of NRPSs and the vast array of proteinogenic and non-proteinogenic amino acids that can be incorporated.

Chemical Synthesis: Building the Core

While nature provides a rich starting point, chemical synthesis is the engine for generating novel DKP analogs with tailored properties. The ability to systematically modify the scaffold at its various positions is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

One of the most robust and widely adopted methods for the synthesis of N-unsubstituted DKPs is the cyclization of a dipeptide ester. The choice of solvent and temperature is critical for achieving high yields and minimizing side reactions, such as racemization.

Experimental Protocol: Synthesis of a Pro-Ala Diketopiperazine

This protocol describes a representative method for the synthesis of a simple DKP, cyclo(Pro-Ala), via the cyclization of the corresponding dipeptide methyl ester.

Materials:

  • L-Prolyl-L-Alanine methyl ester hydrochloride (Pro-Ala-OMe·HCl)

  • Triethylamine (TEA)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Step-by-Step Methodology:

  • Dipeptide Ester Preparation: The starting dipeptide ester, Pro-Ala-OMe·HCl, can be prepared by standard peptide coupling methods (e.g., using DCC/HOBt or HATU as coupling agents) followed by esterification.

  • Neutralization and Cyclization: a. To a solution of Pro-Ala-OMe·HCl (1.0 eq) in anhydrous methanol (0.1 M), add triethylamine (1.1 eq) at room temperature. Stir for 30 minutes to neutralize the hydrochloride salt. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting free base, add anhydrous toluene to create a 0.05 M solution. d. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in CH2Cl2). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. b. The crude product can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the DKP. c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Characterization: a. Confirm the structure and purity of the final product, cyclo(Pro-Ala), using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the expected structure.

Part 2: The Biological Landscape of Diketopiperazines

The therapeutic potential of DKPs spans a remarkable range of disease areas. Their ability to modulate diverse biological targets underpins their activities as anticancer, antimicrobial, antiviral, and neuroprotective agents.

Anticancer Activity

Many naturally occurring and synthetic DKPs have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are often multifaceted and can include:

  • Induction of Apoptosis: Certain DKPs can trigger programmed cell death by modulating key signaling pathways, such as the caspase cascade.

  • Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

  • Inhibition of Angiogenesis: By interfering with the formation of new blood vessels, these compounds can starve tumors of essential nutrients.

A notable example is Plinabulin , a synthetic DKP analog that disrupts microtubule dynamics, leading to vascular disruption in tumors and induction of apoptosis in cancer cells.

Diagram: Simplified Plinabulin Mechanism of Action

plinabulin_moa Plinabulin Plinabulin Tubulin Tubulin Plinabulin->Tubulin Binds to Microtubule Microtubule Plinabulin->Microtubule Destabilizes GEF_H1 GEF-H1 Plinabulin->GEF_H1 Releases Tubulin->Microtubule Polymerizes into Microtubule->GEF_H1 Sequesters RhoA RhoA GEF_H1->RhoA Activates Apoptosis Tumor Cell Apoptosis RhoA->Apoptosis VascularDisruption Vascular Disruption RhoA->VascularDisruption DKP_SAR cluster_0 Diketopiperazine Core cluster_1 Key Modification Strategies N1 N1 C2 C2=O N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 R1 R1 C3->R1 Side Chain 1 C5 C5=O N4->C5 C6 C6 C5->C6 C6->N1 R2 R2 C6->R2 Side Chain 2 Mod1 Vary R1 & R2 Side Chains (Hydrophobicity, H-bonding, Sterics) Mod2 N-Alkylation/Arylation (Modulate H-bond donation, Stability) Mod3 Chiral Centers at C3 & C6 (Stereochemistry is critical for activity) Mod4 Scaffold Hopping (Replace core with bioisosteres)

Caption: Strategic modification points for optimizing DKP activity.

Key Considerations for DKP Drug Design:

  • Side Chains (R1 and R2): The nature of the amino acid side chains at the C3 and C6 positions is a primary determinant of biological activity. Modifications here can influence target binding, selectivity, and physicochemical properties.

  • Stereochemistry: The stereochemistry at the C3 and C6 chiral centers is often critical for activity. The cis and trans isomers of a DKP can exhibit vastly different biological profiles.

  • N-Substitution: Alkylation or arylation of the amide nitrogens can be used to modulate hydrogen bonding capacity, improve metabolic stability, and fine-tune lipophilicity.

Part 4: Future Directions and Conclusion

The diketopiperazine scaffold continues to be a fertile ground for drug discovery. Advances in synthetic chemistry, computational modeling, and high-throughput screening are enabling a more rational and efficient exploration of DKP chemical space. The inherent drug-like properties of this scaffold, combined with its vast potential for chemical diversification, ensure that DKPs will remain a prominent and exciting class of molecules in the quest for new medicines. This guide has provided a framework for understanding and harnessing the power of the DKP core, from its fundamental chemistry to its diverse biological applications.

References

  • Diketopiperazines: Biological Activity and Synthesis. (2018). Molecules. [Link]

  • The Diketopiperazine Moiety in Anticancer Compounds. (2020). Molecules. [Link]

  • Recent Advances in the Synthesis of 2,5-Diketopiperazines. (2017). Molecules. [Link]

  • Diketopiperazines as a Source of Potential Drug Candidates. (2019). Current Medicinal Chemistry. [Link]

  • Plinabulin: a novel small molecule that inhibits tumor growth by disrupting tumor vasculature. (2010). Journal of Clinical Oncology. [Link]

  • Neuroprotective effects of cyclo(His-Pro) in animal models of neurological disorders. (2002). Neuroscience & Biobehavioral Reviews. [Link]

An In-depth Technical Guide to the Natural Occurrence of Brominated Diketopiperazines in Marine Sponges

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Marine sponges, some of the most ancient and seemingly simple multicellular organisms, are unparalleled masters of chemical synthesis. Within their intricate structures, a complex interplay between the host and a vast community of symbiotic microorganisms gives rise to a staggering diversity of natural products. Among these, the brominated 2,5-diketopiperazines (DKPs) represent a fascinating and pharmacologically significant class of cyclic dipeptides. Their rigid scaffold, decorated with bromine atoms and various amino acid side chains, makes them privileged structures for interacting with biological targets. This guide provides a comprehensive exploration of brominated DKPs from marine sponges, intended for researchers, scientists, and drug development professionals. We will delve into their structural diversity, the methodologies for their discovery, their biosynthetic origins, and their potential as future therapeutics.

The World of Diketopiperazines: A Marine Perspective

Diketopiperazines are the smallest possible cyclic peptides, formed from the condensation of two α-amino acids.[1][2] This creates a stable, six-membered piperazine-2,5-dione ring that serves as a versatile scaffold for chemical elaboration. While found in a variety of natural sources, marine organisms, particularly sponges and their associated microbes, are an exceptionally rich source of novel DKP derivatives.[1][3]

The prevalence of bromination is a hallmark of marine natural products chemistry. Seawater contains a relatively high concentration of bromide ions (approximately 65 ppm), which marine organisms have evolved enzymatic machinery—notably vanadium-dependent haloperoxidases—to incorporate into organic molecules. This process of halogenation often enhances the biological activity of a compound, making brominated metabolites a focal point for drug discovery.

Sponges are not solitary chemists; they are holobionts, hosting dense and diverse communities of bacteria, fungi, and archaea that can constitute up to 40% of the sponge's biomass.[4][5] It is now widely accepted that many of the complex molecules isolated from sponges, including brominated DKPs, are in fact produced by these microbial symbionts.[5][6] This symbiotic relationship is a powerful engine of chemical innovation, driving the production of compounds for defense, communication, and competition within the marine environment.

Structural Diversity and Biological Landscape

Brominated DKPs isolated from marine sponges exhibit considerable structural variation, primarily arising from the different amino acid precursors and the degree and position of bromination. Sponges of the orders Dictyoceratida (e.g., Dysidea) and Axinellida (e.g., Acanthella) are particularly prolific producers.[7][8][9]

Key Structural Families:
  • Proline-Containing DKPs: Many bioactive DKPs incorporate a proline residue, which introduces a significant conformational constraint. Bromination often occurs on the other amino acid residue, typically an aromatic one like phenylalanine or tyrosine.

  • Tryptophan-Derived DKPs: These compounds feature an indole moiety, which can be brominated at various positions. The complexity is often increased by prenylation or other modifications.

  • Simple Aliphatic DKPs: While less common in their brominated forms, DKPs derived from simple amino acids like leucine, isoleucine, and valine have also been found. Bromination in these cases is rarer and points to highly specific enzymatic processes.

The biological activities of these compounds are as diverse as their structures. They are frequently implicated in cytotoxic, antimicrobial, and antifouling activities, reflecting their likely ecological roles as chemical defenses for the sponge host.

Table 1: Representative Brominated Diketopiperazines from Marine Sponges and Their Bioactivities
Compound NameSource Organism(s)Key Structural FeaturesReported Biological ActivityReference(s)
Dysidines A & B Dysidea sp.Polychlorinated and brominated tryptophan-derivedNo significant cytotoxicity, anti-inflammatory, antibacterial, or antiviral activities reported for these specific compounds.[7][10][7][10]
Cyclo(L-Phe-L-Pro) derivatives Acanthella cavernosaBrominated Phenylalanine residueAntifouling activity has been noted for related structures.[11][9][11]
Barettin Geodia barrettiDibrominated arginine derivativePotent antifouling agent, acting synergistically with other DKPs.[12][12]
Subereaphenols Suberea sp.Dibromotyrosine-derived metabolitesCytotoxic and antimicrobial activities.[8][8]

From Sponge to Structure: A Methodological Workflow

The discovery of novel brominated DKPs relies on a systematic workflow that combines classic natural products chemistry with modern analytical techniques. The causality behind this multi-step process is the progressive purification and concentration of target molecules from a highly complex biological matrix to a state where their exact chemical structure can be determined.

Experimental Protocol: Isolation and Elucidation of Brominated DKPs

Objective: To isolate and structurally characterize brominated diketopiperazines from a marine sponge specimen.

Step 1: Sample Collection and Preparation

  • Collection: Sustainably collect sponge specimens, documenting the species, location, depth, and date. A small sample is typically sufficient.

  • Preservation: Immediately freeze the sample at -20°C or preserve in ethanol to halt enzymatic degradation.

  • Preparation: Lyophilize (freeze-dry) the frozen sample to remove water, yielding a dry, stable powder. Grind the lyophilized tissue into a fine powder to maximize the surface area for extraction.

Step 2: Solvent Extraction

  • Rationale: This step uses solvents of varying polarities to selectively extract a broad range of small molecules from the sponge tissue, leaving behind macromolecules like proteins and lipids.

  • Initial Extraction: Macerate the powdered sponge tissue (e.g., 100 g) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 3 x 500 mL) at room temperature for 24 hours per extraction.

  • Filtration & Concentration: Combine the solvent extracts, filter to remove solid tissue, and concentrate under reduced pressure using a rotary evaporator to yield a crude organic extract.

Step 3: Chromatographic Fractionation and Purification

  • Rationale: The crude extract is a complex mixture. Chromatography is essential to separate compounds based on their physicochemical properties (e.g., polarity, size).

  • Liquid-Liquid Partitioning: Partition the crude extract between n-butanol and water to perform an initial, coarse separation based on polarity.[9]

  • Medium Pressure Liquid Chromatography (MPLC): Subject the more active fraction (e.g., the n-butanol fraction) to MPLC on a silica gel or reversed-phase (C18) column. Elute with a solvent gradient (e.g., from 100% water to 100% methanol for reversed-phase) to generate several fractions of decreasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Purify the MPLC fractions containing compounds of interest using semi-preparative or analytical reversed-phase HPLC.[9] This high-resolution technique is crucial for isolating individual compounds to >95% purity. Monitor the elution profile with a UV detector and collect peaks corresponding to individual compounds.

Step 4: Structural Elucidation

  • Rationale: Once a pure compound is isolated, its molecular structure must be determined. This is a puzzle solved by combining data from several spectroscopic techniques.

  • High-Resolution Mass Spectrometry (HRESIMS): Analyze the pure compound to determine its exact mass and, consequently, its molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a clear indicator of the number of bromine atoms in the molecule.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Identify the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Establish connectivity between atoms. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range ¹H-¹³C correlations, allowing for the assembly of the carbon skeleton and placement of functional groups.[14]

  • Chiroptical Methods (Circular Dichroism - CD): Determine the absolute configuration (stereochemistry) of the chiral centers by comparing the experimental CD spectrum of the natural product with that of synthesized standards of known configuration.[9][11]

Diagram: General Workflow for DKP Discovery

DKP_Workflow cluster_collection Collection & Prep cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structural Elucidation Sponge Marine Sponge Specimen Lyophilize Lyophilization & Grinding Sponge->Lyophilize Preparation Extract Solvent Extraction (e.g., MeOH/DCM) Lyophilize->Extract Crude Crude Extract Extract->Crude MPLC MPLC Fractionation Crude->MPLC HPLC HPLC Purification MPLC->HPLC Fractions Pure Pure Compound HPLC->Pure MS HRESIMS (Formula, Br count) Pure->MS NMR 1D & 2D NMR (Connectivity) Pure->NMR CD CD Spectroscopy (Stereochemistry) Pure->CD Structure Final Structure

Caption: Workflow for the isolation and structural elucidation of marine natural products.

Biosynthetic Origins: A Microbial Endeavor

The biosynthesis of brominated DKPs is a multi-step enzymatic process primarily attributed to the microbial symbionts within the sponge.[5][6] The sponge host is generally not believed to possess the genetic machinery for this type of peptide synthesis.[4] The pathway can be logically divided into two key stages: the formation of the DKP core and the subsequent halogenation.

  • DKP Core Synthesis: The cyclic dipeptide backbone is assembled by one of two major enzyme families:

    • Nonribosomal Peptide Synthetases (NRPSs): These are large, multi-domain megaenzymes that act as a molecular assembly line. Specific domains select, activate, and link amino acids before a terminal domain catalyzes the cyclization and release of the DKP product.[1]

    • Cyclodipeptide Synthases (CDPSs): These are smaller, more recently discovered enzymes that utilize aminoacyl-tRNAs—the same building blocks used in ribosomal protein synthesis—to form the DKP ring.[1][15]

  • Bromination: Following or during the assembly of the DKP scaffold, specific halogenase enzymes incorporate bromine. In the marine environment, this is typically carried out by vanadium-dependent bromoperoxidases. These enzymes use bromide from seawater and hydrogen peroxide to generate a highly reactive brominating species that selectively adds bromine atoms to electron-rich positions on the DKP molecule, such as the indole ring of tryptophan or the phenol ring of tyrosine.

Diagram: Proposed Biosynthetic Pathway

Biosynthesis AA1 Amino Acid 1 (e.g., L-Tryptophan) Enzyme NRPS or CDPS Enzymatic Assembly AA1->Enzyme AA2 Amino Acid 2 (e.g., L-Proline) AA2->Enzyme DKP Diketopiperazine Core (e.g., Cyclo(Trp-Pro)) Enzyme->DKP Cyclization Halogenase Vanadium Bromoperoxidase DKP->Halogenase Final Brominated DKP Halogenase->Final Electrophilic Bromination Br Br- (from seawater) H₂O₂ Br->Halogenase

Caption: Generalized biosynthetic pathway for brominated diketopiperazines in sponges.

Pharmacological Potential and Future Directions

The potent biological activities of brominated DKPs make them attractive starting points for drug discovery programs.[16] Their rigid conformation reduces the entropic penalty of binding to a target, and their diverse side chains allow for specific molecular interactions.

Key Therapeutic Areas:
  • Anticancer Agents: Many brominated compounds derived from sponges, including DKP-related metabolites, exhibit significant cytotoxicity against various cancer cell lines.[4][8] Their mechanisms of action are diverse, ranging from DNA damage to the inhibition of key signaling pathways.

  • Antimicrobial Agents: With the rise of antibiotic resistance, marine natural products are a critical resource for new antibacterial and antifungal leads. Brominated DKPs have shown activity against pathogenic bacteria and fungi.[3][17]

  • Antifouling Compounds: Biofouling is a major problem for maritime industries. Natural antifoulants like barettin offer a blueprint for developing environmentally benign coatings that prevent the settlement of marine organisms.[12][18]

Challenges and Opportunities:

The primary obstacle in the development of marine natural products is the "supply problem." The concentration of these compounds in the source organism is often very low, and large-scale harvesting of wild sponges is unsustainable and ecologically destructive. This challenge, however, drives innovation in several key areas:

  • Chemical Synthesis: Total synthesis provides unambiguous structural proof and allows for the creation of analogues to optimize activity and reduce toxicity (Structure-Activity Relationship studies).[12]

  • Microbial Cultivation: Isolating and cultivating the symbiotic microorganism responsible for producing the DKP is a key goal. If successful, fermentation can provide a sustainable supply of the compound.[5]

  • Synthetic Biology & Genomic Mining: With advances in genome sequencing, it is possible to identify the biosynthetic gene clusters (BGCs) for DKP synthesis within a sponge's microbiome.[5] These genes can then be transferred to a laboratory host strain (like E. coli or yeast) for heterologous expression and scaled-up production.

  • Innovative Collection Methods: New techniques, such as the in situ deployment of artificial sponges with adsorbent resins, offer an environmentally benign way to capture secreted metabolites directly from the marine environment, potentially accessing new chemical diversity without harvesting organisms.[19][20]

Conclusion

The brominated diketopiperazines found in marine sponges represent a compelling example of how evolutionary pressures in complex ecosystems can generate unique and potent chemical entities. They stand at the intersection of chemistry, biology, and pharmacology, offering both fascinating scientific questions and tangible opportunities for drug development. As we refine our tools for isolation, structural analysis, and sustainable production, the rich chemical library of the marine world, and specifically the brominated DKPs of sponges, will undoubtedly yield new solutions to pressing human health and industrial challenges. The future of this field lies in an integrated approach, combining ecological understanding with cutting-edge synthetic biology and chemical synthesis to unlock the full potential of these remarkable marine metabolites.

References

  • Li, P., et al. (2022).
  • Yuan, W., et al. (2024). Two new diketopiperazines from the marine sponge Dysidea sp. Taylor & Francis Online.
  • LokaBharathi, P. A. (2010).
  • Prasad, A. S. (n.d.). (PDF)
  • Sikorska, J., et al. (2025). Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria. Royal Society of Chemistry.
  • Gomes, N. G. M., et al. (2019). Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers. MDPI.
  • Díaz-Marrero, A. R., et al. (2017). Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012). MDPI.
  • Sikorska, J., et al. (2025).
  • Chasse, J. (2025).
  • Lee, J. H., et al. (2025). Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. Royal Society of Chemistry.
  • Ouk, S., et al. (n.d.). Marine Natural Occurring 2,5-Diketopiperazines: Isolation, Synthesis and Optical Properties. archimer – ifremer.
  • Yuan, W., et al. (2024). Two new diketopiperazines from the marine sponge Dysidea sp.
  • Chao, Z., et al. (n.d.). 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers.
  • La Clair, J. J., et al. (2014). In Situ Natural Product Discovery via an Artificial Marine Sponge. PLOS One.
  • Liu, Y., et al. (n.d.).
  • Edrada, R. A. (2004).
  • (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents.
  • Teuscher, F. (n.d.). Isolation and Structure Elucidation of Secondary Metabolites from Marine Sponges and a Marine-derived Fungus Isolierung und Stru. HHU.
  • Proksch, P., et al. (2007). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Cuvillier Verlag.
  • (2024). New Drug Discovery Technique May Unlock Trove of Marine Compounds.
  • Mitra, A., et al. (2021). Structural elucidation and antimicrobial activity of a diketopiperazine isolated from a Bacillus sp. associated with the marine sponge Spongia officinalis. PubMed.
  • Lee, H., et al. (2025). Isolation and Structural Determination of the Antifouling Diketopiperazines from Marine-Derived Streptomyces praecox 291-11.
  • Grijalva-Vallejos, N., et al. (2024).
  • Boyd, S., et al. (n.d.). Towards eco-friendly marine antifouling biocides – Nature inspired tetrasubstituted 2,5-diketopiperazines. Archimer.
  • (n.d.). Marine Natural Occurring 2,5-Diketopiperazines: Isolation, Synthesis and Optical Properties | Request PDF.

Sources

Pharmacophore Modeling of 3-Substituted Piperazine-2,5-diones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold Paradigm

The piperazine-2,5-dione (2,5-diketopiperazine or 2,5-DKP) core is not merely a structural anomaly; it is a privileged scaffold in medicinal chemistry.[1] Its rigid, six-membered heterocyclic ring acts as a conformationally constrained template that can orient pharmacophoric groups with high precision.

For drug development professionals, the 3-substituted piperazine-2,5-dione represents a critical sub-class. The substitution at the C3 position introduces chirality and a defined vector for side-chain interaction, allowing the molecule to mimic peptide turns, bind to G-protein-coupled receptors (GPCRs), or inhibit enzymes like neuraminidase and tubulin.

This guide details the methodology for constructing robust pharmacophore models for this scaffold, moving beyond simple docking to predictive 3D-spatial hypothesis generation.

Structural Basis & Pharmacophoric Features[1][2][3][4]

To model this scaffold effectively, one must understand its intrinsic electronic and steric properties. The 2,5-DKP core provides four hydrogen-bonding sites (two donors, two acceptors) within a small footprint.

The Core Pharmacophore (The Scaffold)
  • H-Bond Donors (HBD): The amide nitrogens at positions 1 and 4 (unless N-substituted).

  • H-Bond Acceptors (HBA): The carbonyl oxygens at positions 2 and 5.

  • Geometry: The ring adopts a boat conformation, but it is relatively planar compared to cyclohexane. This rigidity reduces the entropic penalty upon binding.

The Variable Pharmacophore (The 3-Substituent)

The substituent at C3 is the "warhead" or "recognition element."

  • Vector: The C3 substituent projects orthogonally or equatorially depending on the ring pucker (cis/trans relationships if C6 is also substituted).

  • Chirality: The (3S) or (3R) configuration dictates whether the side chain fits into a specific hydrophobic pocket (e.g., the P1 pocket of proteases).

Technical Guide: Constructing the Model

This section outlines a self-validating workflow for generating a pharmacophore model for 3-substituted 2,5-DKPs.

Phase 1: Dataset Curation & Conformational Analysis

Objective: Generate a bioactive conformation ensemble. Challenge: While the DKP ring is rigid, the C3 side chain (e.g., benzyl, indolyl) is flexible.

  • Dataset Selection: Compile a set of 3-substituted DKPs with known IC50/Ki values against a specific target (e.g., VEGFR or Neuraminidase). Ensure a spread of activity spanning at least 3 orders of magnitude.

  • Conformer Generation:

    • Protocol: Use a systematic search or Monte Carlo algorithm (e.g., in MOE or Discovery Studio).

    • Constraint: Apply a "ring template" constraint to keep the DKP core rigid (RMSD < 0.2 Å) while allowing the C3 bond to rotate.

    • Energy Window: Discard conformers >10 kcal/mol above the global minimum.

Phase 2: Pharmacophore Feature Mapping

Objective: Translate chemical groups into abstract features (vectors).

  • Feature 1 (Core): Define two HBA and two HBD centroids on the DKP ring.

  • Feature 2 (Variable):

    • If C3 = Benzyl: Add a Hydrophobic (Hyd) or Ring Aromatic (RA) feature.

    • If C3 = Indolyl (Tryptophan-derived): Add RA + HBD (indole NH).

  • Exclusion Volumes: Define spheres around the N1 and N4 positions if the target receptor has known steric clashes in those regions (e.g., N-methylation studies showing loss of activity).

Phase 3: Alignment & Hypothesis Generation

Objective: Align active molecules to identify the Common Feature Pharmacophore (CFP).

  • Alignment Rule: Do not align by atom matching. Align by pharmacophore feature . This allows the C3 side chain to overlay with non-DKP inhibitors (scaffold hopping).

  • Scoring: Use a Pareto ranking method (Sensitivity vs. Specificity). A valid model must identify >80% of active compounds in the training set.

Case Study: 3-Substituted DKPs as Neuraminidase Inhibitors

Recent studies have highlighted 3-benzylidene-2,5-DKPs as potent inhibitors of influenza neuraminidase. The pharmacophore model for this interaction illustrates the principles described above.

Target Interaction Map:

  • Arg371 (Enzyme): Interacts with the C2/C5 Carbonyls (HBA) of the DKP ring.

  • Hydrophobic Pocket (430-cavity): Accommodates the 3-benzylidene substituent.

  • Pro326/Ile427: Provides van der Waals contacts for the DKP ring face.

Modeling Outcome: The resulting pharmacophore consists of:

  • Two HBA vectors (pointing to Arg371).

  • One Hydrophobic centroid (the 3-substituent).

  • One Planar constraint (the benzylidene double bond).

Experimental Protocols

Protocol A: Computational Pharmacophore Generation (Ligand-Based)

Prerequisites: A dataset of >15 molecules with defined activity.[1]

  • Structure Preparation:

    • Sketch molecules in 2D.

    • Convert to 3D.[2] Set pH to 7.4 (protonate basic amines, deprotonate acids).

    • Critical Step: Verify the stereochemistry at C3. (3S) is common for natural amino acid derivatives.

  • Minimization:

    • Force Field: OPLS4 or MMFF94x.

    • Solvation: Implicit water model (Generalized Born).

    • Convergence: Gradient < 0.05 kcal/mol/Å.

  • Feature Definition (XML/Script):

    • Create a custom feature definition for the DKP ring to treat the entire ring as a "Scaffold Anchor" if necessary for alignment.

  • Hypothesis Generation:

    • Run generation algorithm (e.g., HypoGen).

    • Parameters: Min features = 3, Max features = 5.

    • Validation: Leave-One-Out (LOO) cross-validation. A q² > 0.5 indicates a predictive model.

Protocol B: In Silico Validation (Decoy Set)
  • Decoy Generation: Generate 50 inactive molecules ("decoys") with similar Molecular Weight and LogP to the actives but different topology (e.g., DUD-E directory).

  • Screening: Screen the pharmacophore model against the combined Active + Decoy database.

  • Metric Calculation:

    • Calculate Enrichment Factor (EF) at 1%.

    • Formula:

      
      
      
    • Success Criterion: EF > 10.

Visualization

Diagram 1: Pharmacophore Modeling Workflow

This diagram illustrates the logical flow from chemical structure to validated model.

PharmacophoreWorkflow Start 3-Substituted DKP Dataset Prep Structure Prep (Stereochem Check C3) Start->Prep Conform Conformational Ensemble Generation Prep->Conform Force Field Minimization Feature Feature Mapping (HBA, HBD, Hyd, Aro) Conform->Feature Align 3D Alignment (Pharmacophore-based) Feature->Align Model Hypothesis Generation Align->Model Valid Validation (Decoys/LOO) Model->Valid Valid->Model Refine Final Final 3D Model Valid->Final q² > 0.5

Caption: Workflow for generating a ligand-based pharmacophore model for DKP derivatives, emphasizing stereochemical checks and iterative validation.

Diagram 2: The DKP "Privileged" Interaction Map

This diagram visualizes how the DKP core maps to biological targets.

DKP_Interaction DKP Piperazine-2,5-dione (DKP Core) HBA1 C2 Carbonyl (H-Bond Acceptor) DKP->HBA1 HBA2 C5 Carbonyl (H-Bond Acceptor) DKP->HBA2 HBD1 N1 Amide (H-Bond Donor) DKP->HBD1 HBD2 N4 Amide (H-Bond Donor) DKP->HBD2 Sub3 C3 Substituent (Specificity Vector) DKP->Sub3 Variable Target1 Arg/Lys Residues (Electrostatic) HBA1->Target1 Interaction Target3 Backbone Carbonyls (H-Bonding) HBD1->Target3 Interaction Target2 Hydrophobic Pocket (Selectivity) Sub3->Target2 Interaction

Caption: Schematic of the DKP scaffold showing fixed pharmacophoric points (HBA/HBD) and the variable C3 vector determining target specificity.

Quantitative Data Summary

The following table summarizes key biological activities associated with 3-substituted DKPs, serving as reference points for model calibration.

Target ClassSpecific TargetC3-Substituent FeaturesActivity Range (IC50)Key Interaction
Viral Enzyme Influenza NeuraminidaseBenzylidene (Planar, Aromatic)5 - 25 µMArg371 (H-bond to C=O)
GPCR

-Adrenergic Receptor
Indolyl (Trp-derived)Ki ~ 50 nM

-stacking / Hydrophobic
Oncology TubulinPhenyl / Benzyl1 - 10 µMMicrotubule depolymerization
CNS MAO-BAlkyl / Aromatic10 - 100 µMActive site occupancy

References

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 2022.[3] Link

  • 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Journal of Fungi, 2022.[4] Link

  • In Silico Evaluation of Diketopiperazine (DPK) Derivatives as Potential Inhibitors for G-Protein-Coupled Receptors (GPCRs). MDPI Sciforum, 2025. Link

  • Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Molecules, 2024.[1] Link

  • Synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 2014. Link

Sources

Technical Guide: Chemical Stability and Reactivity Profile of Bromoethyl-Functionalized Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromoethyl-functionalized cyclic dipeptides (2,5-diketopiperazines or DKPs) represent a unique class of "spring-loaded" electrophiles. While the DKP scaffold itself offers exceptional proteolytic stability and blood-brain barrier permeability, the introduction of a bromoethyl moiety creates a tension between therapeutic utility (as a DNA alkylator or conjugation handle) and intrinsic chemical instability.

This guide provides a rigorous technical analysis of the stability profiles of these compounds. It moves beyond basic degradation monitoring to explain the causality of decomposition—specifically the competition between intermolecular hydrolysis and intramolecular bicyclization.

Structural Dynamics & Reactivity Profile

To understand the stability of bromoethyl-DKPs, one must decouple the stability of the ring system from the reactivity of the pendant electrophile.

The DKP Scaffold

The 2,5-diketopiperazine ring is thermodynamically stable due to the formation of a six-membered ring with two cis-amide bonds. It is generally resistant to proteolysis and stable within the pH range of 3.0 to 8.0.

The Bromoethyl "Warhead"

The 2-bromoethyl group (


) is a soft electrophile. Its stability is compromised by two primary factors:
  • 
    -Inductive Effect:  The electron-withdrawing bromine makes the 
    
    
    
    -carbon susceptible to nucleophilic attack.
  • Neighboring Group Participation (NGP): This is the critical instability factor. The amide nitrogen or oxygen within the DKP ring (or an adjacent side chain) can act as an intramolecular nucleophile, displacing the bromide to form a bicyclic system.

Degradation Mechanisms: The Hydrolysis-Cyclization Competition

The degradation of bromoethyl-DKPs is not a single pathway but a kinetic competition between Intermolecular Hydrolysis (pathway A) and Intramolecular Cyclization (pathway B).

Pathway A: Hydrolysis (Solvolysis)

In aqueous media, water acts as a nucleophile, displacing the bromide to form the hydroxyethyl derivative. This follows pseudo-first-order kinetics and is generally slow at neutral pH but accelerates under basic conditions due to the higher nucleophilicity of


.
Pathway B: Intramolecular Cyclization (The "Self-Destruct" Mechanism)

This is the dominant degradation pathway for N-(2-bromoethyl) DKPs. The distal amide nitrogen, if deprotonated or sufficiently nucleophilic, attacks the bromoethyl carbon. This reaction follows Baldwin’s Rules for ring closure, typically favoring the formation of a 5-membered ring fused to the 6-membered DKP core (e.g., forming a hexahydropyrrolo[1,2-a]pyrazine system).

Visualization of Degradation Pathways

degradation_pathways cluster_0 Kinetic Driver DKP Bromoethyl-DKP (Active Electrophile) Transition Transition State (Tetrahedral Intermediate) DKP->Transition Activation Hydrolysis_Prod Hydroxyethyl-DKP (Inactive Alcohol) Transition->Hydrolysis_Prod + H2O (Hydrolysis) pH < 7 (Slow) Cyclic_Prod Bicyclic DKP (Fused Ring System) Transition->Cyclic_Prod Intramolecular Attack pH > 8 (Fast)

Figure 1: Kinetic competition between hydrolysis and cyclization. Note that basic conditions significantly accelerate the irreversible cyclization pathway.

Experimental Stability Assessment Protocol

Trustworthy stability data requires a self-validating experimental design that accounts for pH, temperature, and buffer nucleophilicity.

Reagents & Buffer Selection
  • Avoid: Tris or Glycine buffers (primary amines will react with the bromoethyl group).

  • Use: Phosphate (PBS) or Citrate buffers.

  • Internal Standard: Uridine or Caffeine (chemically inert, UV active).

HPLC-Based Kinetic Assay Workflow

Objective: Determine the half-life (


) and identify degradation products.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Bromoethyl-DKP in anhydrous Acetonitrile (ACN) at 10 mM.

  • Initiation: Spike stock into pre-warmed (

    
    ) buffer at desired pH (e.g., 2.0, 7.4, 9.0) to a final concentration of 100 
    
    
    
    .
  • Sampling: At defined intervals (

    
     min), remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dilute into cold 1% Formic Acid/ACN (stops base-catalyzed cyclization).

  • Analysis: RP-HPLC (C18 column) with UV detection at 210 nm and 254 nm.

  • Quantification: Plot

    
     vs. time to determine 
    
    
    
    .
Workflow Diagram

assay_workflow Start Stock Solution (10mM in ACN) Mix Incubation (37°C, pH Variable) Start->Mix Buffer Buffer System (Phosphate/Citrate) Buffer->Mix Sample Aliquoting (t = 0 to 24h) Mix->Sample Timepoints Quench Acid Quench (1% Formic Acid) *Critical Step* Sample->Quench Stop Reaction HPLC LC-MS/UV Analysis (Identify Peaks) Quench->HPLC Data Kinetic Plot (ln(C/C0) vs Time) HPLC->Data

Figure 2: Standardized workflow for kinetic stability profiling. The acid quench is critical to freeze the equilibrium for accurate quantification.

Quantitative Data Summary (Representative)

The following table summarizes typical stability characteristics of N-(2-bromoethyl) DKPs based on kinetic principles derived from nitrogen mustard and peptide cyclization literature.

ParameterAcidic (pH 2-4)Physiological (pH 7.4)Basic (pH > 9)
Dominant Mechanism Hydrolysis (Slow)Mixed (Hydrolysis + Cyclization)Cyclization (Rapid)
Half-Life (

)
> 48 Hours4 - 12 Hours< 30 Minutes
Major Product Hydroxyethyl-DKPMixtureBicyclic DKP
Storage Implication StableProcess ImmediatelyUnstable

Technical Insight: The dramatic drop in stability at pH > 8 is due to the deprotonation of the amide nitrogen (pKa ~14-15, but lowered by resonance and proximity to electron-withdrawing groups), facilitating the intramolecular


 attack.

Synthetic Handling & Storage Guidelines

To maintain the integrity of bromoethyl-DKPs during synthesis and storage:

  • Solvent Choice:

    • Preferred: DCM, ACN, DMF (Anhydrous).

    • Avoid: DMSO (can oxidize alkyl halides), Methanol/Ethanol (solvolysis), Pyridine (quaternization).

  • Reaction Conditions:

    • Perform coupling reactions at

      
       to 
      
      
      
      .
    • Maintain slightly acidic conditions (pH 4-5) during aqueous workups to suppress cyclization.

  • Lyophilization:

    • Always lyophilize from slightly acidic solutions (e.g., 0.1% TFA in water/acetonitrile) to ensure the compound remains protonated and stable in the solid state.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[1] Journal of Pharmaceutical Sciences, 87(3), 283–288.[1] Link

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

  • Waring, M. J., et al. (2016). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14, 475–486. (Context on physicochemical stability in drug design). Link

  • Sweeney, M. C., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega, 7(49), 45083–45092. Link

  • Perrotta, C., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape. Molecules, 26(20), 6157. Link

Sources

3-(2-Bromoethyl)piperazine-2,5-dione CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

3-(2-Bromoethyl)piperazine-2,5-dione is a specialized, functionalized diketopiperazine (DKP) scaffold used primarily as an electrophilic intermediate in the synthesis of complex alkaloids, peptidomimetics, and constrained amino acid analogs. Unlike simple DKPs, the pendant 2-bromoethyl group provides a versatile handle for nucleophilic substitution, enabling the construction of spiro-fused ring systems (e.g., spirotryprostatin analogs) and bicyclic frameworks (e.g., bicyclomycin).

This guide details the in situ generation of this compound from its commercially available hydroxy-precursor, its physicochemical properties, and its strategic utility in medicinal chemistry.

Chemical Identity & Nomenclature

Due to its high reactivity and tendency to undergo self-alkylation or polymerization, This compound is frequently generated in situ or used immediately after isolation. It is not commonly indexed with a stable commercial CAS number in standard catalogs, but is derived directly from the stable hydroxy-analog.

Attribute Details
Target Compound This compound
Primary Precursor 3-(2-Hydroxyethyl)piperazine-2,5-dione
Precursor CAS 5625-41-2 (Cyclo(Gly-Homoserine))
Molecular Formula C₆H₉BrN₂O₂
Molecular Weight 221.05 g/mol
Synonyms Cyclo(Gly-4-bromo-Abu); 3-(2-bromoethyl)-2,5-diketopiperazine; 5-(2-bromoethyl)piperazine-2,5-dione; Cyclo(Glycyl-γ-bromo-α-aminobutyryl)
SMILES O=C1NCC(=O)N1CCBr (Isomer dependent on N-substitution) or BrCCC1NC(=O)CNC1=O
Core Scaffold 2,5-Diketopiperazine (Cyclic Dipeptide)
Synthesis Protocol: The Appel Reaction Pathway

The most reliable method for accessing this compound is the bromination of 3-(2-hydroxyethyl)piperazine-2,5-dione (Cyclo(Gly-Hse)). The Appel reaction (CBr₄/PPh₃) is preferred over PBr₃ to minimize acid-catalyzed ring opening or racemization of the chiral center (if starting from chiral material).

Reagents & Materials
  • Precursor: 3-(2-Hydroxyethyl)piperazine-2,5-dione (1.0 eq) [CAS: 5625-41-2]

  • Brominating Agent: Carbon Tetrabromide (CBr₄, 1.2 eq)

  • Catalyst: Triphenylphosphine (PPh₃, 1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue)

  • Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-hydroxyethyl)piperazine-2,5-dione (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere. Note: DMF is often required due to the poor solubility of DKPs in DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add Triphenylphosphine (1.2 mmol) and stir for 10 minutes until fully dissolved.

  • Bromination: Portion-wise, add Carbon Tetrabromide (1.2 mmol). The solution may turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) for the disappearance of the polar alcohol starting material.

  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash with water (3 x 20 mL) to remove DMF and phosphine oxide byproducts.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the This compound as a white to off-white solid.

Reactivity & Applications Logic

The utility of this compound lies in its bifunctional nature : it possesses the rigid, hydrogen-bonding DKP core and a reactive alkyl halide side chain.

Mechanism of Action: Intramolecular vs. Intermolecular Alkylation
  • Pathway A (Intramolecular Cyclization): Under basic conditions (e.g., NaH, t-BuOK), the amide nitrogen (N1 or N4) can be deprotonated. If the geometry permits, it can attack the pendant bromide to form a bicyclic pyrrolidino-DKP or piperidino-DKP system.

  • Pathway B (Intermolecular Coupling): The bromide serves as a leaving group for external nucleophiles (thiols, amines, carbanions), allowing the attachment of the DKP scaffold to other pharmacophores (e.g., PROTAC linkers).

ReactivityMap Precursor 3-(2-Hydroxyethyl) piperazine-2,5-dione (CAS 5625-41-2) Target 3-(2-Bromoethyl) piperazine-2,5-dione Precursor->Target Appel Rxn (CBr4/PPh3) Spiro Spiro-DKP Scaffolds (via C-Alkylation) Target->Spiro Base (NaH) + Electrophile Bicyclic Bicyclic Systems (e.g., Bicyclomycin analogs) Target->Bicyclic Intramolecular N-Alkylation CrossLink Peptidomimetic Cross-linking Target->CrossLink Nucleophilic Substitution (S-R, N-R)

Figure 1: Synthesis and divergent reactivity pathways of the 3-(2-bromoethyl) DKP scaffold.

Analytical Characterization Data

Since the bromo-derivative is often a transient intermediate, the following data is representative of the purified scaffold derived from L-homoserine lactone precursors.

Technique Expected Signal / Value Interpretation
¹H NMR (DMSO-d₆) δ 8.20 (s, 1H, NH), 7.95 (s, 1H, NH)Amide protons of the DKP ring.
δ 3.90 (m, 1H, α-CH)Chiral center proton (C3).
δ 3.65 (d, 2H, Gly-CH₂)Glycine methylene protons.
δ 3.55 (t, 2H, -CH₂Br)Distinct triplet for methylene adjacent to Bromine.
δ 2.10–2.30 (m, 2H, -CH₂-)Internal methylene linker protons.
¹³C NMR ~168.0, 165.5 ppmCarbonyl carbons (Amide C=O).[1]
~52.0 ppmAlpha-carbon (C3).
~44.0 ppmGlycine alpha-carbon.
~30.0 ppmCarbon attached to Bromine (C-Br).
Mass Spectrometry [M+H]⁺ = 221.0 / 223.0Characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).
Safety & Handling (MSDS Highlights)
  • Hazard Classification: Skin Irritant (Category 2) , Eye Irritant (Category 2A) .

  • Specific Hazard: As an alkylating agent (alkyl bromide), it is potentially mutagenic . Handle in a fume hood with double nitrile gloves.

  • Storage: Store at -20°C under argon. The compound is hygroscopic and prone to hydrolysis to the alcohol or elimination to the alkene (vinyl-DKP) if exposed to moisture or base.

References
  • PubChem. 3-(2-hydroxyethyl)piperazine-2,5-dione (Compound Summary). National Library of Medicine. Available at: [Link]

  • Chemical Synthesis Database. Synthesis and properties of 3-(2-hydroxyethyl)-2,5-piperazinedione. ChemSynthesis. Available at: [Link]

  • Beilstein J. Org. Chem. Synthesis of functionalized piperidines and diketopiperazines. Beilstein Journals. Available at: [Link]

Sources

Halogenated Piperazine-2,5-diones: Synthetic Architectures & Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine-2,5-dione (2,5-diketopiperazine or DKP) scaffold represents a privileged heterocyclic core in medicinal chemistry, ubiquitous in bioactive natural products ranging from marine alkaloids to fungal metabolites.[1] While the DKP ring itself confers proteolytic stability and rigidified hydrogen-bonding vectors, its halogenated derivatives (specifically 3-halo and 3,6-dihalo intermediates) serve as critical "chemical switchboards." These intermediates unlock access to complex molecular architectures via N-acyliminium ion chemistry, radical cross-couplings, and stereocontrolled nucleophilic substitutions.

This technical guide dissects the synthesis, reactivity, and application of halogenated DKPs, providing researchers with a self-validating roadmap for utilizing these intermediates in high-value drug discovery and total synthesis.

Part 1: The Synthetic Imperative

Halogenation at the C3 or C6 position of the DKP ring transforms a relatively inert amide core into a highly reactive electrophile. The resulting


-haloimide is not merely a leaving group carrier but a gateway to the N-acyliminium ion , a potent electrophile that allows for the rapid formation of C-C, C-S, and C-N bonds.
Structural Logic & Reactivity Map

The reactivity of halogenated DKPs is governed by the interplay between the electron-withdrawing carbonyl groups and the nitrogen lone pair.

DKP_Reactivity DKP Parent DKP (Piperazine-2,5-dione) HaloDKP 3-Halo-DKP (Reactive Intermediate) DKP->HaloDKP NBS / AIBN (Radical Bromination) AcylIon N-Acyliminium Ion (Transient Electrophile) HaloDKP->AcylIon Lewis Acid / Ag+ Radical C3-Radical (Somophilic Species) HaloDKP->Radical Radical Initiator Dehydro Dehydro-DKP (Elimination Product) HaloDKP->Dehydro Base (Elimination) Indole C3-Indolyl DKP (e.g., Naseseazines) AcylIon->Indole Friedel-Crafts (C-C Bond) Sulfide Epidithiodiketopiperazines (ETPs) AcylIon->Sulfide Thiol Nucleophile (C-S Bond) Radical->Sulfide Radical Coupling

Figure 1: Divergent reactivity pathways of 3-halo-piperazine-2,5-diones. The halogen handle enables access to cationic, radical, and elimination manifolds.

Part 2: Synthesis of Halogenated Intermediates

The installation of a halogen (typically bromine or chlorine) requires careful control to prevent over-halogenation or premature elimination to the dehydro-DKP.

Method A: Radical Bromination (The Standard)

The most robust method for introducing functionality at C3 is radical bromination using N-bromosuccinimide (NBS) . This reaction exploits the captodative stabilization of the radical at the


-position.
  • Reagents: NBS (1.0–2.2 equiv), AIBN or Benzoyl Peroxide (cat.), CCl4 or Benzene (classic), or Trifluorotoluene (modern green alternative).

  • Mechanism: Hydrogen atom abstraction yields a C3 radical stabilized by the adjacent nitrogen lone pair and carbonyl group.

  • Critical Control Point: The reaction must be monitored to distinguish between mono-bromination (kinetic) and bis-bromination (thermodynamic, often leading to aromatization precursors).

Method B: Cyclization of Halo-Amino Acids

For asymmetric synthesis, starting with chiral


-haloacyl halides coupled to amino acids prevents the racemization often seen in direct radical halogenation.
  • Workflow:

    
    -Haloacetyl chloride + Amino Acid Ester 
    
    
    
    Linear Dipeptide
    
    
    Cyclization.
  • Advantage: Allows for the installation of the halogen with defined stereochemistry prior to ring closure, though risk of displacement during cyclization exists.

Part 3: The N-Acyliminium Gateway (C-C Bond Formation)

The defining utility of halogenated DKPs in drug development is their ability to couple with electron-rich aromatics (e.g., indoles) to form complex alkaloids like stephacidins and naseseazines .

Mechanism: Friedel-Crafts Alkylation

Unlike standard


 reactions, substitution at the C3 position of a DKP often proceeds via an 

-like mechanism involving an N-acyliminium ion .
  • Ionization: The C-X bond is weakened by Lewis acids (

    
    , 
    
    
    
    ) or thiophilic metals (
    
    
    ,
    
    
    ).
  • Attack: The planar acyliminium ion is attacked by the nucleophile.

  • Stereocontrol: The incoming nucleophile typically approaches from the face opposite to the C6 substituent (steric control), favoring cis-diastereomers (e.g., syn-relationship between C3 and C6 substituents).

Mechanism cluster_stereo Stereochemical Outcome Substrate 3-Bromo-DKP Inter N-Acyliminium Cation Substrate->Inter -Br⁻ (Ag+ assisted) Product C3-Functionalized DKP Inter->Product + Nucleophile (Indole) Desc Nucleophile attacks from least hindered face (typically trans to C6-R)

Figure 2: Mechanistic pathway for nucleophilic substitution via the N-acyliminium intermediate.

Part 4: Experimental Protocols

The following protocols are synthesized from high-impact total synthesis campaigns (e.g., Movassaghi’s ETP synthesis) and optimized for reproducibility.

Protocol 1: Regioselective Synthesis of 3-Bromo-DKP

Objective: Preparation of 3-bromo-1,4-dimethyl-2,5-piperazinedione (Sarcosine anhydride derivative).

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and argon inlet.

  • Reactants: Charge flask with 1,4-dimethyl-2,5-piperazinedione (1.42 g, 10 mmol) and NBS (1.78 g, 10 mmol).

  • Solvent: Add

    
     or 
    
    
    
    -trifluorotoluene (50 mL). Note: Benzene is traditional but toxic; trifluorotoluene is a superior modern substitute.
  • Initiation: Add AIBN (azobisisobutyronitrile) (82 mg, 0.5 mmol).

  • Reaction: Heat to reflux (approx. 80°C) for 2–4 hours.

    • Visual Cue: The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.

  • Workup: Cool to room temperature. Filter off the succinimide precipitate. Concentrate the filtrate in vacuo.

  • Purification: The unstable bromide is often used directly. If isolation is needed, rapid filtration through a short plug of silica gel (eluting with

    
    ) is recommended. Do not store for long periods. 
    
Protocol 2: Silver-Mediated Indole Coupling (Friedel-Crafts)

Objective: Coupling of 3-bromo-DKP with an indole to mimic the core of Naseseazine.

  • Preparation: Dissolve the fresh 3-bromo-DKP (1.0 equiv) in dry

    
     (0.1 M).
    
  • Nucleophile: Add the indole derivative (1.1 equiv).

  • Activation: Protect the flask from light (aluminum foil). Add

    
     or 
    
    
    
    (1.1 equiv) in one portion at 0°C.
    • Causality: Silver salts irreversibly abstract the bromide as AgBr precipitate, driving the formation of the reactive acyliminium ion.

  • Reaction: Allow to warm to room temperature and stir for 2–12 hours.

  • Quench: Filter the suspension through Celite to remove silver salts.

  • Isolation: Wash filtrate with sat.

    
     and brine. Dry over 
    
    
    
    . Purify via flash column chromatography.
    • Expected Yield: 60–85% depending on indole sterics.

    • Stereochemistry: Analyze via NOESY NMR to confirm the relative configuration (usually cis across the DKP ring).

Part 5: Quantitative Data & Comparison

Comparison of activation methods for C3-functionalization of DKPs.

MethodActivatorIntermediatePrimary ApplicationStereocontrol
Radical Bromination NBS/AIBNC3-Radical / C3-BrPrecursor synthesisLow (Racemic)
Silver-Mediated

/

N-AcyliminiumC-C Bond (Indoles)High (Substrate controlled)
Lewis Acid

/

N-AcyliminiumC-C, C-S, C-N BondsModerate
Base-Mediated NaH / LiHMDSEnolateAldol CondensationHigh (Z-isomer favored)

References

  • Total Synthesis of Complex Diketopiperazine Alkaloids Source: NIH / PMC [Link] Context: Comprehensive review of DKP synthesis including radical bromination and Friedel-Crafts dimerization strategies used in naseseazine synthesis.

  • Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines Source: MIT Open Access [Link] Context: Detailed mechanistic insight into the bromocyclization and oxidative functionalization of DKP cores.

  • Regioselective and sequential reactivity of activated 2,5-diketopiperazines Source: PubMed [Link] Context: Discusses electrophilic reactivity and ring-opening/functionalization pathways.

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines Source: MDPI / NIH [Link] Context: Provides protocols for aldol condensations and functionalization of the DKP ring.

  • Nucleophilic substitution mechanism of 3-bromo-2,5-diketopiperazine Source: ChemGuide / General Organic Chemistry [Link] Context: Foundational mechanistic grounding for SN1/SN2 pathways relevant to the alpha-halo amide reactivity.

Sources

Methodological & Application

Protocol for cyclization of linear dipeptides to 2,5-DKPs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Cyclization of Linear Dipeptides to 2,5-Diketopiperazines (2,5-DKPs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diketopiperazines (DKPs) represent the simplest class of cyclic peptides, formed from the condensation of two α-amino acids.[1][2] These scaffolds are prevalent in nature and are of significant interest in medicinal chemistry and drug development due to their structural rigidity, metabolic stability, and diverse biological activities, including anticancer, antibacterial, and neuroprotective effects.[2][3][4][5] This document provides a comprehensive guide to the synthesis of 2,5-DKPs through the cyclization of linear dipeptides. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and discusses critical process parameters that influence reaction efficiency and product purity.

Introduction to 2,5-Diketopiperazines

2,5-DKPs are six-membered heterocyclic rings containing two amide bonds.[1][6] Their constrained conformation makes them attractive as scaffolds for peptidomimetics, capable of presenting amino acid side chains in well-defined spatial orientations.[7] This structural feature can lead to enhanced binding affinity and selectivity for biological targets compared to their linear counterparts.[4] The DKP core is a privileged structure in drug discovery, and its synthesis is a key step in the development of novel therapeutics.

The Mechanism of Cyclization

The formation of a 2,5-DKP from a linear dipeptide is an intramolecular nucleophilic acyl substitution reaction. The process is thermodynamically favored due to the formation of a stable, low-strain six-membered ring.[7] The key mechanistic steps are outlined below:

  • Deprotonation of the N-terminal Amine: The reaction is often initiated by the deprotonation of the N-terminal ammonium group to yield a free, nucleophilic amine. This can be achieved under basic conditions or can occur spontaneously, albeit at a slower rate.[7]

  • Nucleophilic Attack: The N-terminal amine attacks the electrophilic carbonyl carbon of the C-terminal amino acid's carboxyl group (or an activated ester thereof).[8]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Ring Closure and Leaving Group Departure: The intermediate collapses, leading to the formation of the second amide bond within the ring and the elimination of a leaving group (e.g., water, an alcohol from an ester, or a resin linkage in solid-phase synthesis).

The rate of cyclization is significantly influenced by the amino acid sequence. Dipeptides containing a proline residue at the second position (N-terminus-Xaa-Pro) are particularly prone to cyclization.[7][8] The constrained cyclic structure of proline pre-organizes the peptide backbone into a cis-conformation, which is required for the N-terminal amine to be in proximity to the C-terminal carbonyl group, thus facilitating the intramolecular reaction.[7]

Caption: Generalized mechanism of 2,5-DKP formation.

Experimental Protocols

The choice of protocol for DKP synthesis depends on several factors, including the scale of the reaction, the specific amino acid sequence, and the available starting materials (e.g., free dipeptide, dipeptide ester, or resin-bound dipeptide).

Solution-Phase Cyclization of Dipeptide Esters (General Protocol)

This is a classical and widely used method for DKP synthesis. The C-terminal carboxyl group is esterified (e.g., as a methyl or ethyl ester) to prevent intermolecular polymerization and to provide a good leaving group (the alcohol).

Materials:

  • Linear dipeptide methyl or ethyl ester hydrochloride

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, or toluene)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Purification system (e.g., flash chromatography or recrystallization setup)

Procedure:

  • Dissolution: Dissolve the linear dipeptide ester hydrochloride (1.0 eq) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Neutralization: Add the base (1.1-1.5 eq) to the solution at room temperature to neutralize the hydrochloride salt and liberate the free N-terminal amine.

  • Cyclization: Heat the reaction mixture to reflux under an inert atmosphere. The reaction time can vary from a few hours to overnight, depending on the dipeptide sequence and the solvent.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude DKP can be purified by either recrystallization from a suitable solvent system (e.g., methanol/ether, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Prevents hydrolysis of the ester and the DKP product. The polarity of the solvent can influence the reaction rate; less polar solvents can accelerate the reaction by reducing the enthalpic barrier.[8]

  • Base: Essential for deprotonating the N-terminal amine, which is the active nucleophile. An excess is used to ensure complete neutralization.

  • Heating: Provides the necessary activation energy for the cyclization to occur at a reasonable rate.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

Microwave-Assisted Cyclization in Aqueous Media

Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative for DKP formation.[4][9] This method can often be performed in water, reducing the need for organic solvents.

Materials:

  • Nα-Boc-dipeptidyl ester (e.g., methyl or tert-butyl ester)

  • Deionized water

  • Microwave reactor with sealed vessel capabilities

  • Filtration apparatus

Procedure:

  • Preparation: Place the Nα-Boc-dipeptidyl ester (1.0 eq) in a microwave-safe reaction vessel.

  • Solvent Addition: Add deionized water to the vessel (typically a few mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a high temperature (e.g., 250 °C) for a short duration (e.g., 10 minutes).[4] The high temperature facilitates both the deprotection of the Boc group and the subsequent cyclization.

  • Cooling and Isolation: After the reaction, allow the vessel to cool to room temperature. The DKP product, which is often poorly soluble in water, will precipitate out.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[4] Further purification can be achieved by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating, significantly accelerating the reaction rate.

  • Water as Solvent: A green and readily available solvent. At high temperatures under pressure, water's properties change, making it an effective solvent for this transformation.

  • Nα-Boc Protecting Group: The Boc group is thermally labile and is removed in situ under the high-temperature reaction conditions, liberating the N-terminal amine for cyclization.

Summary of Reaction Conditions and Data Presentation

The optimal conditions for DKP formation are highly dependent on the substrate. The following table provides a general overview of typical reaction parameters for different methods.

Method Starting Material Solvent Temperature Reaction Time Typical Yield References
Solution-Phase (Thermal) Dipeptide EsterToluene, Methanol, EthanolReflux4-24 h60-95%[10]
Solid-Phase (Cleavage-Cyclization) Resin-Bound DipeptideAcetic Acid in MethanolRoom Temp.2-12 h70-90%[11]
Microwave-Assisted Nα-Boc-Dipeptidyl EsterWater200-250 °C5-15 min80-99%[4]
Catalyst-Free (Thermal) Free Amino AcidsEthylene Glycol170-190 °C1-2 h>90%[12]

Experimental Workflow Visualization

Caption: A general workflow for the synthesis and purification of 2,5-DKPs.

Trustworthiness and Self-Validation

To ensure the successful and reproducible synthesis of 2,5-DKPs, the following self-validating steps should be integrated into the protocol:

  • Starting Material Purity: The purity of the linear dipeptide is crucial. Impurities can lead to side reactions and complicate purification. Verify the purity of the starting material by NMR and MS.

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction to determine the endpoint. This prevents the formation of degradation products due to prolonged heating.

  • Product Characterization: Unambiguously confirm the structure and purity of the final DKP product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Chiral HPLC may be necessary to assess enantiomeric purity, as some conditions can lead to racemization.

Conclusion

The cyclization of linear dipeptides is a robust and versatile method for the synthesis of 2,5-diketopiperazines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access these valuable scaffolds for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful synthesis of a wide range of DKP derivatives.

References

  • Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC. (n.d.).
  • Reaction mechanism for DKP synthesis via intramolecular cyclization... - ResearchGate. (n.d.).
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.).
  • 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products | Chemical Reviews - ACS Publications. (2012, May 11).
  • Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC - NIH. (n.d.).
  • Cyclic dipeptides: catalyst/promoter-free, rapid and environmentally benign cyclization of free amino acids - Green Chemistry (RSC Publishing). (n.d.).
  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide | The Journal of Physical Chemistry B - ACS Publications. (2022, April 19).
  • Full article: Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - Taylor & Francis. (2019, August 29).
  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed. (n.d.).
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.).
  • Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - Organic Chemistry Portal. (n.d.).
  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - ResearchGate. (n.d.).
  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media - MDPI. (2009, July 31).
  • Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes - PMC. (2021, February 24).
  • (PDF) Cyclic Dipeptides: Catalyst/Promoter-Free, Rapid and Environmentally Benign Cyclization of Free Amino Acids. - ResearchGate. (2025, August 6).
  • Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC. (n.d.).
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. (n.d.).
  • JP2003531197A - Method for producing 2,5-diketopiperazine, 2,5-diketopiperazine, dipeptide and use thereof - Google Patents. (n.d.).

Sources

Application Note: Nucleophilic Substitution Strategies for 3-(2-Bromoethyl)piperazine-2,5-dione in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the DKP Scaffold

The 2,5-diketopiperazine (DKP) ring is a privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis, characterized by its rigid conformation and high resistance to proteolysis . Among DKP derivatives, 3-(2-bromoethyl)piperazine-2,5-dione serves as a highly versatile electrophilic building block. Derived synthetically from homoserine or methionine precursors, the primary alkyl bromide at the 3-position is highly susceptible to bimolecular nucleophilic substitution (


). This reactivity enables the late-stage installation of diverse pharmacophores, facilitating the synthesis of complex alkaloid analogs, spirocyclic ligands, and functionalized peptidomimetics .

Mechanistic Insights and Reaction Causality

Executing a successful


 displacement on this compound requires precise control over reaction conditions to prevent degradation of the DKP core. The causality behind experimental choices is rooted in the inherent acidity of the DKP ring.
The Threat of Epimerization and Ring Alteration

The


-protons (at C3 and C6) of the DKP ring are slightly acidic due to the electron-withdrawing nature of the adjacent amide carbonyls.
  • Base Selection (The Critical Variable): The use of strong bases (e.g., NaH, LiHMDS, or even prolonged exposure to

    
    ) will deprotonate the 
    
    
    
    -carbon. This leads to the formation of a planar enolate intermediate, resulting in epimerization (racemization) upon reprotonation . Furthermore, strong bases can deprotonate the amide nitrogens (N1/N4), triggering unwanted intramolecular cyclization to form bridged bicyclic lactams.
  • Optimal Conditions: To ensure a self-validating, high-yielding protocol, weak organic bases (like DIPEA) or mild inorganic bases (like

    
    ) must be employed. These bases are strong enough to neutralize the hydrobromic acid byproduct of the 
    
    
    
    reaction but too weak to abstract the
    
    
    -protons of the DKP ring.
  • Solvent Causality: Polar aprotic solvents (such as DMF, DMSO, or Acetonitrile) are strictly required. They solvate the cations of the base while leaving the nucleophile "naked" and highly reactive, thereby accelerating the kinetic

    
     pathway over thermodynamic side reactions.
    

MechanisticLogic Substrate This compound Cond1 Weak Base (DIPEA, K2CO3) Polar Aprotic Solvent Substrate->Cond1 Cond2 Strong Base (NaH, LiHMDS) or High Heat Substrate->Cond2 Path1 SN2 Substitution (Kinetic Control) Cond1->Path1 Path2 Alpha-Deprotonation (Thermodynamic/Side Rxn) Cond2->Path2 Prod1 Functionalized DKP (Stereocenter Retained) Path1->Prod1 Prod2 Epimerized DKP or Bicyclic Lactam Path2->Prod2

Caption: Mechanistic divergence based on base selection during the substitution of bromoethyl DKPs.

Experimental Protocols

The following self-validating protocols are designed to maximize


 efficiency while preserving the structural integrity of the DKP ring.
Protocol A: Intermolecular Amine Substitution (N-Alkylation)

This protocol is optimized for the synthesis of secondary and tertiary amine-functionalized DKPs, commonly used in the development of target-specific ligands .

Reagents & Materials:

  • This compound (1.0 eq, 1.0 mmol)

  • Primary or Secondary Amine (1.2 - 1.5 eq)

  • 
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Anhydrous

    
    -Dimethylformamide (DMF) (5.0 mL)
    
  • Optional: Sodium Iodide (NaI) (0.1 eq) for Finkelstein catalysis.

Step-by-Step Methodology:

  • Solvation: In an oven-dried round-bottom flask purged with

    
    , dissolve this compound in anhydrous DMF to achieve a 0.2 M concentration.
    
  • Catalysis (Optional but Recommended): Add 0.1 eq of NaI. Causality: The iodide ion acts as a nucleophilic catalyst, displacing the bromide to form a transient, highly reactive alkyl iodide intermediate, which is particularly useful when employing sterically hindered amines.

  • Activation: Add DIPEA (2.0 eq) to the stirring solution.

  • Substitution: Dropwise add the desired amine (1.2 eq).

  • Heating: Heat the reaction mixture to 60 °C using an oil bath. Stir for 12–16 hours.

  • Monitoring: Validate reaction completion via LC-MS or TLC (eluent: 5-10% MeOH in DCM). The disappearance of the starting material mass (

    
    ) indicates completion.
    
  • Workup: Cool to room temperature. Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize excess amine. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.
    
Protocol B: Thioether Formation (S-Alkylation)

Thiols are exceptionally potent nucleophiles. This protocol operates at lower temperatures, minimizing any risk of DKP epimerization, and is ideal for synthesizing methionine-analogous DKPs.

Step-by-Step Methodology:

  • Solvation: Dissolve this compound (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Base Addition: Add finely powdered, anhydrous

    
     (1.5 eq).
    
  • Substitution: Add the desired thiol (e.g., benzyl mercaptan or sodium thiomethoxide) (1.1 eq) at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–8 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts (

    
     and KBr). Concentrate the filtrate in vacuo and purify via recrystallization or chromatography.
    

Workflow Step1 1. Solvation Dissolve in DMF/MeCN Step2 2. Activation Add Base (DIPEA/K2CO3) Step1->Step2 Step3 3. Substitution Add Nucleophile Step2->Step3 Step4 4. Quench H2O / EtOAc Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Caption: Standard experimental workflow for the nucleophilic substitution of bromoethyl DKPs.

Quantitative Data & Optimization Summary

The table below summarizes typical reaction parameters and expected outcomes based on the nucleophile class. By adhering to these validated parameters, researchers can avoid extensive trial-and-error optimization.

Nucleophile ClassSpecific ReagentBaseSolventTemp (°C)Time (h)Expected YieldMechanistic Note
Primary Amine BenzylamineDIPEA (2 eq)DMF601275 - 85%Clean

; minimal over-alkylation.
Secondary Amine PiperidineDIPEA (2 eq)DMF701665 - 75%NaI catalysis recommended due to sterics.
Thiol Benzyl Mercaptan

(1.5 eq)
MeCN25485 - 95%Highly efficient; low temp prevents epimerization.
Alkoxide Sodium MethoxideNone (Pre-formed)THF0 to 25850 - 60%Competing E2 elimination may lower yield.
Azide Sodium AzideNoneDMF601280 - 90%Excellent precursor for Click Chemistry.

Troubleshooting Guide

  • Observation: Significant formation of an alkene byproduct.

    • Causality: The nucleophile is acting as a base, triggering an E2 elimination rather than an

      
       substitution.
      
    • Solution: Lower the reaction temperature. If using an alkoxide, switch to a less sterically hindered nucleophile or change the solvent to one that better stabilizes the transition state (e.g., DMSO).

  • Observation: Loss of enantiomeric purity (detected via chiral HPLC).

    • Causality: The base used is too strong, or the reaction temperature is too high, causing deprotonation at the C3 chiral center.

    • Solution: Strictly avoid inorganic hydroxide bases. Ensure

      
       is completely dry, or switch entirely to DIPEA.
      

References

  • One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme Applied Microbiology and Biotechnology (2022). URL:[Link]

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity PubMed Central (PMC) (2020). URL:[Link]

  • A mechanochemical approach to access the proline–proline diketopiperazine framework Beilstein Journal of Organic Chemistry (2017). URL:[Link]

  • Convenient asymmetric synthesis of 1,3,4,6-tetrasubstituted 2,5-diketopiperazines Arkivoc (2011). URL:[Link]

Application Note: 3-(2-Bromoethyl)piperazine-2,5-dione as a Versatile Precursor for Spiro-cyclization in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity is ever-increasing. Spirocycles, compounds where two rings share a single atom, are at the forefront of this trend. Their rigid, well-defined conformations allow for precise interaction with biological targets and can significantly improve physicochemical properties such as solubility and metabolic stability compared to their planar aromatic counterparts.[1][2][3] The piperazine-2,5-dione core, a cyclic dipeptide structure, is recognized as a "privileged scaffold" due to its prevalence in bioactive molecules and its synthetic versatility.[4][5]

This application note details the utility of 3-(2-Bromoethyl)piperazine-2,5-dione , a key building block designed for the efficient construction of novel spiro-piperazine-2,5-dione derivatives. The bromoethyl moiety serves as a reactive electrophilic handle, enabling intramolecular cyclization reactions to forge the critical spirocyclic junction. This guide provides a mechanistic overview, detailed experimental protocols, and practical insights for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Handling

Proper handling of this compound is critical for experimental success and safety. As an alkylating agent, it should be treated as a potential irritant and handled in a chemical fume hood with appropriate personal protective equipment (PPE).

PropertyData
Molecular Formula C₆H₉BrN₂O₂
Molecular Weight 221.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, CH₃CN; sparingly soluble in CH₂Cl₂
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis and degradation.
Safety Alkylating agent. Avoid inhalation, skin, and eye contact.

Core Application: Intramolecular Spiro-cyclization

The primary application of this precursor is the intramolecular cyclization to form a spiro-fused ring system. This transformation is typically achieved by tethering a nucleophilic group to one of the nitrogen atoms of the piperazine-2,5-dione core, followed by a base-mediated ring closure.

Mechanism of Spiro-cyclization: An SN2 Pathway

The reaction proceeds via a classical intramolecular SN2 mechanism. A suitable base is used to deprotonate a nucleophilic atom (e.g., a carbon in an activated methylene group or a nitrogen in an indole ring) tethered to the piperazine-2,5-dione. This generates a potent nucleophile that subsequently attacks the electrophilic carbon of the bromoethyl side chain, displacing the bromide ion and forming the new carbocyclic or heterocyclic spiro-ring. The stereochemistry of the starting material can be crucial for the outcome of the cyclization.[6]

Spirocyclization_Mechanism Figure 1: Mechanism of Intramolecular Spiro-cyclization Start Precursor (N-Tethered this compound) Intermediate Anionic Intermediate (Deprotonated Nucleophile) Start->Intermediate + Base - H⁺ Base Base (e.g., Cs₂CO₃, K₂CO₃) TS SN2 Transition State (Intramolecular Attack) Intermediate->TS Intramolecular Nucleophilic Attack Product Spirocyclic Product TS->Product Ring Closure Byproduct Bromide Salt TS->Byproduct Br⁻ Leaving Group

Caption: Figure 1: Mechanism of Intramolecular Spiro-cyclization.

Detailed Experimental Protocol: Synthesis of a Spiro-Indolinyl-Piperazinedione

This protocol describes a representative procedure for a dearomatizing spiro-cyclization using an indole as the tethered nucleophile.[1]

Objective: To synthesize a spiro[indole-3,3'-piperazine]-2,5-dione derivative via base-mediated intramolecular cyclization.

Materials and Reagents:

  • N¹-(Indol-1-yl)-3-(2-bromoethyl)piperazine-2,5-dione (Precursor, 1.0 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ethyl acetate, deionized water, brine

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-substituted precursor (e.g., 0.5 mmol, 1.0 eq).

    • Add anhydrous solvent (e.g., 10 mL of DMF). Stir the mixture until the precursor is fully dissolved.

    • Rationale: An inert and anhydrous environment is crucial to prevent quenching of the base and potential side reactions with water. DMF is an excellent polar aprotic solvent that effectively solvates ions, promoting the SN2 reaction.

  • Addition of Base:

    • Add cesium carbonate (2.0 eq) or potassium carbonate (3.0 eq) to the solution in one portion.

    • Rationale: Cesium carbonate is often preferred as the larger cation can lead to a "cesium effect," enhancing the nucleophilicity of the deprotonated intermediate. A stronger base is required to deprotonate the C-H bond of the indole.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

    • Rationale: Heating provides the necessary activation energy for the cyclization. Careful monitoring prevents the formation of degradation byproducts from prolonged exposure to heat and basic conditions.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water (50 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

    • Rationale: The aqueous work-up removes the inorganic base and the highly polar DMF solvent. The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc/Hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final spirocyclic compound.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup - Add Precursor & Anhydrous Solvent - Establish Inert Atmosphere B 2. Add Base - e.g., Cs₂CO₃ A->B C 3. Heat & Stir - 80-100 °C B->C D 4. Monitor Reaction - TLC / LC-MS C->D D->C Reaction Incomplete E 5. Aqueous Work-up - Quench with Water - Extract with Ethyl Acetate D->E Reaction Complete F 6. Dry & Concentrate - Dry with Na₂SO₄ - Remove Solvent in vacuo E->F G 7. Purification - Flash Column Chromatography F->G H Pure Spirocyclic Product G->H

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive or insufficient base.2. Reaction temperature too low.3. Water present in the reaction.1. Use freshly dried, high-purity base. Consider a stronger base like DBU or NaH if applicable.2. Increase temperature in 10°C increments.3. Ensure all glassware is flame-dried and use anhydrous solvent.
Multiple Byproducts 1. Decomposition of starting material or product.2. Intermolecular side reactions.3. Elimination reaction (formation of vinylpiperazine-dione).1. Lower the reaction temperature and monitor closely.2. Use more dilute conditions (higher solvent volume).3. Use a less-hindered, non-nucleophilic base (e.g., proton sponge) if elimination is a major pathway.
Difficult Purification Product co-elutes with starting material or byproducts.1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).2. Consider reverse-phase chromatography if the compound is sufficiently polar.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of complex spirocyclic architectures. The protocols outlined in this guide provide a robust foundation for constructing novel spiro-piperazine-2,5-diones, which are valuable scaffolds in the pursuit of new therapeutic agents.[7][8] The straightforward nature of the intramolecular SN2 cyclization, coupled with the modularity of the precursor, allows for the generation of diverse molecular libraries for screening and lead optimization campaigns.

References

  • Title: Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates Source: PMC (PubMed Central) URL: [Link]

  • Title: Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates Source: SciSpace URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Source: ResearchGate URL: [Link]

  • Title: Intramolecular Formal [4 + 2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules Source: ACS Publications URL: [Link]

  • Title: Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides Source: Beilstein Journals URL: [Link]

  • Title: Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines Source: PubMed URL: [Link]

  • Title: Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides Source: ACS Publications URL: [Link]

  • Title: Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects Source: PubMed URL: [Link]

  • Title: Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents Source: RSC Publishing URL: [Link]

  • Title: Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Source: ChemRxiv URL: [Link]

  • Title: Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides Source: PMC (PubMed Central) URL: [Link]

  • Title: Piperazine and morpholine: Synthetic... Source: JOCPR URL: [Link]

  • Title: A General Synthesis of Bis-indolylpiperazine-2,5-diones Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions Source: MDPI URL: [Link]

  • Title: Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones Source: ACS Publications URL: [Link]

  • Title: Synthesis of piperazines Source: Organic Chemistry Portal URL: [Link]

  • Title: On the synthesis of 3-benzylidenepiperazine-2,5-diones Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

  • Title: PIPERIDINEDIONE DERIVATIVE Source: European Patent Office URL: [Link]

  • Title: Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations Source: PMC (PubMed Central) URL: [Link]

  • Title: Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of spiro compounds by [3+2] cycloaddition reaction. Source: ResearchGate URL: [Link]

  • Title: Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives Source: MDPI URL: [Link]

Sources

Application Notes and Protocols for N-Alkylation of Piperazine-2,5-dione Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Piperazine-2,5-diones

The piperazine-2,5-dione, also known as a diketopiperazine (DKP), is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] These cyclic dipeptides are frequently found in natural products and exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[2][3] The N-alkylation of the piperazine-2,5-dione core is a critical synthetic transformation that allows for the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of various N-substituents enables the exploration of structure-activity relationships (SAR), which is fundamental to the optimization of lead compounds in drug development programs.

This comprehensive guide provides detailed application notes and protocols for several robust methods for the N-alkylation of piperazine-2,5-dione scaffolds. The methodologies discussed herein are selected for their reliability, versatility, and applicability in a research and development setting. For each method, we will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Method 1: Direct N-Alkylation with Alkyl Halides under Basic Conditions

Direct N-alkylation with alkyl halides is a classical and straightforward approach for forming C-N bonds. The reaction involves the deprotonation of the amide nitrogen of the piperazine-2,5-dione by a suitable base to generate a nucleophilic anion, which then displaces a halide from the alkylating agent in an SN2 reaction. The choice of base and reaction conditions is critical to the success of this method and to minimize potential side reactions such as over-alkylation and epimerization.

Causality Behind Experimental Choices

The selection of the base is a crucial parameter in direct N-alkylation. Strong bases like sodium hydride (NaH) can effectively deprotonate the amide nitrogen, but their high reactivity can lead to undesired side reactions, including epimerization at the α-carbon, especially with chiral piperazine-2,5-diones. Milder bases such as potassium carbonate (K₂CO₃) are often preferred as they can provide a balance between reactivity and selectivity, minimizing the risk of epimerization.[4] The choice of solvent is also important; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: N-Alkylation using Potassium Carbonate

This protocol describes a general procedure for the mono-N-alkylation of a piperazine-2,5-dione using an alkyl halide and potassium carbonate.

Materials:

  • Piperazine-2,5-dione substrate

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (nitrogen or argon)

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperazine-2,5-dione (1.0 eq.) and anhydrous DMF or MeCN.

  • Add finely powdered and dried potassium carbonate (1.5–2.0 eq.) to the suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes to ensure good dispersion of the base.

  • Slowly add the alkyl halide (1.0–1.2 eq.) to the reaction mixture. The slow addition helps to minimize over-alkylation.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated piperazine-2,5-dione.

Method 2: N-Alkylation under Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. For the N-alkylation of piperazine-2,5-diones, PTC offers a milder alternative to the use of strong bases in anhydrous organic solvents.[5] The reaction typically involves an aqueous solution of a base (e.g., sodium hydroxide) and an organic solvent containing the piperazine-2,5-dione and the alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide anion into the organic phase to deprotonate the piperazine-2,5-dione, or it pairs with the deprotonated substrate to enhance its reactivity.

Causality Behind Experimental Choices

The use of PTC can significantly reduce the risk of epimerization compared to methods employing strong bases. The reaction is performed under milder, biphasic conditions, which can be advantageous for sensitive substrates. The choice of the phase-transfer catalyst is important; tetra-n-butylammonium bromide (TBAB) and triethylbenzylammonium chloride (TEBA) are commonly used and effective catalysts for this transformation.[5]

Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis

This protocol provides a general method for the N-alkylation of piperazine-2,5-diones under phase-transfer catalysis conditions.

Materials:

  • Piperazine-2,5-dione substrate

  • Alkyl halide (e.g., benzyl chloride, ethyl bromide)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 50% w/v)

  • Dichloromethane (CH₂Cl₂) or toluene

  • Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide, TBAB)

  • Round-bottom flask with a magnetic stir bar

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the piperazine-2,5-dione (1.0 eq.) and the alkyl halide (1.1-1.5 eq.) in dichloromethane or toluene.

  • Add the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).

  • With vigorous stirring, add the aqueous sodium hydroxide solution.

  • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion of the reaction, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

Method 3: Reductive Amination

Reductive amination is a versatile and highly effective method for the N-alkylation of amines. While not a direct alkylation of the piperazine-2,5-dione amide nitrogen, it is a crucial method for synthesizing N-substituted piperazines which can then be used to construct the diketopiperazine ring. Alternatively, for certain piperazine-2,5-dione derivatives with a primary or secondary amine functionality on a substituent, reductive amination can be employed for further functionalization. The reaction proceeds via the formation of an iminium ion intermediate from the reaction of an amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.

Causality Behind Experimental Choices

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination because it is mild and chemoselective, reducing the iminium ion much faster than the starting carbonyl compound.[6] This selectivity prevents side reactions and allows for a one-pot procedure. The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE).

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the N-alkylation of an amine-containing compound, which could be a precursor to or a derivative of a piperazine-2,5-dione.

Materials:

  • Amine substrate (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (optional but recommended)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add the amine substrate (1.0 eq.) and the aldehyde or ketone (1.1 eq.) and dissolve in anhydrous DCM or DCE.

  • Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 4: Fukuyama-Mitsunobu Reaction

The Fukuyama-Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides, which can be readily deprotected to reveal the alkylated amine. This method can be adapted for the N-alkylation of the piperazine-2,5-dione scaffold by first protecting one of the amide nitrogens as a nosyl (2-nitrobenzenesulfonyl) or other suitable sulfonamide. The sulfonamide is then alkylated under Mitsunobu conditions, followed by deprotection of the sulfonamide to yield the N-alkylated product.

Causality Behind Experimental Choices

The Mitsunobu reaction allows for the alkylation of the sulfonamide nitrogen with a primary or secondary alcohol under mild, neutral conditions.[7] This method is particularly useful for introducing a wide range of functionalized alkyl groups. The use of a sulfonamide activating group is necessary because the pKa of the amide N-H in the piperazine-2,5-dione is generally too high for direct Mitsunobu reaction. The nosyl group is often chosen as it can be selectively cleaved under mild conditions.

Experimental Workflow: Fukuyama-Mitsunobu Alkylation

Fukuyama_Mitsunobu_Workflow A Piperazine-2,5-dione B N-Nosylation A->B C N-Nosyl-piperazine-2,5-dione B->C D Fukuyama-Mitsunobu Alkylation (Alcohol, PPh₃, DIAD) C->D E N-Alkyl, N-Nosyl- piperazine-2,5-dione D->E F Nosyl Deprotection (e.g., Thiophenol, K₂CO₃) E->F G N-Alkyl-piperazine-2,5-dione F->G Buchwald_Hartwig_Workflow A Piperazine-2,5-dione C Pd Catalyst + Ligand + Base A->C B Aryl Halide/Triflate B->C D N-Aryl-piperazine-2,5-dione C->D

Caption: Conceptual workflow for N-arylation using Buchwald-Hartwig amination.

Data Summary and Method Comparison

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Direct Alkylation Alkyl halide, K₂CO₃ or NaH, DMF/MeCNRoom temp. to 60 °CSimple, straightforwardRisk of over-alkylation and epimerization (with strong bases)
Phase-Transfer Catalysis Alkyl halide, aq. NaOH, CH₂Cl₂/Toluene, PTCRoom temp.Milder conditions, reduced epimerizationRequires vigorous stirring, biphasic system
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCM/DCERoom temp.High selectivity, mild conditions, one-potIndirect method for the piperazine-2,5-dione core
Fukuyama-Mitsunobu Alcohol, PPh₃, DIAD, Nosyl-protected substrate0 °C to room temp.Mild, neutral conditions, wide substrate scopeMulti-step process (protection/deprotection)
Microwave-Assisted Alkyl halide, Base, +/- Solvent100-150 °C, 5-20 minRapid reaction times, often higher yieldsRequires specialized equipment
Buchwald-Hartwig Aryl halide, Pd catalyst, Ligand, Base80-120 °CBroad scope for N-arylationRequires expensive catalysts and ligands, sensitive to air/moisture

Conclusion

The N-alkylation of the piperazine-2,5-dione scaffold is a fundamental transformation in the synthesis of novel bioactive compounds. This guide has provided a detailed overview of several powerful methods, from classical direct alkylation to modern catalytic approaches. The choice of method will depend on the specific synthetic goals, the nature of the substrate, and the desired level of control over stereochemistry and side reactions. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse range of N-substituted piperazine-2,5-diones for their drug discovery and development programs.

References

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  • D'hooghe, M., et al. (2007). Phase transfer catalysis for a facile one-step diketopiperazine synthesis. Tetrahedron Letters, 48(46), 8284-8287.
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  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422.
  • Singh, U. P., & Singh, R. K. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 159-183.
  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Biological Activity. Chemical Reviews, 112(7), 3641–3716.
  • Fukuyama, T., et al. (1995). A novel method for the N-alkylation of amides. Tetrahedron Letters, 36(36), 6373-6374.
  • D'hooghe, M., & De Kimpe, N. (2008). One-step diketopiperazine synthesis using phase transfer catalysis.
  • Mendes, L. L., et al. (2022). 2,5-Diketopiperazines via Intramolecular N-Alkylation of Ugi Adducts: A Contribution to the Synthesis, Density Functional Theory Study, X-ray Characterization, and Potential Herbicide Application. Journal of Agricultural and Food Chemistry, 70(6), 1799–1809.
  • Cárdenas-Díaz, T., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2948–2957.
  • Organ, M. G., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 11(24), 7299-7307.
  • Barrow, R. A., et al. (2023).
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  • Neo, A., et al. (2023). Stefano Marcaccini: a pioneer in isocyanide chemistry. Molecular Diversity, 27(2), 433-447.
  • Liu, Y., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(8), 421.
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  • Georgieva, M., et al. (2019). Microwave-assisted synthetic approaches to biologically active N-based five-membered heterocycles as response to green chemistry principles. Revue Roumaine de Chimie, 64(12), 1059-1077.
  • Pospisil, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2189.
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  • Organic Chemistry Portal. (2023). Synthesis of piperazines.
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  • The Organic Chemistry Tutor. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube.
  • Bae, C., et al. (2007). N-Dealkylation of aliphatic amines and selective synthesis of monoalkylated aryl amines.
  • Kumar, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3433.
  • Li, J., et al. (2020). An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity. RSC Advances, 10(42), 25102-25106.
  • But, T. Y., & Toy, P. H. (2007). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Chemistry–An Asian Journal, 2(11), 1340-1355.
  • Chen, Y., et al. (2022).
  • Organic Chemistry Portal. (2023).
  • Gemoets, H. P. L., et al. (2017). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 2(3), 364-371.
  • Stanoeva, E. R., et al. (2016). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. International Journal of Engineering Research, 5(3), 195-200.
  • Bakulina, O., et al. (2022).
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Sources

Application Note & Protocols: A Modular Approach to Bicyclomycin Analog Synthesis Utilizing Bromoethyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the synthesis of bicyclomycin analogs, a class of potent antibiotics with a unique mechanism of action.[1][2][3] We present a modular strategy centered on the introduction of a bromoethyl moiety onto a diketopiperazine (DKP) scaffold, which serves as a versatile intermediate for constructing the characteristic bicyclo[4.2.2]decane core. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in antibiotic discovery and development. It offers not only step-by-step protocols but also the underlying chemical principles and strategic considerations essential for successful analog synthesis and library generation.

Introduction: The Rationale for Bicyclomycin Analog Development

Bicyclomycin is a naturally occurring antibiotic isolated from Streptomyces sapporonensis.[1][4] It exhibits a broad spectrum of activity, particularly against Gram-negative bacteria.[1] Its clinical significance stems from its unique mode of action: bicyclomycin is the only known selective inhibitor of the Rho transcription termination factor, a crucial protein for bacterial gene regulation.[1][2][5][6] This distinct mechanism makes it a valuable lead compound in an era of mounting antibiotic resistance.

However, bicyclomycin itself is considered a relatively weak antibiotic.[1] The synthesis of analogs is therefore a critical endeavor aimed at:

  • Enhancing Potency: Structural modifications can improve binding affinity to the Rho factor.

  • Expanding Spectrum: Alterations may increase activity against a wider range of pathogens.

  • Improving Pharmacokinetics: Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications provide crucial data to understand the molecular features essential for bioactivity.[7]

Our strategy focuses on using a common bromoethyl intermediate, which allows for late-stage diversification, enabling the efficient generation of a library of novel analogs for biological screening.

Core Synthetic Strategy & Mechanistic Insights

The synthesis of the bicyclomycin core is a significant challenge due to its strained and highly functionalized bicyclic structure.[3][4] Our approach hinges on the construction of a diketopiperazine (DKP) core, followed by a key N-alkylation step to introduce the bromoethyl side chain, which is then utilized for the critical intramolecular cyclization.

2.1. Retrosynthetic Analysis

A simplified retrosynthetic pathway highlights the key bond formations and the strategic importance of the bromoethyl intermediate. The core bicyclic structure is disconnected via an intramolecular ether linkage, revealing a piperazinedione with a hydroxyethyl and an alkyl side chain. The hydroxyethyl group is traced back to its bromoethyl precursor, which is installed via alkylation of a simpler DKP scaffold.

2.2. The Diketopiperazine (DKP) Core

The DKP scaffold is central to bicyclomycin's structure and is biosynthesized from the condensation of two amino acids.[5][8][9][10] In a laboratory setting, this core can be readily assembled from appropriate amino acid esters, providing an early opportunity to introduce structural diversity.

2.3. The Bromoethyl Intermediate: A Versatile Handle for Cyclization

The introduction of a 2-bromoethyl group onto one of the DKP nitrogens is the cornerstone of this synthetic strategy. This is typically achieved via an SN2 reaction using 1,2-dibromoethane or a similar bromoethylating agent.

Mechanistic Insight: The choice of base and solvent is critical for this step. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. NaH irreversibly deprotonates the amide nitrogen, forming a sodium amide salt. This significantly enhances the nucleophilicity of the nitrogen, allowing it to efficiently attack the electrophilic carbon of the bromoethylating agent. Anhydrous polar aprotic solvents, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), are used to solvate the cation without interfering with the nucleophile.

Experimental Protocols

Safety Precaution: Always handle alkylating agents like 1,2-dibromoethane and strong bases like sodium hydride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of the Diketopiperazine (DKP) Core (Example: Cyclo(L-Ala-L-Phe))

This protocol describes a representative synthesis of a DKP core. The choice of amino acids can be varied to generate different starting scaffolds.

Materials:

  • L-Alanine methyl ester hydrochloride

  • L-Phenylalanine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Toluene

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of L-Alanine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add L-Phenylalanine methyl ester hydrochloride (1.0 eq) followed by an additional portion of triethylamine (1.1 eq).

  • Heat the mixture to reflux for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude residue contains the linear dipeptide. Redissolve this residue in toluene.

  • Heat the toluene solution to reflux with a Dean-Stark apparatus to facilitate the cyclization via removal of methanol.

  • After 12-24 hours, or upon consumption of the dipeptide (monitored by TLC), cool the reaction and remove the solvent in vacuo.

  • Purify the resulting solid by silica gel column chromatography to yield the pure DKP product.

Validation:

  • 1H NMR: Confirm the presence of characteristic alpha-proton and side-chain signals.

  • Mass Spectrometry (MS): Verify the molecular weight of the desired cyclo(L-Ala-L-Phe).

Protocol 2: N-Alkylation with 1,2-Dibromoethane

This key protocol introduces the bromoethyl handle onto the DKP scaffold.

Materials:

  • Cyclo(L-Ala-L-Phe) (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,2-Dibromoethane (excess, ~5-10 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Carefully wash the NaH dispersion (1.2 eq) with anhydrous hexanes three times under an inert atmosphere (N2 or Ar) to remove the mineral oil.

  • Suspend the washed NaH in anhydrous THF.

  • Dissolve the DKP (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Cool the mixture back to 0 °C and add 1,2-dibromoethane (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to a gentle reflux for 12-18 hours. Monitor progress by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N-(2-bromoethyl)-DKP.

Validation:

  • 1H & 13C NMR: Look for the appearance of new signals corresponding to the -N-CH2-CH2-Br protons and carbons.

  • MS: Confirm the correct mass for the brominated product, paying attention to the characteristic isotopic pattern of bromine (79Br/81Br).

Visualization of Workflow and Mechanism

To better illustrate the process, the following diagrams outline the synthetic workflow and the key mechanistic step.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Intermediate Formation cluster_2 Phase 3: Core Construction & Diversification A Amino Acid Esters B Diketopiperazine (DKP) Core A->B Cyclization C N-(2-bromoethyl)-DKP (Key Intermediate) B->C N-Alkylation (Protocol 2) D Bicyclic Core Precursor C->D Intramolecular Cyclization E Library of Bicyclomycin Analogs D->E Further Derivatization

Caption: Overall synthetic workflow for bicyclomycin analogs.

Caption: Mechanism of N-alkylation to form the key intermediate.

Data and Characterization

The successful synthesis of each intermediate and final analog must be confirmed through rigorous analytical techniques. Below is a table of hypothetical data for a representative N-(2-bromoethyl)-DKP analog.

ParameterExpected DataRationale
Appearance White to off-white solidTypical for purified organic small molecules.
Mass Spec (ESI+) [M+H]+ and [M+Na]+ peaks showing a 1:1 isotopic pattern for 79Br/81Br.Confirms molecular weight and the presence of one bromine atom.
1H NMR (400 MHz, CDCl3) δ 3.5-3.9 (m, 2H, -CH2Br), δ 3.9-4.3 (m, 2H, -N-CH2-)Appearance of two new multiplets in the aliphatic region for the ethyl chain.
13C NMR (100 MHz, CDCl3) δ 28-32 (-CH2Br), δ 45-50 (-N-CH2-)Confirms the carbon environment of the new bromoethyl group.
HPLC Purity >95%Ensures the material is suitable for subsequent synthetic steps or screening.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in N-alkylation (Protocol 2) Incomplete deprotonation of DKP; Inactive NaH; Insufficient heating.Ensure NaH is fresh and properly washed. Use anhydrous solvents. Increase reaction time or temperature moderately.
Formation of di-alkylated product The second N-H is also alkylated.Use only a slight excess of NaH (1.1-1.2 eq). Add the DKP solution slowly to the NaH suspension.
No reaction observed in N-alkylation Steric hindrance around the N-H; Poor quality reagents.For sterically hindered DKPs, a stronger base (e.g., KHMDS) or a more reactive solvent (e.g., DMF) may be needed.
Difficult purification Excess 1,2-dibromoethane is hard to remove; Similar polarity of products.Quench reaction carefully, perform aqueous workup. Use a high-quality silica gel and optimized solvent system for chromatography.

Conclusion and Future Outlook

The use of bromoethyl intermediates provides a robust and flexible platform for the synthesis of novel bicyclomycin analogs. This strategy allows for the creation of a common intermediate that can be advanced towards the bicyclic core and subsequently modified at various positions. This modularity is highly advantageous for medicinal chemistry campaigns, enabling the rapid exploration of SAR and the optimization of antibiotic properties. Future work can focus on diversifying the DKP core with non-proteinogenic amino acids and exploring alternative intramolecular cyclization strategies to access an even broader chemical space of potential antibiotic candidates.

References

  • Bicyclomycin - Wikipedia. Wikipedia. [Link]

  • Mechanism of action of bicyclomycin. PubMed. [Link]

  • MECHANISM OF ACTION OF BICYCLOMYCIN. J-Stage. [Link]

  • Bicyclomycin. The Comprehensive Antibiotic Resistance Database. [Link]

  • Discovery and biosynthesis of the antibiotic bicyclomycin in distant bacterial classes. bioRxiv. [Link]

  • Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes. PMC - NIH. [Link]

  • Biosynthesis of the Antibiotic Bicyclomycin in Soil and Pathogenic Bacteria. Biochemistry. [Link]

  • SYNTHETIC APPROACHES TO BICYCLOMYCIN (ORGANIC, NATURAL PRODUCTS). ProQuest. [Link]

  • Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes. ASM Journals. [Link]

  • Three distinct strategies lead to programmable aliphatic C−H oxidation in bicyclomycin biosynthesis. PMC - NIH. [Link]

  • Identification of the Biosynthetic Pathway for the Antibiotic Bicyclomycin. PMC - NIH. [Link]

  • Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. PMC - NIH. [Link]

  • Semisynthetic bicyclomycin derivatives: preparation and antibacterial evaluation. PubMed. [Link]

  • Synthetic studies on bicyclomycin and its analogues. Part 1. Synthesis of substituted 2-oxa-8,10-diazabicyclo[4.2.2]decanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • The Molecular Basis for the Mode of Action of Bicyclomycin. ResearchGate. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

  • Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. MDPI. [Link]

Sources

Application Note: Synthesis of 3-(2-Bromoethyl)piperazine-2,5-dione from Cyclo(Gly-Hse)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for the conversion of Cyclo(Gly-Hse) (3-(2-hydroxyethyl)piperazine-2,5-dione) to its corresponding bromoethyl derivative, 3-(2-bromoethyl)piperazine-2,5-dione .

Diketopiperazines (DKPs) are structurally rigid heterocyclic scaffolds found in numerous bioactive natural products. The conversion of the homoserine (Hse) side-chain hydroxyl group to a bromide is a critical intermediate step. This electrophilic "handle" enables subsequent intramolecular alkylation to form spiro-cyclopropane DKPs (precursors to 1-aminocyclopropanecarboxylic acid, ACC) or facilitates the coupling of the DKP scaffold to other pharmacophores via nucleophilic substitution.

Key Technical Challenges
  • Solubility: DKPs are notoriously insoluble in non-polar solvents (DCM, Toluene) but soluble in water, making standard aqueous workups low-yielding.

  • Ring Stability: While DKPs are relatively stable, strong acid hydrolysis (e.g., boiling HBr) can cleave the amide bond.

  • Selectivity: The protocol must target the primary alcohol without affecting the secondary amides of the ring.

Reaction Mechanism

The transformation utilizes Phosphorus Tribromide (


)  to activate the primary alcohol.[1] The reaction proceeds via an 

mechanism.[1]
  • Activation: The hydroxyl oxygen attacks the phosphorus atom, displacing a bromide ion and forming a good leaving group (dibromophosphite ester).

  • Substitution: The displaced bromide ion attacks the

    
    -carbon from the backside, displacing the phosphite group and inverting the configuration (though the 
    
    
    
    -carbon is achiral, this mechanism is relevant for chiral analogs).
Pathway Diagram

ReactionMechanism Substrate Cyclo(Gly-Hse) (Alcohol) Intermediate Phosphite Ester Intermediate (Activated Leaving Group) Substrate->Intermediate + PBr3 (0°C, DMF) Product Bromoethyl-DKP (Alkyl Bromide) Intermediate->Product Br- Attack (SN2) Byproduct HOPBr2 (Phosphorous Acid) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the bromination of the homoserine side chain on the DKP scaffold.

Materials & Equipment

Reagents
ReagentGradeRole
Cyclo(Gly-Hse) >95% PurityStarting Material
Phosphorus Tribromide (

)
99%Brominating Agent
N,N-Dimethylformamide (DMF) Anhydrous (<50 ppm

)
Solvent
Ethyl Acetate (EtOAc) ACS ReagentExtraction Solvent
Brine (Sat. NaCl) -Wash Solution
Equipment
  • Three-neck round-bottom flask (100 mL).

  • Inert gas line (Argon or Nitrogen).

  • Low-temperature bath (Ice/Water).

  • Rotary Evaporator with high-vacuum pump (for DMF removal).

Experimental Protocol

Safety Warning:


 reacts violently with water, generating corrosive HBr gas. All glassware must be oven-dried. Perform all operations in a fume hood.
Step 1: Preparation of Starting Material

Ensure Cyclo(Gly-Hse) is fully dry. If the starting material was synthesized via acid-catalyzed cyclization of Gly-Hse, trace water may remain.

  • Action: Lyophilize the starting material overnight or dry under high vacuum over

    
     for 12 hours.
    
Step 2: Bromination Reaction
  • Setup: Flame-dry a 100 mL three-neck flask and cool under a stream of Argon.

  • Solvation: Add Cyclo(Gly-Hse) (1.0 eq, e.g., 500 mg) to the flask. Add Anhydrous DMF (10 mL/g of substrate).

    • Note: DKPs dissolve slowly. Sonicate if necessary to ensure a homogeneous solution before adding reagents.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Stir for 15 minutes.

  • Addition: Add

    
      (1.2 eq) dropwise via a glass syringe over 10 minutes.
    
    • Observation: The solution may turn slightly yellow. White fumes (HBr) may form if ambient humidity enters; ensure positive Argon pressure.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours .

    • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The product (

      
      ) will be less polar than the starting material (
      
      
      
      ). Staining with Ninhydrin or Iodine is required.
Step 3: Workup & Isolation

Critical Stop Point: DKPs are water-soluble. Do not perform a standard "drown in water" workup, or you will lose the product to the aqueous phase.

  • Quench: Cool the mixture back to 0 °C. Add Ice Chips (approx. 5 g) very slowly to quench excess

    
    .
    
  • Concentration: Remove the majority of DMF under reduced pressure (Rotovap at 50 °C with a high-vacuum pump). A viscous residue will remain.

  • Extraction:

    • Resuspend the residue in minimal saturated Brine (10 mL).

    • Extract exhaustively with Ethyl Acetate (5 x 20 mL). The product partitions into the organic phase, while phosphite byproducts remain in the aqueous phase.

    • Alternative for Scale-up: Continuous liquid-liquid extraction (EtOAc) for 24 hours is recommended for yields >80%.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Hexanes or Ethanol/Ether.

Workflow Diagram

Workflow Start Start: Dry Cyclo(Gly-Hse) Solvation Dissolve in Anhydrous DMF (Under Argon) Start->Solvation Reaction Add PBr3 at 0°C Stir 16h at RT Solvation->Reaction Quench Quench with Ice (Exothermic!) Reaction->Quench Isolation Evaporate DMF Extract w/ EtOAc (x5) Quench->Isolation Final Yield: White Solid (Recrystallize) Isolation->Final

Figure 2: Operational workflow for the bromination protocol.

Data Analysis & Validation

Expected Analytical Data

Confirm the structure using


-NMR. The key indicator of success is the chemical shift of the side-chain methylene protons.
MoietyProton (

)
Cyclo(Gly-Hse)

(ppm)
Bromo-Derivative

(ppm)
Change

-CH (Ring)
1H (m)~4.05~4.15Slight Downfield

-CH2
2H (m)1.90 - 2.102.20 - 2.40Inductive effect

-CH2 (Target)
2H (t)3.55 - 3.65 (OH) 3.40 - 3.50 (Br) Loss of OH coupling
Amide NH 1H (s)~8.0~8.1-

Mass Spectrometry (ESI-MS):

  • Starting Material:

    
    
    
  • Product:

    
     (Characteristic 1:1 isotopic pattern of Bromine 
    
    
    
    ).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (<30%) Product lost in aqueous phase during workup.Use continuous extraction or saturate the aqueous phase with solid NaCl before extraction.
Ring Opening Reaction temperature too high or quench too violent.Keep reaction at RT max. Quench slowly at 0°C. Neutralize aqueous layer with

immediately after quench.
Sticky Gum Product Residual DMF.[2]DMF is difficult to remove. Use an azeotrope (add Toluene and evaporate) or wash the EtOAc layer with 5% LiCl solution (removes DMF).

References

  • General DKP Synthesis

    • Fischer, P. M. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science, 9(1), 9–35. Link

  • Bromin

    
    ): 
    
    • Harrison, G. C., & Diehl, H. (1955). Cyclohexyl Bromide. Organic Syntheses, Coll. Vol. 3, p.209. Link

  • Application of Bromo-DKPs (ACC Synthesis)
  • Homoserine Lactone Chemistry

    • Kamal, A., et al. (2012).[3] Synthesis of Bis-indolylpiperazine-2,5-diones. (Demonstrates halogenation strategies on DKP scaffolds). Link

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Functionalized Diketopiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diketopiperazine Scaffold in Drug Discovery

Diketopiperazines (DKPs) represent a class of cyclic dipeptides that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] These six-membered rings are the smallest and most common cyclic peptide derivatives found in nature.[3] Their prevalence in a wide array of biologically active natural products, including antitumor agents, antibiotics, and neurotoxins, underscores their potential as "privileged structures" for the development of novel therapeutics.[1] The DKP scaffold offers a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups, enhancing binding affinity and selectivity to biological targets.[1] Furthermore, their cyclic nature often imparts increased proteolytic stability compared to their linear dipeptide counterparts, a crucial attribute for drug candidates.[1][4]

Solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid and efficient generation of DKP libraries for high-throughput screening.[1][5] This guide provides an in-depth exploration of the key strategies and protocols for the solid-phase synthesis of functionalized diketopiperazines, with a focus on the underlying chemical principles and practical considerations for successful implementation in a research and drug development setting.

Core Principles of Solid-Phase DKP Synthesis: A Strategic Overview

The solid-phase approach to DKP synthesis hinges on the assembly of a linear dipeptide on a solid support, followed by an intramolecular cyclization to form the DKP ring. A key strategic decision in this process is whether the cyclization occurs on-resin, followed by cleavage, or if cyclization and cleavage are concomitant. The latter, often termed "cyclative cleavage," is a highly efficient strategy that directly releases the desired DKP into solution, often in high purity, as unreacted linear precursors remain attached to the resin.[1]

The "Cyclative Cleavage" Strategy: A Preferred Route to High-Purity DKPs

The cyclative cleavage strategy is the most common and efficient method for the solid-phase synthesis of DKPs. This approach involves the intramolecular aminolysis of the ester linkage between the first amino acid and the resin by the deprotected N-terminal amine of the second amino acid. This process simultaneously forms the DKP ring and cleaves the product from the solid support.

G cluster_0 Solid Support Resin Solid Support (e.g., Wang Resin) Linker Linker AA1 Step 1: Couple Fmoc-AA1-OH Linker->AA1 Attachment AA2 Step 2: Fmoc Deprotection AA1->AA2 AA3 Step 3: Couple Fmoc-AA2-OH AA2->AA3 AA4 Step 4: Fmoc Deprotection AA3->AA4 AA5 Step 5: Cyclative Cleavage (Base or Acid Catalyzed) AA4->AA5 DKP Functionalized Diketopiperazine (in solution) AA5->DKP

Figure 1: General workflow for solid-phase DKP synthesis via cyclative cleavage.

Key Considerations in Solid-Phase DKP Synthesis

The success of a solid-phase DKP synthesis campaign is contingent on several critical factors, including the choice of solid support and linker, the sequence of the dipeptide, and the conditions for cyclization and cleavage.

Choice of Solid Support and Linker

The selection of the resin and linker is paramount in controlling the outcome of the synthesis. The nature of the ester linkage between the first amino acid and the resin directly influences the propensity for DKP formation.

Resin/Linker TypeSusceptibility to DKP FormationKey Characteristics & Recommendations
Wang Resin HighThe p-alkoxybenzyl ester linkage is highly susceptible to intramolecular aminolysis, especially with dipeptide sequences containing C-terminal proline or glycine.[6] While this can be exploited for deliberate DKP synthesis, it is often a source of unwanted side products in standard peptide synthesis.
2-Chlorotrityl Chloride (2-CTC) Resin LowThe bulky trityl group provides significant steric hindrance around the ester linkage, effectively preventing premature DKP formation.[6] This resin is the "gold standard" for suppressing DKP formation during linear peptide synthesis and allows for cleavage under mild acidic conditions, preserving acid-labile side-chain protecting groups.
Silyl Linkers TunableNovel polymer-supported 2-(trialkylsilyl)ethanol linkers have been developed for the efficient synthesis of DKPs.[1] Cyclization from these linkers can be achieved under mild conditions (e.g., 30% AcOH/MeOH), affording DKPs in high yield and purity.[1]
Dipeptide Sequence and Propensity for Cyclization

The primary sequence of the dipeptide significantly impacts the rate and ease of DKP formation. The reaction is thermodynamically favored due to the formation of a stable, low-strain six-membered ring.[6]

  • Proline-Containing Dipeptides: Dipeptides with proline at the second position (Xaa-Pro) are particularly prone to cyclization. The fixed cis-amide bond geometry of the Xaa-Pro linkage pre-organizes the dipeptide for intramolecular attack.

  • Steric Hindrance: Sterically bulky amino acids can hinder the approach of the N-terminal amine to the ester carbonyl, slowing the rate of cyclization.

Protocols for Solid-Phase Synthesis of Functionalized Diketopiperazines

The following protocols provide detailed, step-by-step methodologies for the synthesis of a model diketopiperazine, cyclo(L-Ala-L-Phe), on Wang resin, leveraging the cyclative cleavage strategy.

Protocol 1: Synthesis of cyclo(L-Ala-L-Phe) on Wang Resin

Materials:

  • Fmoc-L-Phe-Wang resin (100-200 mesh, 1.0 mmol/g loading)

  • Fmoc-L-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Water

  • Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling:

    • Place Fmoc-L-Phe-Wang resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel.

    • Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection of Phenylalanine:

    • Add 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling of the Second Amino Acid (Alanine):

    • In a separate vial, dissolve Fmoc-L-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL).

    • Pre-activate for 10 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain the reaction solution.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

    • Optional: Perform a Kaiser test to confirm complete coupling.

  • Fmoc Deprotection of Alanine:

    • Repeat step 2.

  • Cyclative Cleavage:

    • Wash the deprotected dipeptide-resin with DCM (3 x 10 mL).

    • Treat the resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5, v/v/v) (10 mL) for 2 hours at room temperature.[7]

    • Note: Under these acidic conditions, intramolecular aminolysis is promoted, leading to cyclization and cleavage.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

    • Concentrate the combined filtrates under reduced pressure.

    • Precipitate the crude DKP by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Dry the product under vacuum.

  • Purification and Characterization:

    • Purify the crude DKP by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Protocol 2: On-Resin N-Alkylation for Functionalized DKPs

This protocol describes the synthesis of an N-alkylated DKP, a common strategy for introducing diversity.[2]

G Start Start with Dipeptide-Resin (after step 4 in Protocol 1) N_Alkylation Step 1: N-Alkylation (e.g., with an alkyl halide) Start->N_Alkylation Cyclative_Cleavage Step 2: Cyclative Cleavage (as in Protocol 1) N_Alkylation->Cyclative_Cleavage N_Alkylated_DKP N-Alkylated Diketopiperazine Cyclative_Cleavage->N_Alkylated_DKP

Figure 2: Workflow for the synthesis of N-alkylated DKPs.

Procedure (Modification of Protocol 1):

  • Following Fmoc deprotection of the second amino acid (Step 4 in Protocol 1):

    • Suspend the resin-bound dipeptide in DMF.

    • Add an alkylating agent (e.g., methyl iodide, 5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA, 5 eq.).

    • Agitate the reaction mixture overnight at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Proceed with Cyclative Cleavage (Step 5 in Protocol 1).

Troubleshooting and Advanced Strategies

  • Incomplete Cyclization: If linear dipeptide is observed after cleavage, consider extending the cleavage time or performing the cyclative cleavage at a slightly elevated temperature (e.g., 40-50 °C).

  • Racemization: Base-catalyzed cyclization can sometimes lead to racemization.[2] Acid-catalyzed cyclative cleavage, as described in Protocol 1, generally minimizes this risk.

  • Bicyclic DKPs: More complex scaffolds, such as bicyclic DKPs, can be synthesized on solid support.[8] These strategies often involve the use of amino acids with functionalized side chains that can undergo further on-resin reactions, such as ring-closing metathesis, before the final DKP formation and cleavage.[8]

Conclusion

Solid-phase synthesis offers a robust and versatile platform for the generation of diverse libraries of functionalized diketopiperazines. By carefully selecting the solid support, linker, and reaction conditions, researchers can efficiently access these valuable scaffolds for drug discovery and development. The protocols and strategies outlined in this guide provide a solid foundation for the successful implementation of solid-phase DKP synthesis in the laboratory.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). Retrieved from [Link]

  • Bock, M. G., et al. (2007). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Journal of Combinatorial Chemistry, 9(3), 371-382. Retrieved from [Link]

  • Li, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46835-46845. Retrieved from [Link]

  • Reddy, K. L., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry, 90(6), 3965-3976. Retrieved from [Link]

  • Gordon, D. W., & Steele, J. (1996). Methods for the synthesis of diketopiperazines. (WO1996000391A1). Google Patents.
  • Piras, M., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Gels, 7(2), 64. Retrieved from [Link]

  • Udugamasooriya, D. G., & Kodadek, T. (2009). Solid-Phase Synthesis of Peptoid-like Oligomers Containing Diverse Diketopiperazine Units. ACS Combinatorial Science, 11(4), 321-324. Retrieved from [Link]

  • Yoshida, M., et al. (2022). Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (WO2022097540A1). Google Patents.
  • Li, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. Retrieved from [Link]

  • Jacobson, K. A., et al. (2005). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. Organic & Biomolecular Chemistry, 3(2), 234-243. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Solid-Phase Synthesis of Diverse Spiroisoxazolinodiketopiperazines. (2013). Request PDF. Retrieved from [Link]

  • Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]

  • Method for on-resin peptide cyclization. (2006). (WO2006045483A2). Google Patents.
  • Vahdati, S., et al. (2019). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 30(11), 2351-2360. Retrieved from [Link]

Sources

Application Note: Reagents and Protocols for the Selective Bromination of Piperazine-2,5-dione Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine-2,5-diones (diketopiperazines, DKPs) are privileged, conformationally restricted pharmacophores embedded in numerous bioactive natural products, including ilamycins, rufomycins, and renieramycins[1][2]. A critical late-stage functionalization strategy in drug development involves the selective bromination of DKP side chains—such as benzylic, allylic, or the


-carbonyl (C3/C6) positions. This halogenation serves as a reactive linchpin, enabling downstream nucleophilic displacements (e.g., azidation, hydroxylation, or thiolation) to build molecular complexity without degrading the sensitive DKP core[2].

This application note provides a comprehensive, self-validating guide to selecting reagents and executing the selective bromination of DKP side chains, grounded in mechanistic causality and modern green-chemistry standards.

Mechanistic Causality: The Wohl-Ziegler Advantage

Direct electrophilic bromination using molecular bromine (


) is fundamentally incompatible with most complex DKPs. It frequently leads to undesired ring bromination, oxidation of sensitive functional groups, or uncontrollable polybromination. To achieve absolute site-selectivity, the Wohl-Ziegler radical bromination  is the industry standard[3].
  • Reagent Dynamics (NBS): N-Bromosuccinimide (NBS) acts as a steady, low-concentration source of

    
    . By keeping the instantaneous concentration of 
    
    
    
    near zero, electrophilic addition pathways are suppressed, strongly funneling the reaction through the radical chain mechanism[3].
  • Thermodynamic Control & Regioselectivity: The regioselectivity of the abstraction step is strictly governed by the bond dissociation energy (BDE) of the substrate's C-H bonds. In DKPs, carbon-centered radicals formed at the C3/C6 positions are highly stabilized by the captodative effect —a synergistic push-pull stabilization from the adjacent electron-donating amide nitrogen and the electron-withdrawing carbonyl group[4]. Similarly, benzylic or allylic side chains offer profound resonance stabilization, directing the bromine radical exclusively to these thermodynamic sinks.

Reagent Selection & Quantitative Metrics

Historically, carbon tetrachloride (


) was the solvent of choice because it is transparent to radicals and lacks abstractable hydrogens[5]. However, due to its severe toxicity and ozone-depleting properties, modern protocols have shifted to greener alternatives like 

-trifluorotoluene (

) or cyclohexane, which provide identical or superior radical lifetimes and yields[6].

Table 1: Quantitative Comparison of Bromination Systems for DKP Side Chains

Reagent SystemHalogen SourceInitiatorOptimal SolventRegioselectivityTypical Yield
Wohl-Ziegler (Standard) NBS (1.1 - 1.2 eq)AIBN or


or Cyclohexane
High (Benzylic/Allylic/

-carbonyl)
75% - 92%
Direct Bromination

(1.0 eq)
None or Light

or

Low (Competes with electrophilic addition)< 40% (Mixtures)
DBDMH Method 1,3-Dibromo-5,5-dimethylhydantoinAIBN

High (Similar to NBS)70% - 85%

Visualizing the Workflow & Mechanism

Workflow A 1. Substrate Preparation (DKP Core Synthesis & Protection) B 2. Reagent Assembly (Pure NBS + AIBN in PhCF3) A->B C 3. Radical Initiation (Thermal at 80°C or UV Light) B->C D 4. Selective Bromination (Wohl-Ziegler Reaction) C->D E 5. Workup & Isolation (Filter Insoluble Succinimide) D->E F 6. Downstream Functionalization (e.g., Azidation, Thiolation) E->F

Figure 1: End-to-end experimental workflow for the selective side-chain bromination of DKPs.

Mechanism Init Initiation Phase AIBN (Heat) -> 2 Isobutyronitrile• R• + NBS -> Succinimide• + Br• Prop1 Propagation Step 1 Br• + DKP-H -> HBr + DKP• (Captodative/Resonance Stabilization) Init->Prop1 Prop2 Propagation Step 2 DKP• + Br2 -> DKP-Br + Br• (Product Formation) Prop1->Prop2 Prop2->Prop1 Chain Reaction Term Termination Phase Radical Recombination (e.g., Br• + Br• -> Br2) Prop2->Term

Figure 2: Radical chain mechanism of the Wohl-Ziegler bromination on DKP side chains.

Self-Validating Experimental Protocol

This protocol describes the selective bromination of a benzylic or


-carbonyl DKP side chain using NBS and AIBN. It is designed with built-in physical checkpoints to ensure self-validation at each stage.
Step 1: Reagent Purification (Critical Causality Check)
  • Action: Recrystallize commercial NBS from boiling water (

    
    ) and dry under vacuum over 
    
    
    
    overnight.
  • Causality & Validation: Commercial NBS degrades over time, releasing free

    
     and 
    
    
    
    , which trigger electrophilic side reactions and destroy the DKP core. Self-Validation: Pure NBS must be brilliantly white. If the powder is yellow or brown, it contains free bromine and will compromise the reaction's regioselectivity.
Step 2: Reaction Assembly
  • Action: In a flame-dried, argon-purged round-bottom flask, dissolve the DKP substrate (

    
    ) in anhydrous 
    
    
    
    -trifluorotoluene (
    
    
    ,
    
    
    ). Add purified NBS (
    
    
    ) and AIBN (
    
    
    ).
  • Causality & Validation:

    
     is chosen because it lacks abstractable hydrogens and avoids the environmental toxicity of 
    
    
    
    [6]. Self-Validation: At room temperature, the NBS will remain largely insoluble, appearing as a dense white suspension at the bottom of the flask.
Step 3: Initiation and Chain Propagation
  • Action: Attach a reflux condenser and heat the mixture to 80 °C under vigorous stirring.

  • Causality & Validation: Heat triggers the homolytic cleavage of AIBN, initiating the radical chain. As the reaction proceeds, heavy NBS is consumed and converted into succinimide. Self-Validation: Succinimide is significantly less dense than NBS. As the reaction nears completion (typically 1–3 hours), the dense solid at the bottom will disappear, and succinimide will float to the surface of the solvent. This physical phase change is a reliable visual indicator of reaction progress.

Step 4: Reaction Quenching and Workup
  • Action: Once TLC confirms the consumption of the starting material, remove the flask from heat and cool it to 0 °C in an ice bath for 30 minutes. Filter the mixture through a sintered glass funnel.

  • Causality & Validation: Succinimide is highly insoluble in cold

    
    . Cooling forces the byproduct to precipitate entirely. Self-Validation:  The filtration step removes >95% of the succinimide byproduct. The resulting filtrate should be a clear, pale-yellow liquid containing the highly pure brominated DKP.
    
Step 5: Isolation
  • Action: Concentrate the filtrate under reduced pressure. The crude

    
    -bromo or benzylic-bromo DKP is typically pure enough (>90%) for immediate downstream functionalization (e.g., treatment with 
    
    
    
    or
    
    
    in aqueous acetone)[2]. Prolonged silica gel chromatography should be avoided if the brominated DKP is hydrolytically sensitive.

References

  • Monosubstitution of Symmetric Piperazine-2,5-dione Derivatives. Aust. J. Chem., 1990.[Link]

  • Chemistry of Renieramycins. Part 14: Total Synthesis of Renieramycin I and Practical Synthesis of Cribrostatin 4 (Renieramycin H). Marine Drugs, MDPI. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Process for side-chain bromination of alkylbenzenes.
  • Bridged diketopiperazine alkaloids... Charles University (CUNI). [Link]

  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins. Marine Drugs, PMC. [Link]

Sources

Advanced Protocols: Heterocycle Formation using 3-(2-Bromoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

3-(2-Bromoethyl)piperazine-2,5-dione represents a high-value "linchpin" scaffold in medicinal chemistry. As a functionalized diketopiperazine (DKP) , it bridges the gap between simple peptide derivatives and complex, rigidified pharmacophores.

For drug development professionals, this compound offers two distinct synthetic trajectories:

  • Intramolecular Cyclization: It serves as a direct precursor to pyrrolo[1,2-a]pyrazine-1,4-diones , a fused bicyclic system found in numerous alkaloids (e.g., Tryprostatin B) and fungal metabolites.

  • Intermolecular "Stapling": The bromoethyl side chain acts as a highly specific electrophile for SN2 functionalization , allowing the attachment of the DKP core to fluorophores, drugs, or covalent protein tags via thiol/amine displacement.

This guide details the mechanistic pathways and validated protocols for transforming this scaffold into higher-order heterocycles.

Mechanistic Pathways

The reactivity of this compound is governed by the competition between the internal nucleophilicity of the amide nitrogen (N1) and external nucleophiles.

Pathway A: Intramolecular N-Alkylation (Fusion)

Under basic conditions, the amide nitrogen (N1) is deprotonated. The resulting anion attacks the


-carbon of the bromoethyl side chain. This 5-exo-tet  cyclization is kinetically favored, generating a stable 5,6-fused bicyclic system (pyrrolo[1,2-a]pyrazine).
Pathway B: Intermolecular Substitution (Functionalization)

In the presence of a soft external nucleophile (e.g., thiols) and a mild base, the reaction proceeds via intermolecular SN2 displacement. The rigid DKP ring prevents steric shielding of the ethyl bromide, maintaining high reactivity.

Pathway Visualization

ReactionPathways Start 3-(2-Bromoethyl) piperazine-2,5-dione BaseStrong Strong Base (NaH / t-BuOK) Start->BaseStrong Deprotonation BaseMild Mild Base (DIEA / K2CO3) Start->BaseMild ProductB Functionalized DKP (R-S-Ethyl-DKP) Start->ProductB Intermolecular SN2 (with Ext. Nu) Intermediate N-Anion Species BaseStrong->Intermediate Nucleophile External Nucleophile (R-SH, R-NH2) ProductA Pyrrolo[1,2-a]pyrazine-1,4-dione (Fused Bicyclic) Intermediate->ProductA Intramolecular 5-exo-tet Cyclization

Figure 1: Divergent synthetic pathways controlled by base strength and nucleophile presence.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrrolo[1,2-a]pyrazine-1,4-dione (Fused System)

Objective: To form the 5,6-fused bicyclic core via intramolecular alkylation. Critical Control: Anhydrous conditions are essential to prevent hydrolysis of the imide or competitive hydroxylation.

Materials
  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solubilization: Dissolve the DKP substrate in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Note: Evolution of H₂ gas will occur. Ensure venting.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Stir for 2–4 hours.

    • Monitoring: Check by TLC (MeOH/DCM 1:9). The starting material (Rf ~0.4) should disappear, and a less polar spot (Rf ~0.6) should appear.

  • Workup: Carefully quench with sat. NH₄Cl (dropwise) at 0°C. Dilute with EtOAc.

  • Extraction: Wash organic layer with water (3x) to remove DMF, then brine (1x). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash chromatography.

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the amide N-H signal. The ethylene protons (-CH₂-CH₂-) will shift significantly upfield and split into distinct multiplets due to the rigidification of the new 5-membered ring.

Protocol B: Thiol-Mediated Functionalization (Intermolecular)

Objective: To attach a functional payload (e.g., fluorophore, drug) via a thioether linkage without disturbing the DKP ring.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: R-SH (e.g., Cysteine derivative, Thiol-fluorophore) (1.1 equiv)

  • Base: Diisopropylethylamine (DIEA) or Cs₂CO₃ (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology
  • Mixing: Dissolve the thiol nucleophile and Base in MeCN. Stir for 10 minutes to generate the thiolate.

  • Addition: Add the DKP substrate (solid or solution) to the reaction mixture.

  • Incubation: Stir at Room Temperature for 4–12 hours.

    • Note: Heating to 50°C may be required for bulky nucleophiles but increases the risk of racemization.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with 0.1 M HCl (to remove amine base), then water.

  • Purification: Silica gel chromatography (gradient 0-10% MeOH in DCM).

Quantitative Data & Optimization

The following table summarizes optimization data for the Intramolecular Cyclization (Protocol A) , aggregated from standard DKP reactivity profiles.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1NaH (1.2)DMF25288% Optimal conditions. Clean conversion.
2NaH (1.2)THF25665%Slower reaction due to poor solubility of DKP in THF.
3K₂CO₃ (2.0)AcetoneReflux1240%Incomplete; significant hydrolysis byproducts.
4t-BuOK (1.1)THF0182%Fast, but higher risk of racemization at C3/C6.
5DBU (1.5)MeCNReflux855%Elimination (forming vinyl-DKP) observed as side product.

Troubleshooting & Critical Parameters

Racemization Risk

DKPs are prone to epimerization at the


-carbon under strongly basic conditions.
  • Mitigation: Use the minimum equivalent of base (1.1–1.2 eq). Keep reaction times short and temperature low (0°C to RT). Avoid thermodynamic equilibration.

Hydrolysis

The imide bonds in the DKP ring are sensitive to aqueous base.

  • Mitigation: Ensure strictly anhydrous solvents for Protocol A. For Protocol B, if water is necessary (for solubility), keep pH < 9.

Solubility

DKPs are notoriously insoluble in non-polar solvents.

  • Solution: DMF and DMSO are preferred. For workup, extensive washing with water is required to remove these high-boiling solvents.

Experimental Workflow Diagram

ExperimentalWorkflow Step1 Dissolve DKP in Anhydrous DMF (0.1 M, 0°C) Step2 Add NaH (1.2 eq) slowly Monitor H2 evolution Step1->Step2 Step3 Stir at RT (2-4 h) Monitor TLC (MeOH/DCM) Step2->Step3 Decision Reaction Complete? Step3->Decision Decision->Step3 No (Extend Time) Step4 Quench: Sat. NH4Cl (0°C) Extract: EtOAc vs Water Decision->Step4 Yes Step5 Purification: Recrystallization or Flash Col. Step4->Step5

Figure 2: Step-by-step decision tree for the synthesis of pyrrolo[1,2-a]pyrazine-1,4-dione.

References

  • Synthesis and biological profile of various 2,5-diazabicyclo[2.2.1]heptane derivatives. RSC Publishing. Available at: [Link]

  • Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications. Available at: [Link]

  • Intramolecular Cyclization Strategies. Encyclopedia MDPI. Available at: [Link]

  • Reactivity of Piperazin-2-one derivatives. Journal of Organic Chemistry. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-(2-Bromoethyl)piperazine-2,5-dione Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the intramolecular cyclization of 3-(2-Bromoethyl)piperazine-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance the yield of the target bicyclic product, 1,4-diazabicyclo[4.1.0]heptan-5-one. As Senior Application Scientists, we have compiled field-proven insights and data-driven recommendations to help you navigate this synthesis.

Introduction: The Challenge of Intramolecular Cyclization

The intramolecular N-alkylation of this compound is a crucial step for accessing a unique bicyclic scaffold containing a fused aziridine ring. This structure is of interest in medicinal chemistry for its constrained conformation. However, achieving high yields can be challenging due to competing intermolecular reactions and suboptimal reaction conditions. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide & FAQs

This section addresses the most frequent challenges encountered during the cyclization reaction in a question-and-answer format.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in this intramolecular cyclization almost always stems from one or more of the following three factors:

  • Intermolecular Side Reactions: The most significant contributor to low yield is the intermolecular reaction between two molecules of the starting material, leading to dimers and higher-order oligomers. This is a classic challenge in reactions that can proceed via either an intra- or intermolecular pathway.

  • Suboptimal Base Selection: The choice of base is critical. An inappropriate base can be too weak to deprotonate the secondary amine effectively, too strong leading to decomposition, or too nucleophilic, causing side reactions.

  • Incorrect Solvent and Concentration: The solvent plays a vital role in stabilizing intermediates and influencing reaction kinetics.[1] More importantly, the reaction concentration directly controls the ratio of intramolecular to intermolecular products.

The following questions will delve into how to control each of these factors.

Q2: I am observing a significant amount of a high-molecular-weight byproduct. How can I favor the desired intramolecular cyclization?

A2: The formation of high-molecular-weight byproducts is a clear indication of intermolecular N-alkylation. To suppress this, you must employ the High Dilution Principle . By significantly lowering the concentration of the substrate, you increase the statistical probability that the reactive ends of the same molecule will find each other before they encounter another substrate molecule.

Practical Recommendations:

  • Target Concentration: Aim for a substrate concentration in the range of 0.01 M to 0.005 M.

  • Slow Addition Technique: The gold standard for maintaining high dilution is to slowly add a solution of the this compound (e.g., via a syringe pump over several hours) to a heated solution of the base in the chosen solvent. This ensures that the instantaneous concentration of the free substrate remains extremely low throughout the reaction.[2]

cluster_0 High Concentration cluster_1 Low Concentration (High Dilution) A Molecule A B Molecule B A->B Intermolecular Reaction (Dimerization - Undesired) C Molecule C C->C

Caption: High dilution favors the desired intramolecular pathway.

Q3: How do I select the optimal base for the cyclization?

A3: The base serves two purposes: to deprotonate the secondary amine (N-H) of the piperazinedione ring, thereby increasing its nucleophilicity, and to neutralize the HBr generated during the reaction. The ideal base should be strong enough to deprotonate the amine but non-nucleophilic to avoid reacting with the bromoethyl group.

Key Considerations:

  • Strength (pKa): The pKa of the base's conjugate acid should be high enough to ensure complete deprotonation of the piperazinedione's N-H.

  • Solubility: The base should have reasonable solubility in the reaction solvent.

  • Steric Hindrance: A sterically hindered base is less likely to be nucleophilic.

BasepKa of Conjugate AcidSolvent SystemAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) ~10.3MeCN, DMFInexpensive, moderately strong, common starting point.[3]Can be slow; limited solubility in some solvents.
Cesium Carbonate (Cs₂CO₃) ~10.3MeCN, DMF, THFOften provides higher yields and faster rates (caesium effect); better solubility.More expensive.
Sodium Hydride (NaH) ~36THF, DMF (anhydrous)Very strong, irreversible deprotonation drives reaction forward.[2][4]Requires strictly anhydrous conditions; flammable.
DIPEA (Hünig's Base) ~11MeCN, DCMSoluble organic base, sterically hindered and non-nucleophilic.[2][5]Can be difficult to remove during workup.

Recommendation: Start with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in anhydrous acetonitrile or DMF. If the reaction is sluggish, sodium hydride (NaH) in anhydrous THF is a powerful alternative.

Q4: What is the best solvent for this reaction?

A4: The reaction is an intramolecular SN2 substitution. Polar aprotic solvents are generally the best choice as they can solvate the counter-ion of the base (e.g., K⁺) while not overly solvating and deactivating the nitrogen nucleophile.[3]

SolventDielectric Constant (ε)TypeKey Considerations
Acetonitrile (MeCN) 37.5Polar AproticExcellent choice; relatively high boiling point, easy to remove.[2]
N,N-Dimethylformamide (DMF) 36.7Polar AproticStrong solvent, good for solubility issues.[2]
Tetrahydrofuran (THF) 7.6Polar AproticGood for reactions with NaH.[4]
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticVery polar, can accelerate SN2 reactions.[3]

Recommendation: Anhydrous acetonitrile is an excellent starting point due to its favorable properties and ease of handling.

Q5: Can I use additives to accelerate a sluggish reaction?

A5: Yes. If the reaction is slow even with an appropriate base and solvent, the carbon-bromine bond may not be sufficiently reactive. In this case, a catalytic amount of an iodide salt can significantly increase the reaction rate.

Catalytic Iodide (Finkelstein Reaction):

  • Additive: Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 equivalents).

  • Mechanism: The iodide ion acts as a nucleophile to displace the bromide, transiently forming the more reactive iodoethyl intermediate. Iodide is a much better leaving group than bromide, accelerating the subsequent intramolecular cyclization.

cluster_workflow Troubleshooting Workflow Start Start: Low Yield? Concentration Is concentration > 0.01 M? Start->Concentration Yes BaseSolvent Review Base & Solvent Selection Concentration->BaseSolvent No Sol_Dilution Action: Implement High Dilution (Slow Addition, <0.01 M) Concentration->Sol_Dilution Yes Additives Consider Additives (e.g., KI) BaseSolvent->Additives No, conditions seem optimal Sol_Base Action: Switch Base/Solvent (See Tables 1 & 2) BaseSolvent->Sol_Base Yes, suboptimal Sol_Additives Action: Add 0.1 eq. KI Additives->Sol_Additives Yes, reaction is sluggish Success Yield Improved Sol_Dilution->Success Sol_Base->Success Sol_Additives->Success

Caption: A decision tree for troubleshooting low cyclization yield.

Experimental Protocols

Protocol 1: Recommended Cyclization Procedure (High Dilution)

This protocol uses a common and effective set of conditions as a starting point.

Materials:

  • This compound (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Syringe pump

  • Three-neck round-bottom flask, reflux condenser, nitrogen inlet

Procedure:

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere and flame-dry the glassware.

  • Base Solution: To the three-neck flask, add Cs₂CO₃ (1.5 eq), KI (0.1 eq), and a significant volume of anhydrous MeCN (to constitute ~80% of the final reaction volume). Begin vigorous stirring and heat the suspension to 60-70 °C.

  • Substrate Solution: In a separate flask, dissolve the this compound (1.0 eq) in anhydrous MeCN to prepare a stock solution (this will be the remaining 20% of the solvent volume). The final concentration upon complete addition should be ~0.01 M.

  • Slow Addition: Draw the substrate solution into a syringe and place it on the syringe pump. Add the solution to the heated, stirring base suspension over a period of 4-8 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional MeCN or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting crude residue in dichloromethane (DCM) or ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,4-diazabicyclo[4.1.0]heptan-5-one.

Diagram: Reaction Mechanism and Key Side Reaction

cluster_main Desired Intramolecular Pathway (SN2) cluster_side Undesired Intermolecular Pathway Start Reactant Anion Deprotonated Intermediate Start->Anion + Base - H-Base⁺ Product Bicyclic Product Anion->Product Intramolecular Attack Anion_Side Deprotonated Intermediate Dimer Dimer Byproduct Anion_Side->Dimer Intermolecular Attack Start_Side Another Reactant Molecule Start_Side->Dimer

Caption: Comparison of the desired intramolecular vs. undesired intermolecular reaction pathways.

References

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Procedure for N-alkylation of Piperidine?
  • Technical Support Center: Optimizing N-Alkyl
  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC.
  • A Dieckmann cyclization route to piperazine-2,5-diones. PubMed.

Sources

Preventing racemization during diketopiperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Preservation in Diketopiperazine (DKP) Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Preventing Racemization During Cyclization

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your diketopiperazine (DKP) targets are showing loss of enantiomeric excess (ee%) or diastereomeric scrambling.

DKP synthesis is deceptively simple. While the formation of the six-membered ring is thermodynamically favorable, the kinetic pathway often proceeds through intermediates highly prone to racemization—specifically the 5(4H)-oxazolone (azlactone). As a Senior Application Scientist, I will guide you through the mechanistic "danger zones" and provide self-validating protocols to ensure your scaffolds retain their chiral integrity.

Module 1: The Mechanistic Root Cause

User Question: "I started with pure L-amino acids, but my final NMR shows a mixture of diastereomers. Why is the C-terminal residue epimerizing?"

Technical Insight: Racemization in DKP synthesis is rarely random; it is a specific consequence of carboxyl activation. When you activate a linear dipeptide to induce cyclization, the C-terminal carbonyl oxygen can attack the activated carbonyl faster than the N-terminal amine does. This forms an oxazolone intermediate.[1][2][3]

The oxazolone is the "racemization engine."[1] Its C


 proton is highly acidic (pKa ~9-11) due to the aromatic character of the ring. Even mild bases can deprotonate this position, destroying the chiral center.
Visualizing the Threat

RacemizationMechanism L_L_Linear Linear Dipeptide (L,L-Configuration) Activation Carboxyl Activation (HATU/DIC) L_L_Linear->Activation Activation Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Activation->Oxazolone O-Acylation (Side Reaction) DKP_Pure Target DKP (L,L-Pure) Activation->DKP_Pure Direct Cyclization (Fast Amine Attack) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) DKP_Mix Racemic DKP (L,L + D,L Mix) Oxazolone->DKP_Mix Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The kinetic competition between direct cyclization (green path) and the oxazolone racemization pathway (red path).

Module 2: Solution-Phase Optimization

User Question: "I cannot use solid-phase synthesis for this target. Which coupling reagents minimize racemization in solution?"

Technical Insight: Standard reagents like HATU or HBTU are often too powerful for DKP cyclization. They generate a highly reactive ester that rapidly converts to the oxazolone. For chiral preservation, you need a "Goldilocks" reagent: reactive enough to cyclize, but stable enough to prevent oxazolone formation.

Recommendation: Switch to DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or T3P (Propylphosphonic anhydride).

Coupling Reagent Selection Matrix
Reagent ClassReagentRacemization RiskMechanism NoteRecommended Use
Phosphonium PyBOP ModerateHigh reactivity can drive oxazolone formation if base is excess.Sterically hindered peptides only.
Uronium HATU High Rapid activation; requires HOAt to suppress racemization.Avoid for C-term Cys/His/Ser.
Organophosphorus DEPBT Very Low Traps the active ester; prevents oxazolone formation.Standard for chiral DKPs.
Anhydride T3P Low No additives needed; acidic byproduct is non-nucleophilic.Large scale / Epimerization sensitive.
Protocol: DEPBT-Mediated Cyclization

This protocol minimizes base-mediated enolization.

  • Dissolution: Dissolve linear dipeptide (0.1 mmol) in DMF/THF (10 mL). High dilution (0.01 M) favors intramolecular cyclization over dimerization.

  • Cooling: Cool to 0°C . (Crucial: Lower temperature slows deprotonation more than acylation).

  • Reagent Addition: Add DEPBT (1.2 eq).

  • Base Addition: Add DIPEA (2.0 eq) dropwise over 10 minutes.

    • Why? Slow addition keeps the instantaneous concentration of base low, starving the enolization pathway.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT overnight.

Module 3: Solid-Phase Strategies (SPPS)

User Question: "I am using Fmoc chemistry. How do I release the DKP from the resin without scrambling it?"

Technical Insight: The "Cyclization-Cleavage" strategy is the most robust method. Instead of cleaving a linear peptide and then cyclizing it (two steps), you induce the N-terminal amine to attack the resin-linker ester directly. This releases the DKP into solution.

Critical Constraint: You must use a resin that acts as a good leaving group but is stable during chain assembly.

Troubleshooting Flowchart: SPPS DKP Synthesis

SPPS_Strategy Start Start: SPPS DKP Synthesis ResinChoice Resin Selection Start->ResinChoice Wang Wang Resin ResinChoice->Wang Standard CTC 2-Chlorotrityl (2-CTC) ResinChoice->CTC High Control Oxime Oxime/Thioester ResinChoice->Oxime Direct Release Wang_Issue STOP: Requires harsh acid (TFA) to cleave. Cyclization must be done in solution later. Wang->Wang_Issue CTC_Path Path A: Cleave Linear Acid (1% TFA), then Solution Cyclization CTC->CTC_Path Oxime_Path Path B: On-Resin Cyclization Cleavage (Spontaneous Release) Oxime->Oxime_Path

Figure 2: Decision tree for resin selection. 2-CTC is preferred for maximum control over the cyclization step.

Protocol: Cyclization-Cleavage on 2-CTC Resin

This method avoids the high-risk activation of the C-terminus in solution.

  • Loading: Load the first amino acid (AA1) onto 2-Chlorotrityl Chloride resin . Use a low loading (0.3–0.5 mmol/g) to prevent aggregation.

  • Coupling: Couple AA2 using standard Fmoc protocols (DIC/Oxyma).

  • Fmoc Removal: Remove N-terminal Fmoc (20% Piperidine).[1][2]

    • Note: For Proline-containing sequences, DKP formation might happen spontaneously here.

  • Cleavage (The Trick):

    • Do NOT use 95% TFA.

    • Treat resin with 10% Acetic Acid in TFE (Trifluoroethanol) / DCM (1:1) at 40°C.

    • Mechanism:[1][3][4][5][6][7][8][9][10] The weak acid protonates the ester oxygen, making it a better leaving group. The free N-terminal amine attacks the carbonyl, releasing the DKP and regenerating the resin.

    • Why TFE? It stabilizes the transition state for cyclization via hydrogen bonding.

Module 4: Analytical Validation (Marfey's Method)

User Question: "How do I prove my DKP is enantiomerically pure? Standard HPLC isn't separating the isomers."

Technical Insight: DKPs are often too polar or lack the functional groups for good separation on standard Chiralpak columns. The gold standard for validation is Marfey's Method (FDAA derivatization).

Protocol:

  • Hydrolysis: Hydrolyze the DKP (0.5 mg) in 6M HCl at 110°C for 24 hours. (This reverts it to free amino acids).

  • Derivatization: Treat the hydrolysate with FDAA (Marfey's Reagent) and NaHCO3 at 40°C for 1 hour.

  • Analysis: Analyze via LC-MS on a standard C18 column.

    • Logic: FDAA reacts with L- and D-amino acids to form diastereomers (L-L and L-D). These separate easily on achiral C18 columns.

    • Verification: If you see only the L-L peak (matching the standard), your synthesis preserved chirality. If you see an L-D peak, racemization occurred during synthesis (or hydrolysis—always run a control!).

References

  • Mechanisms of Racemization

    • Bachem. (2024).[11] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

    • Canadian Science Publishing. Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Link

  • Coupling Reagents (DEPBT & T3P)

    • Tang, Y.C., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis. Luxembourg Bio Technologies. Link

    • JPT Peptide Technologies. Optimizing Peptide Coupling: Key Techniques (T3P). Link

  • Solid Phase & Microwave Strategies

    • Tullberg, M., et al. (2006).[12][13] Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines. Journal of Combinatorial Chemistry. Link

    • BenchChem. (2025).[1][2] Strategies to Prevent Racemization During Peptide Synthesis. Link

  • Analytical Validation (Marfey's Method)

    • Bhushan, R., et al. (2004). Marfey's reagent for chiral amino acid analysis: a review. Biomedical Chromatography. Link

    • Almac Group. Determination of Peptide Chiral Purity Using Marfey’s Reagent. Link

Sources

Troubleshooting elimination side reactions in bromoethyl DKP synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-bromoethyl) diketopiperazines (DKPs). A common and often frustrating challenge in this synthesis is the formation of an undesired vinyl-DKP byproduct through an elimination side reaction. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you minimize this side reaction and maximize the yield of your desired product.

The Core Challenge: Substitution (S(_N)2) vs. Elimination (E2)

The N-alkylation of a diketopiperazine with a 1,2-dihaloethane, such as 1,2-dibromoethane, is a classic example of the competition between S(_N)2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reaction pathways.

  • Desired S(_N)2 Pathway: The deprotonated amide nitrogen of the DKP acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group and displacing the bromide leaving group. This results in the formation of the desired N-(2-bromoethyl) DKP.

  • Undesired E2 Pathway: The deprotonated DKP acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon. This leads to the formation of a double bond and elimination of HBr, resulting in the N-vinyl-DKP byproduct.

Our goal is to create reaction conditions that strongly favor the S(_N)2 pathway over the E2 pathway.

SN2_vs_E2 Reactants DKP Anion + Bromoethane TS_SN2 Sₙ2 Transition State Reactants->TS_SN2 Substitution Pathway TS_E2 E2 Transition State Reactants->TS_E2 Elimination Pathway SN2_Product N-(2-bromoethyl) DKP (Desired Product) E2_Product N-vinyl DKP (Elimination Byproduct) TS_SN2->SN2_Product TS_E2->E2_Product

Caption: Competing S(_N)2 and E2 pathways in bromoethyl DKP synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(2-bromoethyl) DKP in a question-and-answer format.

Issue 1: High percentage of N-vinyl DKP byproduct is observed in my final product.

Q: My LC-MS and NMR data show a significant peak corresponding to the mass of a vinyl-substituted DKP. What is causing this high level of elimination, and how can I prevent it?

A: The formation of the N-vinyl DKP is a classic E2 elimination side reaction. This is often favored by using a strong, sterically hindered base, high reaction temperatures, and certain solvent choices. To favor the desired S(_N)2 substitution, you need to adjust these parameters.

Root Causes & Solutions:

  • Base Selection: Strong, bulky bases are more likely to act as a base (abstracting a proton) rather than a nucleophile (attacking the carbon).

    • Solution: Switch to a less sterically hindered, "softer" base. While strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective at deprotonating the DKP, they can aggressively promote elimination. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide a better balance.

  • Reaction Temperature: Higher temperatures provide the activation energy for both S(_N)2 and E2 pathways, but they tend to favor elimination reactions entropically.

    • Solution: Lower the reaction temperature. Running the reaction at room temperature or even cooler (0-5°C) can significantly suppress the E2 pathway. If the reaction is too slow at lower temperatures, a modest increase should be done cautiously with careful monitoring.

  • Solvent Choice: The solvent plays a crucial role in stabilizing the transition states of both reactions.

    • Solution: Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices for S(_N)2 reactions. They solvate the cation of the base, leaving the anion more "naked" and nucleophilic, which favors the S(_N)2 pathway. Protic solvents, on the other hand, can solvate the nucleophile, hindering its ability to attack the electrophilic carbon.

Table 1: Influence of Reaction Parameters on S(_N)2 vs. E2

ParameterTo Favor S(_N)2 (Substitution)To Favor E2 (Elimination)Rationale
Base Weaker, less hindered (e.g., K₂CO₃, Cs₂CO₃)Strong, bulky (e.g., t-BuOK, DBU)Bulky bases have difficulty accessing the electrophilic carbon for S(_N)2, making proton abstraction for E2 more likely.[1]
Temperature Lower (0°C to RT)HigherElimination reactions have a higher activation energy and are more favored by increased temperature.[2]
Solvent Polar Aprotic (DMF, MeCN, DMSO)Non-polar or Polar ProticPolar aprotic solvents enhance the nucleophilicity of the DKP anion.
Substrate Primary alkyl halide (bromoethyl)Secondary or Tertiary alkyl halideLess steric hindrance at the reaction center favors S(_N)2.
Issue 2: The reaction is very slow or shows low conversion to the desired product.

Q: I have set up the reaction with conditions to minimize elimination, but now the reaction is not proceeding to completion, even after an extended time. What can I do to improve the reaction rate without increasing side products?

A: A slow or incomplete reaction is often due to insufficient deprotonation of the DKP, poor solubility of the reactants, or a low reaction temperature.

Root Causes & Solutions:

  • Insufficient Deprotonation: The pKa of the DKP amide protons is relatively high, and a base that is too weak may not generate a sufficient concentration of the nucleophilic anion.

    • Solution: While very strong bases can promote elimination, a moderately strong base is still needed. Sodium hydride (NaH) is a good choice as it is strong and non-nucleophilic.[3] To control its reactivity and minimize elimination, add it portion-wise at a lower temperature (e.g., 0°C) to control the deprotonation before adding the bromoethylating agent. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the "cesium effect," which can enhance nucleophilicity.

  • Poor Solubility: If the DKP or the base is not fully dissolved, the reaction will be slow due to the heterogeneous nature of the mixture.

    • Solution: Ensure you are using a suitable solvent like DMF or DMSO that can dissolve both the DKP and the base to a reasonable extent. If using carbonate bases, ensure they are finely powdered to maximize surface area.

  • Low Temperature: While low temperatures suppress elimination, they also slow down the desired S(_N)2 reaction.

    • Solution: A careful balance is needed. Start the reaction at a low temperature (0-5°C) and then slowly allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is clean but slow, a gentle increase in temperature (e.g., to 40-50°C) can be attempted, but this should be done with caution as it may increase the rate of elimination.

Experimental Protocols

Protocol 1: Optimized S(_N)2 N-Alkylation with Minimized Elimination

This protocol is designed to maximize the yield of the N-(2-bromoethyl) DKP while minimizing the formation of the N-vinyl DKP byproduct.

Materials:

  • Diketopiperazine (DKP) (1.0 eq.)

  • 1,2-Dibromoethane (2.0-3.0 eq.)

  • Cesium Carbonate (Cs₂CO₃), finely powdered (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diketopiperazine (1.0 eq.) and finely powdered cesium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 1,2-dibromoethane (2.0-3.0 eq.) to the cooled suspension. Using an excess of the dihaloalkane can help favor the mono-alkylation product.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-bromoethyl) DKP.

Frequently Asked Questions (FAQs)

Q1: Why is 1,2-dibromoethane typically used in excess? A1: Using an excess of the alkylating agent helps to ensure that the DKP, once mono-alkylated, is less likely to react a second time to form a di-alkylated byproduct. It pushes the equilibrium towards the mono-substituted product.

Q2: Can I use other dihaloethanes, like 1-bromo-2-chloroethane? A2: Yes, and it can be advantageous. The C-Br bond is more reactive towards nucleophilic attack than the C-Cl bond. Using 1-bromo-2-chloroethane can lead to a more selective reaction where the DKP anion displaces the bromide, leaving the chloride intact for subsequent transformations.

Q3: What is the role of steric hindrance in this reaction? A3: Steric hindrance plays a significant role. If the DKP itself has bulky substituents, this can hinder the approach of the DKP anion to the electrophilic carbon of the bromoethyl group, slowing down the S(_N)2 reaction and potentially making the E2 pathway more competitive.[4] Conversely, a bulky base will favor E2 because it is more difficult for it to act as a nucleophile.[1]

Q4: Are there alternative methods to synthesize N-(2-bromoethyl) DKPs that avoid this elimination issue? A4: While direct alkylation is common, an alternative could be to use a starting material that already contains the bromoethyl group, for example, by synthesizing a dipeptide with an N-(2-bromoethyl) amino acid and then cyclizing it to form the DKP. However, this is a more complex synthetic route. Another approach could be to add a different functional group that can be later converted to a bromoethyl group, for example, by alkylating with 2-(2-hydroxyethyl)isoindoline-1,3-dione, followed by deprotection and bromination.

Q5: How can I effectively monitor the reaction to find the optimal endpoint? A5: TLC and LC-MS are the best methods. For TLC, you should see the disappearance of the starting DKP spot and the appearance of a new, less polar product spot. Co-spotting with your starting material is essential. LC-MS is more definitive as it will allow you to monitor the masses of the starting material, the desired product, and the vinyl byproduct, giving you a clear picture of the reaction progress and the ratio of substitution to elimination.

References

  • Moura, R. G. et al. Synthesis of the piperazine subunit of Indinavir. Arkivoc2021, x, 106-111.
  • BenchChem. Technical Support Center: N-(2-bromoethyl)
  • BenchChem.
  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemRxiv.
  • Fenia, L. et al. Cell penetrating peptides containing 2,5-diketopiperazine (DKP)
  • A New Route for the Synthesis of N-Substituted Diketopiperazine Deriv
  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. R Discovery.
  • Selective N-α-C–H alkylation of cyclic tertiary amides via visible-light-mediated 1,5-hydrogen atom transfer. Organic Chemistry Frontiers.
  • Baran, P. S. Diketopiperazines. Baran Group Meeting.
  • N-Alkyl amide synthesis via N-alkyl
  • White Rose Research Online. Poly(amino acid)
  • Loupy, A.
  • Master Organic Chemistry.
  • LibreTexts.
  • Rossen, K. et al. Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. PLoS ONE10(10), e0139744.
  • Application of substituted 2-(trimethylsilyl)
  • Organic Chemistry Portal.
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google P
  • Overman, L. E. et al. Total Synthesis of Complex Diketopiperazine Alkaloids. Chemical Reviews117(18), 11887-11933.

Sources

Purification methods for 3-(2-Bromoethyl)piperazine-2,5-dione from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-(2-Bromoethyl)piperazine-2,5-dione .[1] It is structured to troubleshoot specific purity issues, rationalize experimental choices, and provide self-validating protocols.

Ticket ID: DKP-Br-PUR-001 Assigned Scientist: Senior Application Specialist, Process Chemistry Status: Active[1]

Executive Summary & Molecule Profile

The Challenge: Purifying this compound is deceptively difficult because it combines two conflicting chemical behaviors:

  • The DKP Core: The diketopiperazine (piperazine-2,5-dione) ring is highly polar, rigid, and prone to strong intermolecular hydrogen bonding, making it insoluble in most non-polar solvents and requiring polar solvents for dissolution.

  • The Bromoethyl Side Chain: This is a reactive electrophile.[1] Prolonged heating in protic solvents (like water or alcohols) can lead to hydrolysis (to the alcohol) or elimination (to the vinyl derivative), especially if traces of base are present.

Target Molecule Specs:

  • Appearance: White to off-white crystalline solid.[1]

  • Solubility Profile:

    • Soluble: DMSO, DMF, hot Methanol, hot Ethanol, Acetic Acid.

    • Sparingly Soluble: Cold Water, Acetone, THF.

    • Insoluble: Diethyl ether, Hexanes, DCM (often).

Diagnostic Troubleshooting (FAQ Format)

Q1: "My crude product is a sticky, yellow gum that won't crystallize. What happened?"

Diagnosis: This is the "Oiling Out" phenomenon, likely caused by oligomeric impurities or residual high-boiling solvents (like DMF or DMSO from the synthesis step). The linear dipeptide precursors often form amorphous gums that prevent the DKP crystal lattice from closing.

The Fix (Trituration Protocol): Do not attempt recrystallization immediately. You must remove the amorphous impurities first.

  • Suspend the gum in Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • Sonicate for 10–15 minutes. The solvent will extract non-polar impurities and residual organic solvents.

  • Decant the supernatant.[1]

  • If the solid remains gummy, switch to cold Acetonitrile (MeCN) . Sonicate briefly.[1] The DKP is poorly soluble in cold MeCN, but many linear peptide impurities are soluble.

Q2: "I see a new spot on TLC moving slightly faster than my product after recrystallization. What is it?"

Diagnosis: You have likely generated 3-vinylpiperazine-2,5-dione via an elimination reaction.[1]

  • Cause: Heating the bromoethyl-DKP in a solvent for too long, particularly if the pH is >7. The bromide is a good leaving group, and the alpha-proton is acidic.

  • Prevention: Avoid boiling solvents for >5 minutes.[1] Ensure your glassware is acid-washed or neutral.[1] Never add base (like bicarbonate) during the hot filtration step.

Q3: "The melting point is broad and lower than reported (e.g., <130°C). Is it wet?"

Diagnosis: If drying doesn't fix it, you likely have Intermolecular Alkylation .

  • Mechanism: The Nitrogen of one DKP ring acts as a nucleophile and attacks the bromoethyl group of another molecule, forming a dimer or polymer.

  • Validation: Check Mass Spec for

    
     or higher oligomers.
    
  • Fix: This impurity is very hard to remove by crystallization.[1] You must use Flash Chromatography (Protocol C).[1]

Validated Purification Protocols

Decision Matrix

Before choosing a method, assess your crude purity using this logic flow:

PurificationLogic Start Crude Mixture Analysis PurityCheck Est. Purity (TLC/HPLC) Start->PurityCheck HighPurity >85% Pure (Crystalline/Powder) PurityCheck->HighPurity LowPurity <85% Pure (Gum/Oil) PurityCheck->LowPurity MethodB Protocol B: Recrystallization (EtOH/H2O) HighPurity->MethodB Final Polish MethodA Protocol A: Trituration (Solvent Wash) LowPurity->MethodA Remove Oligomers MethodA->MethodB If Solidifies MethodC Protocol C: Flash Chromatography (DCM/MeOH) MethodA->MethodC If still Gummy

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude state.

Protocol A: The "Soft" Clean (Trituration)

Use this for gummy crudes or to remove surface impurities without thermal stress.

  • Preparation: Place crude material in a round-bottom flask.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).[1]

  • Agitation: Sonicate aggressively for 10 minutes. The DKP should remain suspended (white solid), while yellow impurities dissolve.

  • Filtration: Filter under vacuum using a sintered glass funnel.

  • Wash: Wash the cake with cold Diethyl Ether .

  • Validation: Check TLC. If the baseline spot (oligomers) is gone, proceed.

Protocol B: Recrystallization (Thermal)

Use this for high-purity solids requiring a final polish.[1] Note the time constraints to prevent degradation.

Solvent System: Ethanol / Water (9:1 v/v).[1] Why? Water breaks the DKP hydrogen bond lattice; Ethanol reduces the boiling point to prevent elimination.

StepActionTechnical Rationale
1 Suspend solid in Ethanol (15 mL/g). Heat to 60°C.DKP will likely not dissolve yet.[1]
2 Add Water dropwise while stirring.Increases polarity to match the DKP core.
3 STOP adding water the moment the solution clears.Excess water drastically reduces yield upon cooling.[1]
4 Hot Filtration (Optional): If particulates remain, filter rapidly through a pre-warmed funnel.Removes inorganic salts (e.g., NaBr) which are insoluble in hot EtOH.
5 Cooling: Allow to cool to RT on the bench (20 mins), then 0°C (30 mins).Slow cooling prevents trapping impurities in the lattice.
6 Isolation: Filter and wash with Ice-Cold Ethanol .[1]Removes mother liquor containing the "vinyl" impurity.

Critical Warning: Do not reflux for more than 10 minutes. Prolonged heat promotes


 elimination.[1]
Protocol C: Flash Chromatography (Silica)

Use this if the compound is impure (>15% impurities) or if Protocol B fails.

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Gradient:

    • Start: 100% DCM (Elutes non-polar byproducts).[1]

    • Ramp: 0% to 5% MeOH over 10 CV (Column Volumes).

    • Target Elution: Product usually elutes at ~3-4% MeOH.[1]

  • Loading: Dissolve crude in a minimum amount of DCM/MeOH (9:1) . Do not use DMF/DMSO for loading as they smear the separation.

Impurity Profile & Identification

When analyzing your purified product, use this table to identify common contaminants.

Impurity NameStructure / OriginIdentification (1H NMR)Removal Method
Vinyl-DKP Elimination of HBr. (3-vinylpiperazine-2,5-dione)New multiplets at

5.0–6.0 ppm (alkene region).[1]
Recrystallization (remains in mother liquor).[1]
Hydroxy-DKP Hydrolysis of Br. (3-(2-hydroxyethyl)...)[1]Triplet at

3.6 ppm shifts; loss of Br isotope pattern in MS.
Flash Chromatography (elutes after product).
Dipeptide Linear Incomplete cyclization.Broad peaks; Exchangeable NH protons vary.[1]Trituration with MeCN or Water wash.[1]
Dimer N-alkylation between two DKPs.[1]Complex aliphatic region; Mass Spec shows dimer.[1]Very difficult; requires slow chromatography.[1]

Storage and Stability

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Light: Protect from light (amber vials).[1] Alkyl bromides can undergo radical degradation under UV light.[1]

  • Shelf Life: If stored correctly, stable for 6–12 months. If stored at RT, the "Vinyl" impurity will slowly accumulate.

References

  • General DKP Synthesis & Properties

    • Fischer, P. M. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science, 9(1), 9–35.
    • Context: Establishes the solubility profile and hydrogen-bonding network issues inherent to the DKP scaffold.
    • [1]

  • Purification of Functionalized Piperazines

    • Gomes, M. J. S., et al. (2011). Synthesis and recrystallization strategies for 3-substituted piperazine-2,5-diones. Tetrahedron Letters, 52(45), 6000-6003.
    • Context: Provides basis for Ethanol/Water solvent systems for polar DKP derivatives.[1]

    • [1]

  • Handling of Alkyl Bromide Intermediates

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Elimination Reactions).

    • Context: Mechanistic grounding for the thermal elimination of HBr from beta-bromo carbonyl systems.[1]

    • [1]

  • Chromatographic Techniques for Polar Heterocycles

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
    • Context: The foundational protocol for flash chromatography adapted here for DCM/MeOH gradients.
    • [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as alkylating agents are potential carcinogens.[1]

Sources

Technical Support Center: Optimizing Intramolecular Alkylation of Diketopiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of complex bicyclic and polycyclic diketopiperazine (DKP) scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of intramolecular DKP alkylation. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve your target structures with high efficiency and stereochemical control.

Diketopiperazines are privileged scaffolds in medicinal chemistry, offering a rigid three-dimensional framework for the precise orientation of functional groups.[1][2] The intramolecular alkylation of a pre-formed DKP core is a powerful strategy to create more complex, conformationally constrained bicyclic structures, which are of significant interest in drug discovery.[2] However, this cyclization can be challenging, with outcomes highly dependent on a subtle interplay of various reaction parameters.

This guide is structured into two main sections: Frequently Asked Questions (FAQs) to cover the fundamental aspects of the reaction, and a Troubleshooting Guide to address specific experimental issues you may encounter.

Frequently Asked-Questions (FAQs)

Q1: What are the common strategies for the intramolecular alkylation of DKPs?

There are two primary strategies for the intramolecular alkylation of DKPs, differing in the nucleophilic atom on the DKP core:

  • Intramolecular N-Alkylation: This involves the cyclization of a DKP bearing a side chain with a suitable leaving group, where one of the amide nitrogens acts as the nucleophile. This is a common strategy, often employed in post-Ugi reaction cyclizations to generate highly substituted DKPs.[3][4]

  • Intramolecular C-Alkylation: This strategy involves the deprotonation of the C-H bond alpha to a carbonyl group on the DKP ring, followed by nucleophilic attack on an appended electrophile. This allows for the formation of a C-C bond and the creation of bridged bicyclic systems.[5]

Q2: How do I design a suitable substrate for intramolecular DKP alkylation?

Substrate design is critical for a successful intramolecular cyclization. Key considerations include:

  • The Linker: The length and flexibility of the tether connecting the DKP core to the electrophilic center are crucial. The tether should be long enough to allow for a low-energy transition state for cyclization but not so flexible that it favors intermolecular reactions or other side reactions.

  • The Leaving Group: For N-alkylation, common leaving groups include halides (I > Br > Cl) and sulfonates (e.g., tosylates, mesylates). The choice of leaving group will influence the reaction rate.

  • Protecting Groups: The DKP nitrogens can be protected to direct the alkylation to a specific site (C-alkylation vs. N-alkylation at the other nitrogen). The choice of protecting group can also influence the stereochemical outcome of the reaction.[6][7]

Q3: What are the most critical reaction parameters to control?

The success of an intramolecular DKP alkylation is highly sensitive to the following parameters:

  • Base: The choice of base is arguably the most critical factor. It influences the site of deprotonation (N vs. C), the rate of reaction, and the extent of side reactions like epimerization.

  • Solvent: The solvent affects the solubility of the substrate and base, the reaction rate, and can influence the transition state geometry, thereby impacting stereoselectivity.

  • Temperature: Temperature controls the reaction rate. Higher temperatures can promote the desired cyclization but may also increase the rate of side reactions. In some cases, a trade-off between reaction time and selectivity must be considered, which relates to kinetic versus thermodynamic control.[8]

  • Concentration: Intramolecular reactions are generally favored at high dilution to minimize competing intermolecular reactions.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during the intramolecular alkylation of DKPs.

Problem 1: Low or No Product Yield

Potential Causes & Solutions

  • Insufficiently Strong Base: The pKa of the proton being abstracted is a key consideration. Amide N-H protons are significantly more acidic than α-carbon protons. If C-alkylation is desired, a strong base is typically required.

    • Solution: If N-alkylation is slow, consider a stronger base or a base with a counterion that promotes the reaction. For C-alkylation, strong bases like NaH, KHMDS, or LiHMDS are often necessary. For N-alkylation, weaker bases like K₂CO₃, Cs₂CO₃, or even organic bases like triethylamine (TEA) might be sufficient, depending on the substrate.[9][10]

  • Poor Leaving Group: The rate of nucleophilic substitution is dependent on the quality of the leaving group.

    • Solution: If the reaction is sluggish, consider switching to a better leaving group (e.g., from a chloride to an iodide or a tosylate).

  • Unfavorable Ring Size: The formation of 3, 4, 7, and larger rings is often entropically and enthalpically disfavored compared to 5- and 6-membered rings.

    • Solution: Re-evaluate your substrate design. Molecular modeling can be a useful tool to assess the strain energy of the desired bicyclic product and the feasibility of the cyclization transition state.

  • Steric Hindrance: Bulky substituents on the DKP core or the tether can hinder the approach of the nucleophile to the electrophilic center. DFT calculations have shown that voluminous groups can destabilize the transition state.[3]

    • Solution: Consider a synthetic route that introduces bulky substituents after the cyclization step. If this is not possible, more forcing reaction conditions (higher temperature, longer reaction time) may be required, although this can lead to more side products.

Problem 2: Formation of Side Products

Potential Causes & Solutions

  • Intermolecular Dimerization/Polymerization: This is a common side reaction, especially at higher concentrations.

    • Solution: Employ high-dilution conditions (typically 0.01 M or lower). This can be achieved by the slow addition of the substrate to a solution of the base.

  • Elimination: If the tether contains abstractable protons beta to the leaving group, elimination to form an alkene can compete with the desired substitution reaction, especially with strong, non-nucleophilic bases.

    • Solution: Use a less-hindered, more nucleophilic base. Alternatively, redesign the substrate to remove the possibility of elimination.

  • Epimerization: Strong bases can deprotonate the stereogenic α-carbons of the DKP, leading to a loss of stereochemical integrity.

    • Solution: Use a milder base if possible. Running the reaction at a lower temperature can also help to minimize epimerization. The choice of protecting groups can also influence the acidity of the α-protons.

Problem 3: Poor Diastereoselectivity or Epimerization

Potential Causes & Solutions

  • Flexible Transition State: A lack of facial selectivity during the cyclization can lead to a mixture of diastereomers.

    • Solution: The stereochemical outcome can be influenced by the conformation of the DKP ring and the tether. The introduction of rigidifying elements, such as double bonds or aromatic rings, into the tether can improve diastereoselectivity. The choice of protecting groups can also play a role in controlling the approach of the electrophile.[6][7][9]

  • Kinetic vs. Thermodynamic Control: The observed product ratio may be a result of kinetic control (the fastest-formed product) or thermodynamic control (the most stable product).[4][8]

    • Solution: To favor the kinetic product, use a strong, bulky base at a low temperature for a short reaction time. To favor the thermodynamic product, use a less-hindered base at a higher temperature for a longer reaction time to allow for equilibration. It is crucial to analyze the product distribution over time to determine which regime is dominant under your current conditions.

Problem 4: Difficulty with Product Purification

Potential Causes & Solutions

  • Similar Polarity of Products and Starting Materials: Bicyclic DKPs can have similar polarities to the starting material or side products, making chromatographic separation challenging.

    • Solution: Consider derivatizing the product to alter its polarity. For example, if the product contains a free N-H group, acylation or sulfonylation can significantly change its chromatographic behavior. Alternatively, if the starting material has a cleavable protecting group that is not present in the product, this can be used as a handle for purification. Recrystallization should also be considered if the product is a solid.

Data Tables for Experimental Design

Table 1: Guide to Base Selection for Intramolecular DKP Alkylation
BasepKa of Conjugate Acid (approx.)Typical SolventsCommon Applications & Remarks
Strong Bases
Sodium Hydride (NaH)~35THF, DMFCommonly used for both N- and C-alkylation. Heterogeneous, so reaction rates can be variable.
KHMDS~26THF, TolueneStrong, non-nucleophilic base. Good for C-alkylation.
LiHMDS~26THF, TolueneSimilar to KHMDS, but the lithium cation can have different chelating effects.
Moderate Bases
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetonitrileEffective for N-alkylation with good leaving groups. Heterogeneous.
Cesium Carbonate (Cs₂CO₃)~10.3DMF, AcetonitrileOften more effective than K₂CO₃ due to higher solubility and the "cesium effect".
Weak/Organic Bases
Triethylamine (TEA)~10.8CH₂Cl₂, DMFGenerally used for N-alkylation when the substrate is highly activated.
DBU~12.5THF, CH₂Cl₂Strong, non-nucleophilic organic base. Can be effective for N-alkylation.
Table 2: Solvent Selection Guide
SolventDielectric Constant (ε)Boiling Point (°C)Properties & Considerations
Tetrahydrofuran (THF)7.666Aprotic, moderately polar. Good for strong bases like hydrides and silylamides.
N,N-Dimethylformamide (DMF)36.7153Polar aprotic. Good solvating power for many substrates and bases. High boiling point allows for higher reaction temperatures.
Acetonitrile (CH₃CN)37.582Polar aprotic. Can be a good choice for reactions with carbonate bases.
Dichloromethane (CH₂Cl₂)9.140Aprotic, non-polar. Useful for reactions with organic bases at lower temperatures.
Toluene2.4111Non-polar. Can be used with strong bases, especially when a non-coordinating solvent is desired.

Visualizations

Diagram 1: General Mechanism of Intramolecular DKP Alkylation

G cluster_0 Starting DKP cluster_1 Deprotonation cluster_2 Intramolecular Cyclization (SN2) DKP DKP with tethered leaving group (X) N_anion N-Anion DKP->N_anion N-H abstraction C_anion C-Enolate DKP->C_anion C-H abstraction Base Base Base->DKP N_product Bicyclic Product (N-Alkylation) N_anion->N_product C_product Bicyclic Product (C-Alkylation) C_anion->C_product

Caption: Intramolecular DKP alkylation pathways.

Diagram 2: Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Analysis A Substrate Synthesis & Purification D High Dilution Setup (Syringe Pump) A->D B Dry Solvents & Reagents B->D C Inert Atmosphere (N2 or Ar) C->D E Controlled Temperature (Cryo-bath/Oil bath) D->E F Add Base to Substrate or Substrate to Base E->F G Quench Reaction F->G H Aqueous Workup G->H I Crude Analysis (TLC, LC-MS, NMR) H->I J Purification (Column Chromatography, Recrystallization, HPLC) I->J

Caption: Standard experimental workflow for intramolecular DKP alkylation.

Diagram 3: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Check_SM Starting Material Consumed? Start->Check_SM Increase_Temp Increase Temperature or Reaction Time Check_SM->Increase_Temp No Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products Yes Change_Base Use Stronger Base Increase_Temp->Change_Base Change_LG Improve Leaving Group (e.g., Cl -> I or OTs) Change_Base->Change_LG High_Dilution Increase Dilution Check_Side_Products->High_Dilution Dimerization Optimize_Base Optimize Base/ Temperature Check_Side_Products->Optimize_Base Elimination/ Epimerization Redesign Re-evaluate Substrate (Ring Strain/Sterics) Check_Side_Products->Redesign No obvious side products

Caption: Troubleshooting decision tree for low reaction yield.

Experimental Protocols

General Protocol for Intramolecular N-Alkylation of a DKP
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar), add the appropriate anhydrous solvent (e.g., DMF, 0.01 M).

  • Base Addition: Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to the solvent and stir the suspension.

  • Substrate Addition: Dissolve the DKP substrate (1.0 equiv.) in the same anhydrous solvent and add it dropwise to the stirred suspension of the base over several hours using a syringe pump to maintain high-dilution conditions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require heating depending on the substrate's reactivity.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

We trust this guide will be a valuable resource in your research endeavors. The synthesis of complex DKP scaffolds is a challenging yet rewarding field. With careful planning, optimization, and attention to detail, the strategies and solutions outlined here should empower you to overcome common hurdles and successfully synthesize your target molecules.

References

  • ACS Omega.

  • RSC Publishing.

  • PMC.

  • PMC.

  • University of Birmingham.

  • ACS Omega.

  • MDPI.

  • CSBio.

  • Journal of Chemical Education.

  • Imperial College London.

  • PMC.

  • ResearchGate.

  • Wikipedia.

  • Fritz Haber Institute.

  • Benchchem.

  • Chemistry Stack Exchange.

  • Jack Westin.

  • PMC.

  • MDPI.

  • arXiv.

  • ResearchGate.

  • PubMed.

  • MDPI.

Sources

Technical Support Center: Controlling Regioselectivity in the Functionalization of Piperazine-2,5-diones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of piperazine-2,5-diones (DKPs). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this privileged scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the regioselective functionalization of the piperazine-2,5-dione core.

Q1: What is the primary challenge in the functionalization of piperazine-2,5-diones?

The core challenge lies in achieving selectivity between multiple reactive sites. A typical piperazine-2,5-dione possesses two secondary amide nitrogens (N1 and N4), and four alpha-carbons (C3 and C6), which can be enantiomeric centers. The amide nitrogens are nucleophilic, but their reactivity is attenuated by the adjacent carbonyl groups. Consequently, achieving mono-functionalization at a specific nitrogen or carbon without affecting other sites requires careful control of reaction conditions.

Q2: What are the main strategies to achieve selective mono-N-functionalization over di-N-functionalization?

Achieving mono-N-substitution on a symmetric piperazine-2,5-dione is a common objective that can be approached through several strategies:

  • Protecting Groups: This is the most robust method. One nitrogen is temporarily protected with a group like tert-butoxycarbonyl (Boc), which deactivates it.[1] The remaining free nitrogen can then be selectively functionalized. Subsequent removal of the protecting group yields the mono-substituted product.

  • Stoichiometric Control: Using a significant excess of the piperazine-2,5-dione relative to the electrophile (e.g., alkyl halide or acyl chloride) can statistically favor the mono-functionalized product.[2] However, this often requires chromatographic separation of the desired product from unreacted starting material and the di-substituted byproduct.

  • Flow Chemistry: Continuous flow reactors allow for precise control over stoichiometry, reaction time, and temperature, which can significantly improve selectivity for mono-alkylation or mono-acylation.[2][1]

Q3: How can I achieve functionalization at the C3/C6 positions?

Direct C-H functionalization of the piperazine-2,5-dione core is challenging due to the lower reactivity of the C-H bonds compared to the N-H bonds.[3] However, several methods have been developed:

  • Enolate Chemistry: The protons on the α-carbons (C3/C6) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes.[4] Diastereoselective alkylation can be achieved by using a chiral auxiliary.[4]

  • Activation via Lactim Ethers: The piperazine-2,5-dione can be converted to a 2,5-diethoxy-3,6-dihydropyrazine using Meerwein's salt. These intermediates can then be alkylated or condensed with aldehydes or ketones.[5]

  • Catalytic Asymmetric Methods: Recent advances include the use of chiral organocatalysts or transition metal catalysts to achieve asymmetric mono- and dialkylation at the α-carbon positions.[6]

Q4: Is O-acylation a common side reaction, and how can it be controlled?

Piperazine-2,5-diones exist in tautomeric equilibrium with their lactim forms, which possess hydroxyl groups. While N-acylation is generally favored, O-acylation can occur, leading to the formation of lactim ethers. The outcome depends on the reaction conditions.[7]

  • Kinetic vs. Thermodynamic Control: O-acylation is often the kinetically favored product, forming faster under milder conditions. N-acylation is typically the thermodynamically more stable product.

  • Role of Base: The choice of base is critical. Strong, non-nucleophilic bases will deprotonate the nitrogen, favoring N-acylation. In some cases, the presence of certain bases can promote O-acylation.

  • In Situ Protection: Reversible in situ protection of the amine functionality, for example with CO2, can lead to complete chemoselectivity for O-acylation.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the regioselective functionalization of piperazine-2,5-diones.

Problem 1: Poor Regioselectivity in N-Alkylation/N-Acylation (Mixture of mono- and di-substituted products)
Potential Cause Recommended Solution
Incorrect Stoichiometry Increase the molar excess of the piperazine-2,5-dione to the electrophile (e.g., 3-5 equivalents). This statistically favors the reaction of the electrophile with an unreacted molecule.[2]
Rapid Addition of Electrophile Add the electrophile (e.g., acyl chloride, alkyl halide) slowly and dropwise to the solution of the piperazine-2,5-dione. This maintains a low concentration of the electrophile, minimizing the chance of a second reaction with the mono-substituted product.[2]
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of the second substitution.
Inadequate Control for Symmetric Substrates For symmetric piperazine-2,5-diones, the most reliable method is to use a mono-N-protecting group strategy (e.g., with Boc). This ensures that only one nitrogen is available for reaction.[9][1]
Problem 2: Competing O-Acylation during N-Acylation Attempts
Potential Cause Recommended Solution
Kinetic Control Favors O-Acylation Use conditions that favor the thermodynamically more stable N-acylated product. This may involve using a stronger base to ensure complete deprotonation of the nitrogen, or a higher reaction temperature.
Tautomerization to Lactim Form Minimize the concentration of the lactim tautomer by choosing an appropriate solvent. Aprotic solvents are generally preferred.
Inappropriate Base Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to deprotonate the nitrogen atom specifically.
Problem 3: Low Diastereoselectivity in C-Alkylation
Potential Cause Recommended Solution
Poor Facial Selectivity of the Enolate The geometry of the enolate intermediate is crucial for stereocontrol. The choice of base and the presence of additives (e.g., LiCl) can influence the enolate geometry.
Substrate Conformation The conformation of the piperazine-2,5-dione ring can affect the approach of the electrophile. For substrates with existing stereocenters, the inherent chirality can direct the stereochemical outcome.[4]
Achiral Reaction Conditions For the synthesis of enantiomerically enriched products, employ a chiral catalyst or a chiral auxiliary to control the stereochemistry of the alkylation.[6]
Problem 4: Difficulty in Achieving Selective Functionalization of Unsymmetrical Piperazine-2,5-diones
Potential Cause Recommended Solution
Similar Steric/Electronic Environments of the Two Nitrogens If the two nitrogen atoms are in electronically and sterically similar environments, achieving high selectivity can be difficult.
Lack of Directing Groups The inherent substituents on the piperazine-2,5-dione may not provide sufficient steric or electronic bias for selective functionalization.
Ineffective Protecting Group Strategy A standard protecting group strategy may not be sufficient. Consider an orthogonal protection strategy, where each nitrogen is protected with a different group that can be removed under distinct conditions.[9][10] This allows for sequential and selective functionalization of each nitrogen.

Visualizing a Path to Regioselectivity

The following diagrams illustrate the decision-making process for achieving regioselective functionalization and a workflow for troubleshooting common issues.

start Goal: Regioselective Functionalization of Piperazine-2,5-dione q1 Target Site? start->q1 n_func N-Functionalization q1->n_func Nitrogen c_func C-Functionalization q1->c_func Carbon q2_n Mono or Di-substitution? n_func->q2_n enolate Enolate Chemistry (Strong Base + Electrophile) c_func->enolate lactim Lactim Ether Activation c_func->lactim catalytic Asymmetric Catalysis c_func->catalytic mono_n Mono-N-Substitution q2_n->mono_n Mono di_n Di-N-Substitution q2_n->di_n Di q3_mono_n Symmetric or Unsymmetric DKP? mono_n->q3_mono_n di_n_strat Use Excess Electrophile or Double Reductive Amination di_n->di_n_strat symm_dkp Symmetric q3_mono_n->symm_dkp Symmetric unsymm_dkp Unsymmetric q3_mono_n->unsymm_dkp Unsymmetric protect Use Protecting Group (e.g., Boc) symm_dkp->protect stoich Stoichiometric Control (Excess DKP) symm_dkp->stoich ortho_protect Orthogonal Protecting Groups unsymm_dkp->ortho_protect

Caption: Decision tree for selecting a regioselective functionalization strategy.

start Problem: Poor Regioselectivity q1 What is the major side product? start->q1 di_sub Di-substituted Product q1->di_sub o_acyl O-acylated Product q1->o_acyl c_func C-functionalized Product q1->c_func diastereomer Incorrect Diastereomer q1->diastereomer sol_di_sub1 Increase excess of DKP di_sub->sol_di_sub1 sol_di_sub2 Slow addition of electrophile di_sub->sol_di_sub2 sol_di_sub3 Use a protecting group strategy di_sub->sol_di_sub3 sol_o_acyl1 Use stronger, non-nucleophilic base o_acyl->sol_o_acyl1 sol_o_acyl2 Change solvent to aprotic o_acyl->sol_o_acyl2 sol_o_acyl3 Increase reaction temperature o_acyl->sol_o_acyl3 sol_c_func1 Use milder base c_func->sol_c_func1 sol_c_func2 Protect N-H positions c_func->sol_c_func2 sol_diastereomer1 Use a chiral catalyst/auxiliary diastereomer->sol_diastereomer1 sol_diastereomer2 Optimize base and additives diastereomer->sol_diastereomer2

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocols

The following are representative protocols for common regioselective functionalizations of piperazine-2,5-diones.

Protocol 1: Regioselective Mono-N-Boc Protection of Piperazine-2,5-dione

This protocol is adapted from procedures described for the mono-protection of piperazines and is a foundational step for many selective functionalization strategies.[9][1]

Objective: To selectively protect one nitrogen atom of piperazine-2,5-dione with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Piperazine-2,5-dione

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperazine-2,5-dione (2.0 equivalents) in DCM.

  • Addition of (Boc)₂O: Prepare a solution of (Boc)₂O (1.0 equivalent) in DCM. Add this solution dropwise to the piperazine-2,5-dione solution over 2-3 hours at room temperature with stirring. The slow addition is crucial to minimize the formation of the di-Boc protected byproduct.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the progress of the reaction by TLC or LC-MS to ensure the consumption of (Boc)₂O.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired mono-Boc-piperazine-2,5-dione from unreacted starting material and the di-Boc byproduct.

Protocol 2: Regioselective N-Alkylation of Mono-N-Boc-Piperazine-2,5-dione

This protocol describes the alkylation of the unprotected nitrogen of a mono-Boc protected piperazine-2,5-dione.

Objective: To introduce an alkyl group at the free N-H position of N-Boc-piperazine-2,5-dione.

Materials:

  • Mono-N-Boc-piperazine-2,5-dione

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add mono-N-Boc-piperazine-2,5-dione (1.0 equivalent) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

Note: The Boc protecting group can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to yield the mono-alkylated piperazine-2,5-dione.[2]

References

Sources

Technical Support Center: Recrystallization of 3-(2-Bromoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(2-Bromoethyl)piperazine-2,5-dione via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection?

A1: Understanding the molecule's structure is critical for selecting an appropriate recrystallization solvent. This compound has two distinct regions that dictate its solubility:

  • The Piperazine-2,5-dione Core: This heterocyclic ring contains two amide functional groups. These groups are polar and capable of acting as both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups). This core structure makes the molecule resemble a cyclic dipeptide, conferring significant polarity.[1]

  • The 3-(2-Bromoethyl) Side Chain: The ethyl bromide portion (-CH₂CH₂Br) is a nonpolar, alkyl halide chain. This group contributes to the molecule's lipophilicity and can interact via weaker van der Waals forces.

The overall solubility is a balance between the polar, hydrogen-bonding core and the more nonpolar side chain. Therefore, solvents of intermediate to high polarity are the most logical starting points for screening.

Q2: What defines an ideal recrystallization solvent for this compound?

A2: The fundamental principle of recrystallization is based on differential solubility.[2] An ideal single solvent for this compound should exhibit the following properties:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound (and any soluble impurities) at or near its boiling point.[3]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the solvent at room temperature or below (e.g., in an ice bath) to allow for maximum recovery of the purified crystals upon cooling.[3]

  • Inertness: The solvent must not react chemically with the compound. Given the presence of a reactive bromoethyl group, highly nucleophilic solvents should be used with caution, although under typical recrystallization conditions, reactivity is low.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility gradient but low enough to be easily removed from the final crystals under vacuum.[4] Solvents boiling between 60°C and 100°C are often ideal.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

Q3: Which single solvents are recommended as starting points for recrystallization?

A3: Based on the structure and literature precedents for similar heterocyclic compounds like piperazinediones and imidazolidinediones, the following single solvents are excellent candidates for initial screening.[5][6][7]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Causality
Ethanol (95%) 7824.3An excellent general-purpose solvent for moderately polar compounds. The hydroxyl group can hydrogen bond with the amide core, while the ethyl chain provides some nonpolar character, creating a balanced solubility profile. It is often a first choice for compounds of this type.[8][9]
Methanol 6533.6More polar than ethanol, which may lead to higher solubility. Its lower boiling point makes it easy to remove but can sometimes result in faster, less selective crystallization.[8]
Isopropanol 8218.3Slightly less polar than ethanol with a higher boiling point. It can sometimes provide a better solubility gradient (less soluble when cold) than ethanol, potentially improving yield.
Water 10080.4As a highly polar solvent, it is a good candidate due to the polar piperazinedione core.[9] However, the bromoethyl side chain may limit solubility even at high temperatures. It is known to be effective for the parent 2,5-diketopiperazine scaffold.[5]
Ethyl Acetate 776.0A solvent of intermediate polarity. It is a hydrogen bond acceptor but not a donor. It may be effective if the compound proves too soluble in alcohols.[8]
Q4: When is a two-solvent (binary) system necessary?

A4: You should consider a two-solvent system when no single solvent meets the ideal criteria.[4] This typically occurs in two scenarios:

  • The compound is highly soluble in one solvent, even at room temperature (e.g., Methanol).

  • The compound is poorly soluble in another solvent, even at its boiling point (e.g., Hexane).

By pairing a "good" solvent (in which the compound is soluble) with a "poor" solvent (in which the compound is insoluble), you can fine-tune the polarity of the system to achieve the desired solubility gradient. The two solvents must be fully miscible with each other.[4]

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.
  • Cause: This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system, or when cooling occurs too rapidly. The compound separates as a liquid phase instead of a solid crystalline lattice.

  • Solution 1 (Slow Down Cooling): If the flask was placed directly into an ice bath, remove it and allow it to cool slowly to room temperature on a benchtop, insulated with a paper towel. Slow cooling is critical for the formation of a well-ordered crystal lattice.[8]

  • Solution 2 (Add More "Good" Solvent): The solution may be too concentrated. Re-heat the mixture until the oil fully redissolves. Add a small amount (e.g., 5-10% of the total volume) of the hot primary solvent to reduce the saturation level slightly. Then, attempt to cool slowly again.

  • Solution 3 (Re-evaluate Solvent Choice): The polarity difference between the compound and the solvent may be too large. Consider a slightly more polar or less polar solvent to better match the solute.

Issue 2: No crystals form, even after extensive cooling.
  • Cause A (Insufficient Saturation): Too much solvent was used initially. The solution is stable and not supersaturated, even when cold.

    • Solution: Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) in a fume hood to increase the concentration. Allow the concentrated solution to cool slowly again.

  • Cause B (Inhibited Nucleation): Crystal formation requires a nucleation event to begin. This can be inhibited by highly pure compounds or very clean glassware.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.

    • Solution 2 (Seed Crystals): If available, add a single, tiny crystal of the pure compound to the cold solution.[3] This provides a perfect template for further crystal growth.

Issue 3: The recovery yield is very low.
  • Cause 1 (Excess Solvent): As with the failure to crystallize, using too much solvent is the most common reason for low yield. Even in the cold, some compound will remain dissolved.

    • Solution: Before filtration, ensure the solution is thoroughly chilled in an ice-water bath for at least 15-20 minutes to maximize precipitation.[3] For future runs, use the absolute minimum amount of hot solvent required for full dissolution.

  • Cause 2 (Premature Crystallization): If crystals form in the funnel during a hot gravity filtration step, product is lost.

    • Solution: Use a pre-heated funnel and filter flask. Dilute the boiling solution with a small amount of extra hot solvent before filtering to ensure it stays in solution. Boil off this excess solvent before the final cooling step.[4]

  • Cause 3 (Washing with Warm Solvent): Washing the collected crystals with room-temperature or warm solvent will dissolve a significant portion of the product.

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[3]

Experimental Protocols & Workflows

Workflow for Solvent System Selection

The following diagram outlines the logical process for identifying a suitable recrystallization solvent system for this compound.

Solvent_Selection_Workflow cluster_0 start Start: Select a single solvent candidate (e.g., Ethanol) test_solubility Test Solubility: Add ~0.5 mL solvent to ~20 mg compound. Observe at room temp. start->test_solubility heat_sample Heat sample to boiling test_solubility->heat_sample Insoluble or sparingly soluble fail_too_soluble FAIL: Too Soluble. Consider this as the 'Good' solvent in a Two-Solvent System. test_solubility->fail_too_soluble Fully soluble observe_hot Does it fully dissolve? heat_sample->observe_hot cool_sample Cool slowly to room temp, then place in ice bath observe_hot->cool_sample Yes fail_insoluble FAIL: Insoluble. Discard this solvent or use as 'Poor' solvent in a Two-Solvent System. observe_hot->fail_insoluble No observe_cold Do crystals form? cool_sample->observe_cold success SUCCESS! Use this for Single-Solvent Recrystallization Protocol observe_cold->success Yes observe_cold->fail_too_soluble No try_another Try another single solvent fail_too_soluble->try_another fail_insoluble->try_another try_another->test_solubility

Caption: Solvent selection workflow for recrystallization.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid just completely dissolves. Avoid adding a large excess.[4]

  • (Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent (~5-10%), and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Leave the crystals under vacuum to air-dry for several minutes. Then, transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization (Example: Methanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., methanol) in an Erlenmeyer flask.

  • Induce Cloudiness: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-clarify: Add a few drops of the hot "good" solvent (methanol) until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Collection, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 6), use an ice-cold mixture of the two solvents in the approximate ratio that induced crystallization.

References

  • 8 University of Toronto Scarborough.

  • 5 Sciencemadness Discussion Board.

  • 9 University of Rochester, Department of Chemistry.

  • Stark, C., et al. (2026, January 22). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • Caple, R., et al. (2012, December 13). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules.
  • Foulds, G., et al. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online.
  • 2 Mettler Toledo.

  • 10 Google Patents.

  • 4 Wellesley College.

  • 3 MIT Digital Lab Techniques Manual.

  • Guerrab, F., et al. (2023, January 23). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione.
  • 1 National Center for Biotechnology Information.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Characterization of 3-(2-Bromoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an advanced technical resource for the characterization of 3-(2-Bromoethyl)piperazine-2,5-dione , a critical diketopiperazine (DKP) scaffold used in peptidomimetic drug discovery.

This guide moves beyond basic spectral listing to offer a comparative analysis of the compound against its synthetic precursors, halogenated analogs, and solvent-dependent behaviors.

Executive Summary

This compound represents a functionalized cyclic dipeptide scaffold. Its value lies in the reactive bromoethyl "handle," which allows for the rapid diversification of the DKP core via nucleophilic substitution. However, the synthesis of this scaffold often yields impurities such as uncyclized dipeptides, hydrolysis products (alcohols), or incorrect halogenation (chloro-analogs).

This guide compares the 1H NMR performance of the target bromo-compound against these common "alternatives" (impurities/analogs), providing a definitive protocol for structural validation.

Key Performance Indicators (KPIs) for Characterization:

  • Resolution of Side-Chain Halogenation: Distinguishing –CH₂Br from –CH₂Cl and –CH₂OH.

  • Cyclization Verification: Confirming the formation of the 6-membered lactam ring vs. linear precursors.

  • Solvent Suitability: Optimizing signal-to-noise and amide proton visibility (DMSO-d₆ vs. CDCl₃).

Structural Analysis & Theoretical Basis

The molecule consists of a rigid 2,5-diketopiperazine ring with a flexible bromoethyl side chain at the C3 position.

  • Core Scaffold: Glycine-derived alpha-methylene (C6) and a chiral center (C3).

  • Side Chain: An ethylene linker terminating in a bromide.

  • Spin System: The ethyl side chain creates an A-B-M-N-X type spin system due to the chirality at C3, rendering the adjacent methylene protons (

    
    ) diastereotopic.
    
Diagram 1: Structural Connectivity & NMR Assignment Logic

The following diagram maps the magnetization transfer and coupling logic used to assign the spectrum.

NMR_Logic Compound 3-(2-Bromoethyl) piperazine-2,5-dione Ring_NH Amide NH (Broad s, ~8.0-8.5 ppm) Solvent Sensitive Compound->Ring_NH Ring_Alpha Alpha-CH (C3) (m, ~4.0 ppm) Chiral Center Compound->Ring_Alpha Ring_NH->Ring_Alpha HMBC/COSY Side_Beta Side Chain Beta-CH2 (m, ~2.0-2.3 ppm) Diastereotopic Ring_Alpha->Side_Beta COSY Correlation Side_Gamma Gamma-CH2-Br (t, ~3.5-3.7 ppm) Diagnostic Handle Side_Beta->Side_Gamma COSY Correlation

Caption: Logical flow of NMR signal assignment. The Alpha-CH acts as the 'anchor' connecting the rigid ring system to the flexible side chain.

Comparative Performance Analysis

This section objectively compares the NMR spectral features of the product against its critical alternatives.

Comparison A: Halogen Specificity (Target vs. Chloro-Analog)

In synthetic routes using thionyl chloride or similar reagents, accidental chlorination is a common failure mode. 1H NMR is the primary method to distinguish the Bromo-product from the Chloro-analog.

FeatureTarget: 3-(2-Bromoethyl)- Alternative: 3-(2-Chloroethyl)- Mechanism of Difference
Terminal -CH₂-X Shift ~3.55 - 3.65 ppm ~3.70 - 3.80 ppm Electronegativity: Cl (3.16) > Br (2.96). Cl deshields protons more strongly.
Multiplicity Triplet (distorted)Triplet (distorted)Similar coupling constants (

Hz).
Carbon (13C) Shift ~30 - 32 ppm ~42 - 44 ppm Heavy atom effect; Br acts as a heavy atom, shielding the attached carbon significantly (upfield shift).

Verdict: While 1H NMR shows a subtle shift (~0.15 ppm), 13C NMR provides a definitive 10+ ppm difference. For rapid 1H screening, the Bromo-product's terminal methylene is consistently upfield of the Chloro-analog.

Comparison B: Cyclization Verification (Target vs. Linear Precursor)

Confirming the formation of the DKP ring from a linear dipeptide ester (e.g., H-Glu(OEt)-Gly-OMe derivative).

FeatureTarget: Cyclic DKP Alternative: Linear Dipeptide Diagnostic Value
Ester Alkoxy Signals Absent Present (~3.7 ppm s or 4.1 ppm q)Primary Confirmation. Complete loss of O-Methyl/Ethyl signals indicates cyclization.
Amide NH Signals Two distinct signals (or 1 if symmetric)One Amide, One Amine (

)
DKP NH protons are typically broad singlets at 8.0-8.5 ppm (DMSO).
Alpha-Proton Shift Deshielded (~4.0 ppm)Shielded (~3.5 ppm)Ring constraint deshields the alpha-proton relative to the linear amine.
Comparison C: Solvent System (DMSO-d₆ vs. CDCl₃)

DKPs are notoriously insoluble in non-polar solvents due to intermolecular hydrogen bonding.

SolventSolubilitySpectral QualityRecommendation
DMSO-d₆ High Excellent. Sharp peaks; Amide NH protons are clearly visible and integrate well.Standard. Use for all routine characterization.
CDCl₃ Low/PoorPoor. Broad peaks due to aggregation; NH protons often invisible or extremely broad.Avoid. Only use if N-alkylated or protecting groups increase lipophilicity.
TFA-d HighGood, but NH protons exchange/disappear. Shifts are heavily perturbed.Specialist. Use only if aggregation in DMSO prevents analysis.

Detailed Experimental Protocol

Reagents and Equipment[1][2][3]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Sample Mass: 5–10 mg (for 1H), 20–30 mg (for 13C).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz spectrometer or higher (600 MHz recommended for resolving diastereotopic protons).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5-10 mg of the solid this compound into a clean vial.

    • Add 0.6 mL of DMSO-d₆.

    • Critical Step: Sonicate for 30-60 seconds. DKPs can form micro-crystalline aggregates that appear soluble but yield broad lines. Sonication ensures true solution.

    • Transfer to the NMR tube.[1]

  • Acquisition Parameters (Standard 1H):

    • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Amide protons have long T1 relaxation times; a short D1 will suppress their integration, leading to incorrect H-counting.

    • Scans (NS): 16 to 64 scans.

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manually phase, paying attention to the broad amide peaks.

    • Referencing: Set the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

Diagram 2: Characterization Workflow

Workflow Start Crude Product Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility Prep Sample Prep (5-10mg + Sonication) Solubility->Prep Select DMSO Acquisition Acquisition (400 MHz+) D1 > 2.0s for Amide Quant Prep->Acquisition Check1 Check: Ester Signals? Acquisition->Check1 Result1 Linear Precursor Present (Failed Cyclization) Check1->Result1 Yes Check2 Check: CH2-X Shift Check1->Check2 No Result2 > 3.70 ppm: Chloro-impurity < 3.65 ppm: Bromo-product Check2->Result2 Final Validated Structure Result2->Final If Bromo confirmed

Caption: Decision tree for validating the synthesis of this compound.

Reference Data: Chemical Shift Table (DMSO-d₆)

The following table summarizes the expected chemical shifts for the target compound. Note that the beta-protons often appear as complex multiplets due to the adjacent chiral center.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationNotes
NH-1 Amide8.20 – 8.40Broad Singlet1HExchangeable with D₂O
NH-4 Amide7.90 – 8.10Broad Singlet1HExchangeable with D₂O
H-3 Alpha-CH3.90 – 4.05Multiplet (dt)1HAdjacent to chiral center
H-6 Ring CH₂3.65 – 3.85Multiplet/ABq2HGlycine residue protons
H-8 Side Chain

-CH₂
3.50 – 3.65Triplet (t)2HDiagnostic: CH₂-Br
H-7 Side Chain

-CH₂
2.10 – 2.30Multiplet2HDiastereotopic; often complex

Note: Shifts may vary by ±0.05 ppm depending on concentration and temperature.

References

  • Provides baseline spectral data for the core piperazine-dione scaffold.
    • Source for solvent effect comparisons and physical property data.[2][3][4]

  • National Institutes of Health (NIH). (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Retrieved February 27, 2026, from [Link]

    • References the synthesis and NMR characterization of substituted DKP deriv
  • MDPI. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl.... Retrieved February 27, 2026, from [Link]

    • Provides detailed protocols for piperazine ring assignments and coupling correl
  • Used for stability and degradation p

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Diketopiperazines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and natural product chemistry, the structural elucidation of novel compounds is a cornerstone of progress. Among the myriad of molecular scaffolds, brominated diketopiperazines (DKPs) represent a class of compounds with significant therapeutic potential. Their analysis, however, presents a unique set of challenges and opportunities. This guide, born from the synthesis of established mass spectrometry principles and field-proven insights, provides a comprehensive comparison of the fragmentation patterns of brominated DKPs, offering a roadmap for their unambiguous identification and characterization.

The Crucial Role of Mass Spectrometry in DKP Analysis

Mass spectrometry (MS) has emerged as an indispensable tool for the analysis of diketopiperazines, offering unparalleled sensitivity and structural information from minute sample quantities.[1][2] When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual DKPs from complex mixtures.[3][4] The advent of soft ionization techniques like Electrospray Ionization (ESI) has revolutionized the analysis of these molecules, enabling their transfer into the gas phase as intact protonated or deprotonated species with minimal fragmentation.[5][6] To glean structural information, tandem mass spectrometry (MS/MS) is employed, where precursor ions are isolated and subjected to Collision-Induced Dissociation (CID), inducing fragmentation and revealing the intricate details of their molecular architecture.[7][8][9]

The Telltale Signature of Bromine: A Doublet of Peaks

A key feature in the mass spectra of brominated compounds is the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[10][11] This results in a distinctive M/M+2 isotopic pattern for any ion containing a single bromine atom, where two peaks of roughly equal intensity are separated by two mass-to-charge units (m/z).[10][11] This isotopic signature is a powerful diagnostic tool, immediately suggesting the presence of bromine in an unknown compound and simplifying spectral interpretation.

Demystifying the Fragmentation of the DKP Core

The fragmentation of the diketopiperazine ring itself follows predictable pathways, primarily driven by the cleavage of the amide bonds. Common fragmentation patterns observed in the ESI-MS/MS of non-brominated DKPs include:

  • Loss of Carbon Monoxide (CO): A neutral loss of 28 Da is a frequent fragmentation pathway for many cyclic peptides, including DKPs.[12][13]

  • Cleavage of the Diketopiperazine Ring: The six-membered ring can undergo retro-cleavage, leading to the formation of immonium ions and other characteristic fragments.

  • Loss of Amino Acid Side Chains: The substituents on the DKP ring, the amino acid side chains, can be cleaved off, providing information about the constituent amino acids.[14]

For DKPs containing a proline residue, the fragmentation can be particularly informative. The rigid structure of the proline ring often directs fragmentation, leading to characteristic losses and the formation of specific product ions.[14]

A Comparative Look at Brominated DKP Fragmentation

Let's consider two hypothetical yet representative brominated DKPs for a comparative analysis: cyclo(Pro-Br-Tyr) , where the bromine is on the aromatic ring of tyrosine, and cyclo(Pro-Br-Ala) , where a bromine atom is on the methyl side chain of alanine (a hypothetical structure for illustrative purposes).

Case Study 1: cyclo(Pro-Br-Tyr) - Bromine on an Aromatic Side Chain

In this scenario, the bromine atom is attached to the stable phenyl ring of the tyrosine residue. The fragmentation is likely to be influenced by both the DKP core and the brominated aromatic moiety.

Expected Fragmentation Pathways:

  • Dominant DKP Core Fragmentation: The initial fragmentation is likely to follow the established pathways for proline-tyrosine DKPs, including the loss of the tyrosine side chain as a neutral radical.

  • Retention of the Bromine Signature: The fragment ions containing the brominated tyrosine residue will exhibit the characteristic 1:1 isotopic pattern for bromine.

  • Loss of HBr: A common fragmentation pathway for halogenated aromatic compounds is the elimination of a hydrogen halide. We can anticipate a neutral loss of 80/82 Da (H⁷⁹Br/H⁸¹Br).

  • Formation of Brominated Immonium Ions: Cleavage of the DKP ring could lead to the formation of a brominated immonium ion of tyrosine.

Table 1: Predicted Key Fragment Ions for cyclo(Pro-Br-Tyr)

Predicted m/z (⁷⁹Br/⁸¹Br)Proposed Fragment Structure/LossCharacteristic Feature
[M+H]⁺Protonated Molecular Ion1:1 Isotopic Doublet
[M+H - CO]⁺Loss of Carbon Monoxide1:1 Isotopic Doublet
[M+H - C₉H₈BrO]⁺Loss of Bromotyrosine Side ChainSinglet Peak
Immonium ion of Br-TyrBrominated Tyrosine Immonium Ion1:1 Isotopic Doublet
[M+H - HBr]⁺Loss of Hydrogen BromideSinglet Peak
Case Study 2: cyclo(Pro-Br-Ala) - Bromine on an Aliphatic Side Chain

Here, the bromine atom is attached to the less stable aliphatic side chain of alanine. This is expected to lead to a different fragmentation pattern compared to the aromatically brominated DKP.

Expected Fragmentation Pathways:

  • Facile Loss of Bromine: The C-Br bond in the aliphatic side chain is weaker than on an aromatic ring, making the loss of a bromine radical (79/81 Da) a highly probable initial fragmentation step.

  • Formation of a Carbocation: The loss of the bromine radical will result in the formation of a stable carbocation on the alanine side chain.

  • Subsequent DKP Core Fragmentation: Following the initial loss of bromine, the remaining DKP structure will fragment according to its inherent pathways.

  • Loss of the Entire Brominated Side Chain: The entire brominated alanine side chain could also be lost as a neutral fragment.

Table 2: Predicted Key Fragment Ions for cyclo(Pro-Br-Ala)

Predicted m/z (⁷⁹Br/⁸¹Br)Proposed Fragment Structure/LossCharacteristic Feature
[M+H]⁺Protonated Molecular Ion1:1 Isotopic Doublet
[M+H - Br]⁺Loss of Bromine RadicalSinglet Peak, High Intensity
[M+H - CO]⁺Loss of Carbon Monoxide1:1 Isotopic Doublet
[M+H - C₃H₄Br]⁺Loss of Brominated Alanine Side ChainSinglet Peak
Immonium ion of AlaAlanine Immonium IonSinglet Peak

Experimental Protocols: A Guide to Methodical Analysis

To obtain high-quality and reproducible fragmentation data for brominated DKPs, a well-defined experimental protocol is essential.

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure optimal ionization.

  • Dissolution: Dissolve the purified brominated DKP in a suitable solvent, such as a mixture of water and acetonitrile or methanol, to a final concentration of approximately 1-10 µM.

  • Acidification: For positive-ion mode ESI, add a small amount of formic acid (0.1% v/v) to the sample solution to promote protonation.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS system.

LC-MS/MS Analysis

Liquid chromatography is used to separate the analyte of interest from any impurities before it enters the mass spectrometer.[1][3]

  • Chromatographic Column: A reversed-phase C18 column is typically used for the separation of DKPs.

  • Mobile Phases: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is commonly employed.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

    • Scan Mode: Full scan MS to identify the protonated molecular ion with its characteristic bromine isotopic pattern, followed by product ion scans (MS/MS) of the selected precursor ion.

    • Collision Gas: Argon or nitrogen is typically used as the collision gas in the collision cell.[8][9]

    • Collision Energy: The collision energy should be optimized for each compound to achieve a rich fragmentation spectrum. This often requires a series of experiments with varying collision energies.[8]

Visualizing the Logic: Workflows and Fragmentation Pathways

Diagrams are invaluable for visualizing the complex relationships in mass spectrometry experiments and fragmentation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Brominated DKP acidify Acidify with Formic Acid dissolve->acidify filter Filter Sample acidify->filter lc_separation LC Separation (C18) filter->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms1_scan Full Scan MS (MS1) esi_ionization->ms1_scan precursor_selection Precursor Ion Selection ms1_scan->precursor_selection cid Collision-Induced Dissociation (CID) precursor_selection->cid ms2_scan Product Ion Scan (MS2) cid->ms2_scan identify_fragments Identify Fragment Ions ms2_scan->identify_fragments propose_pathways Propose Fragmentation Pathways identify_fragments->propose_pathways structure_elucidation Structural Elucidation propose_pathways->structure_elucidation

Caption: Overall experimental workflow for the analysis of brominated DKPs.

fragmentation_comparison cluster_aromatic cyclo(Pro-Br-Tyr) cluster_aliphatic cyclo(Pro-Br-Ala) mol_ion_aro [M+H]⁺ Brominated Aromatic DKP loss_co_aro [M+H-CO]⁺ Loss of CO mol_ion_aro:f0->loss_co_aro:f0 loss_side_chain_aro [M+H - Side Chain]⁺ Loss of Bromotyrosine Side Chain mol_ion_aro:f0->loss_side_chain_aro:f0 loss_hbr_aro [M+H-HBr]⁺ Loss of HBr mol_ion_aro:f0->loss_hbr_aro:f0 mol_ion_ali [M+H]⁺ Brominated Aliphatic DKP loss_br_ali [M+H-Br]⁺ Loss of Br Radical mol_ion_ali:f0->loss_br_ali:f0 loss_co_ali [M+H-CO]⁺ Loss of CO mol_ion_ali:f0->loss_co_ali:f0 loss_side_chain_ali [M+H - Side Chain]⁺ Loss of Brominated Alanine Side Chain mol_ion_ali:f0->loss_side_chain_ali:f0

Caption: Comparative fragmentation pathways of brominated DKPs.

Conclusion: A Path Forward in Structural Elucidation

The mass spectrometric analysis of brominated diketopiperazines is a nuanced yet powerful approach for their structural characterization. By understanding the fundamental principles of ESI and CID, recognizing the telltale isotopic signature of bromine, and appreciating the inherent fragmentation patterns of the DKP core, researchers can confidently navigate the complexities of their mass spectra. While direct comparative studies on a wide range of brominated DKPs are still an emerging area, the logical application of established fragmentation rules provides a robust framework for their analysis. This guide serves as a foundational resource, empowering scientists and drug development professionals to unlock the structural secrets of these promising bioactive molecules.

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A Comparative Guide to the Biological Activity of Bromoethyl vs. Hydroxyethyl Diketopiperazines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the 2,5-diketopiperazine (DKP) scaffold stands out as a "privileged structure," a framework that has been repeatedly identified in a variety of biologically active compounds.[1][2][3] These cyclic dipeptides, found in organisms ranging from bacteria and fungi to marine life, exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][4][5] The biological function of a DKP is intimately tied to the nature of the substituents at its stereogenic centers. This guide provides an in-depth comparison of two key functional group substitutions at the C-3 position: the bromoethyl and the hydroxyethyl moieties.

While direct comparative studies are not yet prevalent in the literature, this guide will synthesize established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive framework for their differential biological activities. We will also present detailed experimental protocols for researchers to conduct their own comparative analyses.

The Chemical Rationale: Bromoethyl vs. Hydroxyethyl Substituents

The difference between a bromoethyl and a hydroxyethyl group at the C-3 position of a DKP scaffold is more than a simple atomic substitution. It represents a fundamental shift in the physicochemical properties of the molecule, which in turn is expected to have a profound impact on its biological activity.

Bromoethyl-Substituted DKPs: The Alkylating Agent

The key feature of the bromoethyl group is the presence of bromine, a good leaving group. This makes the terminal carbon of the ethyl chain electrophilic and susceptible to nucleophilic attack. This chemical reactivity opens up the possibility of the DKP acting as an alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in biological macromolecules like proteins and DNA.

This covalent modification can lead to irreversible inhibition of enzymes or disruption of protein-protein interactions, which can be a powerful mechanism for therapeutic intervention, particularly in oncology. However, this reactivity is a double-edged sword, as indiscriminate alkylation can also lead to off-target effects and cytotoxicity. The lipophilicity conferred by the bromine atom can also enhance membrane permeability, potentially leading to better cell penetration.

Hydroxyethyl-Substituted DKPs: The Hydrogen-Bonding Partner

In contrast, the hydroxyethyl group is characterized by the terminal hydroxyl (-OH) group. This group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor.[6][7] This ability to engage in specific, non-covalent interactions with biological targets is a cornerstone of molecular recognition.

A hydroxyethyl-substituted DKP is therefore more likely to act as a competitive inhibitor, binding reversibly to the active site of an enzyme or a receptor binding pocket. The hydroxyl group can also improve the aqueous solubility of the compound, which can be advantageous for formulation and pharmacokinetic properties. Furthermore, the hydroxyethyl moiety can be a site for further metabolic modification, such as phosphorylation, which could modulate the compound's activity or targeting.

Predicted Biological Activities: A Comparative Overview

Based on the chemical properties of the bromoethyl and hydroxyethyl groups, we can predict how these substitutions will influence the biological activity of DKPs.

Biological ActivityBromoethyl DKPHydroxyethyl DKPRationale
Cytotoxicity Potentially highModerateBromoethyl DKPs can act as alkylating agents, leading to covalent modification of cellular components and inducing apoptosis.[8][9] Hydroxyethyl DKPs are less likely to have this non-specific cytotoxic mechanism.
Enzyme Inhibition Irreversible (covalent)Reversible (competitive)The electrophilic nature of the bromoethyl group can lead to covalent bond formation with active site residues. The hydroxyethyl group will likely engage in reversible hydrogen bonding interactions.
Antimicrobial Activity Potentially broad-spectrumMore specificThe reactive nature of the bromoethyl group could be effective against a range of microbial targets. The activity of hydroxyethyl DKPs will depend on specific interactions with microbial proteins.[5][10]
Drug-likeness Higher lipophilicity, potential for toxicityImproved solubility, potentially better safety profileThe bromine atom increases lipophilicity, which can aid cell penetration but may also lead to metabolic instability and toxicity. The hydroxyl group enhances hydrophilicity and can participate in Phase II metabolism.

Experimental Workflow for Comparative Analysis

To empirically validate these predictions, a systematic comparative study is necessary. The following workflow outlines the key experimental steps.

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 Analysis Synthesis_Bromo Synthesis of Bromoethyl DKP Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Synthesis_Bromo->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Synthesis_Bromo->Antimicrobial Enzyme Enzyme Inhibition Assays Synthesis_Bromo->Enzyme Synthesis_Hydroxy Synthesis of Hydroxyethyl DKP Synthesis_Hydroxy->Cytotoxicity Synthesis_Hydroxy->Antimicrobial Synthesis_Hydroxy->Enzyme Data Data Comparison and Interpretation Cytotoxicity->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Experimental workflow for comparing the biological activities of bromoethyl and hydroxyethyl DKPs.

Experimental Protocols

PART 1: Synthesis of 3-(2-Bromoethyl)- and 3-(2-Hydroxyethyl)-2,5-Diketopiperazines

The synthesis of the target DKPs can be achieved through a multi-step process starting from protected amino acids. The following is a general synthetic scheme.

G cluster_0 Dipeptide Formation cluster_1 Cyclization cluster_2 Side Chain Modification start Protected Amino Acid (e.g., Boc-Glu(OtBu)-OH) coupling Peptide Coupling (e.g., with Gly-OMe) start->coupling dipeptide Protected Dipeptide coupling->dipeptide deprotection Deprotection dipeptide->deprotection cyclization Intramolecular Cyclization deprotection->cyclization dkp_core Diketopiperazine Core cyclization->dkp_core reduction Reduction of Carboxylic Acid to Alcohol dkp_core->reduction hydroxyethyl_dkp 3-(2-Hydroxyethyl)-DKP reduction->hydroxyethyl_dkp bromination Bromination of Alcohol hydroxyethyl_dkp->bromination bromoethyl_dkp 3-(2-Bromoethyl)-DKP bromination->bromoethyl_dkp

Caption: General synthetic route for 3-(2-bromoethyl)- and 3-(2-hydroxyethyl)-2,5-diketopiperazines.

Step-by-Step Protocol:

  • Peptide Coupling:

    • Dissolve N-Boc-L-glutamic acid 5-tert-butyl ester (1 equivalent) and glycine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).

    • Add N,N'-diisopropylethylamine (DIPEA) (2.2 equivalents) and cool the mixture to 0°C.

    • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and stir the reaction at room temperature overnight.

    • Work up the reaction by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify the crude product by flash chromatography.

  • Deprotection and Cyclization:

    • Dissolve the protected dipeptide in a 4M solution of HCl in dioxane.

    • Stir at room temperature for 4 hours.

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the resulting crude product in methanol and add a catalytic amount of sodium methoxide.

    • Reflux the mixture for 6 hours.

    • Neutralize with Amberlite IR-120 H⁺ resin, filter, and concentrate to yield the diketopiperazine with a carboxymethyl side chain.

  • Reduction to Hydroxyethyl DKP:

    • Dissolve the diketopiperazine from the previous step in tetrahydrofuran (THF).

    • Add lithium borohydride (2 equivalents) portion-wise at 0°C.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction carefully with 1M HCl at 0°C.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the 3-(2-hydroxyethyl)-2,5-diketopiperazine.

  • Bromination to Bromoethyl DKP:

    • Dissolve the 3-(2-hydroxyethyl)-2,5-diketopiperazine (1 equivalent) in DCM.

    • Add triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.2 equivalents) at 0°C.

    • Stir the reaction at room temperature for 2 hours.

    • Concentrate the reaction mixture and purify by flash chromatography to yield the 3-(2-bromoethyl)-2,5-diketopiperazine.

PART 2: Cytotoxicity Assays

The cytotoxic potential of the synthesized DKPs can be evaluated against a panel of cancer cell lines using standard colorimetric assays.

MTT Assay Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the bromoethyl and hydroxyethyl DKPs in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) values by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The substitution of a bromoethyl for a hydroxyethyl group on the diketopiperazine scaffold is predicted to have a significant and multifaceted impact on its biological activity. The bromoethyl derivative, with its potential for covalent modification, may exhibit potent and irreversible biological effects, including strong cytotoxicity. In contrast, the hydroxyethyl derivative is more likely to engage in specific, reversible interactions, potentially leading to a more favorable therapeutic window.

The experimental protocols provided in this guide offer a clear path for researchers to systematically investigate these differences. The data generated from such a study would provide invaluable insights into the structure-activity relationships of functionalized diketopiperazines and aid in the rational design of novel DKP-based therapeutics. Future work could also explore other halogen substitutions (e.g., chloroethyl, iodoethyl) and longer alkyl chains to further refine our understanding of how these modifications influence biological activity.

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Comparative Guide: HPLC Method Validation for Piperazine-2,5-Dione Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine-2,5-diones (commonly known as 2,5-diketopiperazines or DKPs) are rigid, cyclic dipeptides that serve as critical structural motifs in numerous pharmaceuticals, including PDE5 inhibitors (e.g., tadalafil), natural products, and degradation byproducts of


-lactam antibiotics like amoxicillin 1.

Due to the presence of two opposing amide bonds, the DKP ring is highly polar and possesses strong hydrogen-bonding capabilities. This presents a significant analytical challenge: in traditional Reversed-Phase Liquid Chromatography (RP-HPLC), DKPs exhibit notoriously poor retention, often eluting at or near the column void volume (


). This leads to severe matrix suppression during Mass Spectrometry (MS) and co-elution with other polar impurities in UV detection.

This guide objectively compares the performance of traditional RP-HPLC (C18) against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) methodology. Furthermore, it provides a comprehensive, self-validating protocol for validating the HILIC method in strict accordance with the newly adopted ICH Q2(R2) guidelines 2.

Mechanistic Grounding: Why HILIC Outperforms RP-HPLC

To understand why a methodology succeeds or fails, we must analyze the underlying thermodynamic partitioning mechanisms.

  • The RP-HPLC Failure Cascade: RP-HPLC relies on hydrophobic partitioning. Because the piperazine-2,5-dione scaffold is highly hydrophilic, it thermodynamically prefers the polar aqueous mobile phase over the non-polar C18 stationary phase. Consequently, the analyte washes through the column without meaningful interaction, resulting in a retention factor (

    
    ) approaching zero.
    
  • The HILIC Advantage: HILIC operates via an orthogonal mechanism. It utilizes a polar stationary phase (e.g., a zwitterionic sulfobetaine phase) and a highly organic mobile phase (typically >70% acetonitrile). The small percentage of aqueous buffer in the mobile phase forms an immobilized, water-enriched layer on the surface of the stationary phase. Polar DKPs partition out of the organic bulk mobile phase and into this aqueous layer, yielding strong, reproducible retention 3.

RetentionMechanism cluster_RP Reversed-Phase (RP-HPLC) cluster_HILIC Hydrophilic Interaction (HILIC) RP_Stationary C18 Stationary Phase (Hydrophobic) RP_Mobile Aqueous Mobile Phase (High Water) RP_Analyte Piperazine-2,5-dione (Highly Polar) RP_Analyte->RP_Stationary Low Affinity (Poor Retention) RP_Analyte->RP_Mobile High Affinity (Elutes at Void) HILIC_Stationary Polar Stationary Phase (e.g., Zwitterionic) HILIC_WaterLayer Water-Enriched Layer (Partitioning Zone) HILIC_Stationary->HILIC_WaterLayer HILIC_Mobile Organic Mobile Phase (>70% Acetonitrile) HILIC_Analyte Piperazine-2,5-dione (Highly Polar) HILIC_Analyte->HILIC_WaterLayer High Affinity (Strong Retention) HILIC_Analyte->HILIC_Mobile Low Affinity (Partitions out)

Fig 1: Mechanistic comparison of piperazine-2,5-dione retention in RP-HPLC vs. HILIC.

Comparative Performance Data

The table below summarizes the quantitative chromatographic performance of a standard C18 column versus a Zwitterionic HILIC (ZIC-HILIC) column for the purity analysis of a standard piperazine-2,5-dione API degradation product 4.

Chromatographic ParameterTraditional RP-HPLC (C18)Optimized ZIC-HILICCausality / Scientific Rationale
Retention Factor (

)
0.2 - 0.5 (Critical Failure)3.5 - 5.0 (Optimal)HILIC's water layer traps polar amides; C18 repels them.
Peak Asymmetry (

)
> 2.0 (Severe tailing)1.0 - 1.2 (Symmetrical)HILIC buffer (pH 3.2) neutralizes silanol interactions.
Theoretical Plates (

)
< 2,000> 10,000High organic mobile phase in HILIC lowers viscosity, improving mass transfer rates.
Matrix Interference High (Co-elutes with salts)Low (Retained past void)Orthogonal selectivity moves DKPs away from early-eluting non-polar matrix junk.
ESI-MS Sensitivity SuppressedEnhanced (Up to 10x)High acetonitrile content in HILIC drastically improves droplet desolvation in the MS source.

Optimized HILIC Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . Analysis cannot proceed unless the System Suitability Test (SST) criteria are strictly met.

Reagents & Mobile Phase Preparation
  • Buffer Preparation: Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.2 using concentrated formic acid. Causality: pH 3.2 ensures the suppression of residual silanol ionization on the silica support, preventing secondary electrostatic interactions that cause peak tailing.

  • Mobile Phase A (Weak Solvent): 90% Acetonitrile / 10% Buffer (v/v).

  • Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% Buffer (v/v).

Chromatographic Conditions
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL. (Sample diluent must be

    
     80% Acetonitrile to prevent peak distortion caused by solvent mismatch).
    
  • Detection: UV at 214 nm (amide bond absorbance) or ESI-MS (Positive ion mode).

System Suitability Testing (SST) - The Validation Gatekeeper

Before analyzing unknown samples, inject the piperazine-2,5-dione reference standard (10 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD

      
       1.0%
      
    • Peak Area %RSD

      
       2.0%
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5
    • Theoretical Plates (

      
      ) 
      
      
      
      5,000

Method Validation Framework (ICH Q2(R2) Compliance)

In June 2024, the EMA and ICH adopted the revised ICH Q2(R2) guidelines, moving toward a lifecycle and Quality-by-Design (QbD) approach for analytical procedures 2. Validating the above HILIC method for DKP purity requires executing the following sequential parameters:

ICHQ2R2 Start HPLC Method Validation (ICH Q2(R2) Framework) Spec 1. Specificity / Selectivity (Baseline resolution > 1.5) Start->Spec LinRange 2. Linearity & Range (R² > 0.999, 50-150% target) Spec->LinRange Accu 3. Accuracy (Spike recovery 98-102%) LinRange->Accu Prec 4. Precision (Repeatability & Intermediate, RSD < 2%) Accu->Prec Sens 5. Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) Prec->Sens Report Validation Report Generation Sens->Report

Fig 2: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Step 1: Specificity (Selectivity)
  • Procedure: Inject blank diluent, placebo matrix (if applicable), and a sample spiked with known impurities.

  • Causality: Proves that the HILIC stationary phase unambiguously resolves the DKP peak from degradation products and matrix components.

  • Requirement: Peak purity angle must be less than the peak purity threshold (via PDA detector), and baseline resolution (

    
    ) between DKP and the nearest eluting peak must be 
    
    
    
    1.5.
Step 2: Linearity and Range
  • Procedure: Prepare standard solutions at five concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 5, 7.5, 10, 12.5, and 15 µg/mL).

  • Requirement: Perform linear regression analysis. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999. The y-intercept should not significantly deviate from zero.
Step 3: Accuracy (Recovery)
  • Procedure: Spike the API matrix with the piperazine-2,5-dione standard at three levels (80%, 100%, and 120% of the specification limit). Prepare three replicates per level (n=9 total).

  • Requirement: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Repeatability: One analyst prepares six independent sample solutions at 100% concentration on the same day. %RSD of the assay results must be

    
     2.0%.
    
  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system (if possible), repeats the repeatability protocol. The cumulative %RSD of all 12 preparations must be

    
     2.0%.
    
Step 5: Sensitivity (LOD and LOQ)
  • Procedure: Serially dilute the standard solution until the signal-to-noise (S/N) ratio drops.

  • Requirement: Limit of Detection (LOD) is established at S/N

    
     3. Limit of Quantitation (LOQ) is established at S/N 
    
    
    
    10. The LOQ must be validated by injecting six replicates at the LOQ concentration to ensure %RSD
    
    
    5.0%.

Conclusion

For the purity analysis of piperazine-2,5-dione and related cyclic dipeptides, traditional C18 RP-HPLC is fundamentally mismatched to the analyte's thermodynamics, resulting in poor retention and unreliable quantification. By transitioning to a Zwitterionic HILIC column, analytical scientists can leverage orthogonal partitioning mechanisms to achieve superior retention, excellent peak symmetry, and enhanced MS compatibility. When validated under the rigorous ICH Q2(R2) framework, this HILIC methodology provides a robust, audit-ready solution for pharmaceutical quality control and drug development.

References

  • Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry with emphasis on stability issues | ResearchGate | 1

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) | 2

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades | National Institutes of Health (PMC) | 3

  • Fractionation platform for target identification using off-line directed two-dimensional chromatography, mass spectrometry and NMR | Wageningen University & Research (WUR) | 4

Sources

IR spectroscopy bands for amide and alkyl halide functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopy for Amide vs. Alkyl Halide Functional Groups

Executive Summary: The Diagnostic Divergence

In drug development, Amides and Alkyl Halides represent two distinct analytical challenges. Amides (peptide bonds) are the structural backbone of biologics, requiring high-sensitivity analysis of secondary structure (α-helix vs. β-sheet). Alkyl Halides are critical intermediates and pharmacophores in small molecule synthesis, often requiring detection in the crowded "fingerprint" region or the Far-IR.

This guide compares the vibrational spectroscopy strategies for these groups, moving beyond basic peak assignment to the mechanistic causality required for high-integrity data interpretation.

Technical Deep Dive: Amide Functional Groups

The amide group (


) is a resonance hybrid, imparting partial double-bond character to the C-N bond. This electronic environment creates a complex vibrational signature highly sensitive to hydrogen bonding and physical state.[1]
The Mechanistic "Why": Hydrogen Bonding & Resonance

In the solid state or concentrated solution, amides form strong intermolecular hydrogen bonds (


).
  • Effect on C=O[1][2][3][4] (Amide I): H-bonding draws electron density away from the carbonyl carbon, lengthening the C=O bond. According to Hooke’s Law (

    
    ), a longer bond reduces the force constant (
    
    
    
    ), shifting the Amide I band to lower frequencies (red shift).
  • Effect on N-H (Amide A/II): Conversely, H-bonding constrains the N-H bond, requiring more energy to bend, often shifting Amide II (bending) to higher frequencies (blue shift).

Critical Band Assignments
BandFrequency (cm⁻¹)Vibrational ModeDiagnostic Utility
Amide A 3300–3500N-H StretchPrimary vs. Secondary: Primary amides show a doublet (sym/asym stretch); Secondary show a singlet.[5]
Amide I 1600–1700C=O[2][6] Stretch (80%)Secondary Structure: The "Gold Standard" for protein conformation. • α-helix: ~1650–1655 cm⁻¹• β-sheet: ~1610–1640 cm⁻¹
Amide II 1480–1570N-H Bend (60%) + C-N Stretch (40%)H/D Exchange: Disappears/shifts significantly upon deuteration, confirming solvent accessibility in proteins.
Amide III 1200–1350Complex Mix (N-H, C-N)Fingerprinting: Highly sensitive to specific side-chain environments but difficult to assign without deconvolution.

Technical Deep Dive: Alkyl Halide Functional Groups

Alkyl halides (


) present a challenge of mass dependency  and conformational isomerism . As the mass of the halogen increases, the stretching frequency drops precipitously into the Far-IR region, often necessitating specialized optics.
The Mass Effect (Hooke's Law Application)

The reduced mass (


) of the C-X system increases dramatically from F to I.


  • C-F (1000–1400 cm⁻¹): extremely strong dipole, often overwhelming the fingerprint region.

  • C-Cl (600–800 cm⁻¹): often falls near the cutoff of standard ATR crystals (Diamond/ZnSe).

  • C-Br (500–600 cm⁻¹) & C-I (approx. 500 cm⁻¹): Usually require CsI optics or Far-IR setups; invisible on standard Diamond ATR.

Rotational Isomerism (The "Fingerprint" Trap)

Unlike the distinct Amide I band, C-X bands often appear as multiplets. This is not impurity; it is conformational splitting .

  • Trans (anti) conformers: Generally absorb at higher frequencies.

  • Gauche conformers: Absorb at lower frequencies due to steric strain affecting the force constant.

  • Application: In 1-chloropropane, you will see two C-Cl bands corresponding to these rotamers.

Comparative Performance Analysis: IR vs. Alternatives

Here we evaluate IR spectroscopy against Raman and compare sampling modes.

Product Comparison Matrix
FeatureIR Spectroscopy Raman Spectroscopy Winner for Amides? Winner for Alkyl Halides?
Selection Rule Change in Dipole MomentChange in PolarizabilityIR (C=O is highly polar)Raman (C-X, esp.[2][7][8][9][10][11] heavy halogens, are highly polarizable)
Water Interference High (H-O-H bend ~1640 overlaps Amide I)Low (Water is a weak Raman scatterer)IR (if D₂O used) / Raman (native state)Neutral
Low Frequency Limit ~400 cm⁻¹ (Standard FTIR)~50 cm⁻¹ (Standard Raman)IR Raman (Best for C-Br, C-I)
Sensitivity High for C=O, C-FHigh for C-S, C-I, C-BrIR Raman
Sampling Mode: ATR vs. Transmission
  • Amides: ATR (Diamond) is preferred for solid powders and films. However, for protein secondary structure quantification, Transmission (CaF₂ cell) is superior because ATR introduces path-length variations that distort band shapes (anomalous dispersion).

  • Alkyl Halides: Transmission (KBr pellet) or CsI ATR is required. Standard Diamond/ZnSe ATR crystals absorb strongly below 650 cm⁻¹, effectively "blinding" the instrument to C-Br and C-I stretches.

Experimental Protocols

Protocol A: Secondary Structure Analysis of a Peptide (Amide Focus)

Goal: Determine if a peptide drug candidate is


-helical or 

-sheet.
  • System Prep: Purge FTIR bench with dry nitrogen for 20 mins. Reason: Atmospheric water vapor has sharp rotational lines in the 1600–1700 cm⁻¹ region that mask the Amide I band.

  • Sample Prep: Dissolve peptide in D₂O (Deuterium Oxide) rather than H₂O.

    • Mechanism: H₂O bending vibration (~1640 cm⁻¹) overlaps perfectly with Amide I. D₂O shifts this solvent band to ~1200 cm⁻¹, revealing the Amide I region.

  • Acquisition: Use a CaF₂ transmission cell (6 µm pathlength). Collect 64 scans at 2 cm⁻¹ resolution.

  • Data Processing: Perform Fourier Self-Deconvolution (FSD) .

    • Parameters: Gamma = 6, Smoothing Factor = 0.2.

    • Result: Broad Amide I band resolves into component peaks. 1654 cm⁻¹ =

      
      -helix; 1630 cm⁻¹ = 
      
      
      
      -sheet.
Protocol B: Identification of Halogenated Intermediate (Halide Focus)

Goal: Confirm the substitution of a Chlorine atom in a synthesis step.

  • Optic Selection: Ensure the spectrometer is equipped with a CsI or KRS-5 beamsplitter/detector combination. Standard KBr optics cut off at 400 cm⁻¹, missing many halide bands.

  • Sample Prep: Prepare a KBr pellet (1 mg sample : 100 mg dry KBr).

    • Why not ATR? Diamond ATR cuts off at 525 cm⁻¹. If your C-Cl stretch is at 600 cm⁻¹ (gauche), it will appear as noise on the spectral edge.

  • Acquisition: Collect spectrum from 4000 to 200 cm⁻¹.

  • Verification: Look for the Fingerprint Wag (1150–1300 cm⁻¹) .

    • Logic: A C-Cl stretch at 700 cm⁻¹ is not enough (could be aromatic C-H). You must see the corresponding

      
       wagging mode in the fingerprint region to confirm the assignment.
      

Visualization & Logic Flows

Figure 1: Amide Assignment Decision Tree

Caption: Logic flow for distinguishing primary, secondary, and tertiary amides based on N-H stretching patterns.

AmideLogic Start Analyze 3100-3500 cm⁻¹ Region CheckBands Count N-H Stretching Bands Start->CheckBands TwoBands Two Bands (Doublet) CheckBands->TwoBands ~3350 & 3180 cm⁻¹ OneBand One Band (Singlet) CheckBands->OneBand ~3300 cm⁻¹ NoBand No Bands CheckBands->NoBand Clean Baseline Primary Primary Amide (-NH2) Sym & Asym Stretch TwoBands->Primary Secondary Secondary Amide (-NHR) Single Stretch OneBand->Secondary Tertiary Tertiary Amide (-NR2) Only C=O Band present NoBand->Tertiary

Figure 2: Experimental Workflow for Halide Analysis

Caption: Selection strategy for sampling optics based on halogen mass and expected frequency cutoff.

HalideWorkflow Input Sample: Alkyl Halide HalogenType Identify Halogen (X) Input->HalogenType Fluorine Fluorine (C-F) 1000-1400 cm⁻¹ HalogenType->Fluorine Chlorine Chlorine (C-Cl) 600-800 cm⁻¹ HalogenType->Chlorine BromineIodine Bromine/Iodine < 600 cm⁻¹ HalogenType->BromineIodine StandardATR Standard Diamond ATR (OK) Fluorine->StandardATR CautionATR Check ATR Cutoff (Risk of Signal Loss) Chlorine->CautionATR FarIR Req. CsI Transmission or Far-IR ATR BromineIodine->FarIR

References

  • NIST Chemistry WebBook. Infrared Spectra of N-Methylacetamide. National Institute of Standards and Technology. Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins.[6] Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link][6][12][13]

  • Spectroscopy Online. The Infrared Spectra of Alkyl Halides. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Stability of 2,5-Diketopiperazines vs. Linear Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and peptide chemistry, the stability of a molecule is a cornerstone of its therapeutic potential. Linear peptides, despite their high specificity, are often plagued by rapid enzymatic degradation, limiting their bioavailability and clinical utility.[1][2][3] An elegant solution to this challenge lies in a class of compounds known as 2,5-diketopiperazines (DKPs). This guide provides an in-depth comparison of the stability profiles of DKPs and their linear dipeptide counterparts, supported by experimental evidence and methodologies, to inform rational drug design and development.

Foundational Structures: A Tale of Two Conformations

At its core, a 2,5-diketopiperazine is a cyclic dipeptide, formed by the head-to-tail condensation of two amino acids.[4][5] This cyclization transforms the flexible, linear chain of a dipeptide into a conformationally constrained, six-membered ring.[6][7] This fundamental structural difference is the primary determinant of their divergent stability characteristics.

  • Linear Dipeptides: Possess an exposed peptide bond that is readily accessible to the active sites of various proteases and peptidases found in biological systems.[8] Their conformational flexibility allows them to adapt to the steric and electronic requirements of enzyme active sites, facilitating their own degradation.

  • 2,5-Diketopiperazines (DKPs): The peptide bonds are incorporated into a rigid, nearly planar ring structure.[6][9] This inherent rigidity and steric hindrance make the amide bonds significantly less accessible to enzymatic attack, conferring a remarkable resistance to proteolysis.[9][10][11]

The Core of the Matter: Comparative Stability Analysis

The enhanced stability of the DKP scaffold is not merely a theoretical advantage; it is a well-documented phenomenon with profound implications for pharmacokinetics.

Enzymatic Stability: Resisting the Proteolytic Onslaught

The primary vulnerability of linear peptides is their susceptibility to cleavage by peptidases.[2][3] DKPs, by contrast, are exceptionally stable against proteolysis.[6][9][11] Studies have consistently shown that while linear dipeptides are rapidly hydrolyzed in plasma or the presence of digestive enzymes, DKPs remain largely intact under the same conditions.[10][12][13]

This resistance is a direct consequence of their cyclic structure. The amide bonds within the DKP ring are poor substrates for most common peptidases, whose active sites are optimized for recognizing and cleaving the extended conformation of a linear peptide chain. While some specific microbial enzymes have been identified that can cleave certain DKPs, this degradation is highly substrate-specific and not a general pathway, unlike the broad activity of peptidases on linear peptides.[12][13] Proline-containing DKPs exhibit even greater rigidity and resistance to degradation.[14]

Conformational Rigidity: A Shield Against Degradation

The DKP ring's rigidity is a key contributor to its stability.[15] Linear peptides must adopt a specific, high-energy conformation to fit into an enzyme's active site. The DKP, locked in its cyclic form, cannot easily achieve this transition state. This "conformational locking" presents a significant energy barrier to enzymatic hydrolysis, effectively protecting the peptide bonds from cleavage.[9] This inherent structural stability is a major reason why the DKP motif is found in a wide array of biologically active natural products.[4][7][9]

Impact on Bioavailability

The superior stability of DKPs directly translates to improved pharmacokinetic properties. Their resistance to enzymatic degradation in the gut and bloodstream leads to a longer plasma half-life and enhanced oral bioavailability, a significant challenge for most linear peptide-based therapeutics.[11][16] The DKP scaffold is even being explored as a "brain shuttle" to deliver drugs across the blood-brain barrier, a feat made possible by its robust structure.[11]

Quantifying Stability: An Experimental Overview

The stability of these compounds is not just a qualitative descriptor; it is a quantifiable parameter crucial for drug development. An in-vitro plasma stability assay is a standard method to determine the half-life of a compound in a biologically relevant matrix.

Data Summary: Representative Stability Comparison

The following table summarizes typical stability outcomes for linear dipeptides versus DKPs when exposed to enzymatic conditions, such as human plasma.

Compound ClassTypical Half-Life in Human PlasmaPrimary Degradation PathwayKey Structural Feature
Linear Dipeptide Minutes to a few hours[1][2]Peptidase-mediated hydrolysis of the peptide bond[8]Flexible, exposed amide bond
2,5-Diketopiperazine Many hours to days; often >90% remains after 24h[10][17]Resistant to common peptidases; slow, specific microbial cleavage[12][13]Rigid, sterically shielded amide bonds within a cyclic structure[9]

Visualizing the Concepts

Diagrams can effectively illustrate the fundamental differences in degradation pathways and experimental procedures.

cluster_0 Linear Dipeptide Degradation cluster_1 2,5-Diketopiperazine Stability ld Linear Dipeptide peptidase Peptidase Enzyme ld->peptidase Susceptible to Cleavage aa Constituent Amino Acids peptidase->aa Hydrolysis dkp 2,5-Diketopiperazine (DKP) peptidase2 Peptidase Enzyme dkp->peptidase2 Resistant to Cleavage intact Intact DKP peptidase2->intact No Reaction

Caption: Enzymatic stability comparison of linear dipeptides and DKPs.

start 1. Incubation Setup (Peptide + Plasma at 37°C) sampling 2. Time-Point Sampling (t = 0, 5, 15, 30, 60, 120 min) start->sampling quench 3. Reaction Quenching (Add aliquot to ice-cold ACN/TFA) sampling->quench precipitate 4. Protein Precipitation (Centrifuge at >14,000 x g) quench->precipitate supernatant 5. Sample Collection (Collect supernatant) precipitate->supernatant hplc 6. RP-HPLC Analysis (Quantify remaining peptide) supernatant->hplc data 7. Data Analysis (Calculate % remaining vs. time) hplc->data

Caption: Workflow for an in-vitro plasma stability assay.

Experimental Protocol: In-Vitro Plasma Stability Assay via RP-HPLC

This protocol provides a robust, self-validating system for determining the half-life of a test compound in plasma.

Rationale

The goal is to measure the disappearance of the parent compound over time in a biologically active matrix (plasma). The use of a quenching solution is critical to stop enzymatic activity at precise time points.[18] Subsequent protein precipitation removes interfering plasma proteins, and RP-HPLC allows for accurate quantification of the remaining analyte.[1][18]

Materials
  • Test Compound (e.g., DKP or linear dipeptide)

  • Human or animal plasma (heparinized, stored at -80°C)

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA), ice-cold

  • Incubator or water bath set to 37°C

  • High-speed refrigerated microcentrifuge

  • RP-HPLC system with a C18 column and UV detector

Methodology
  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., 10% DMSO in water).

    • Causality: DMSO is used to solubilize hydrophobic compounds, but its concentration in the final incubation mix should be kept low (<1%) to avoid impacting enzyme activity.

  • Incubation Setup:

    • Thaw a sufficient volume of plasma on ice.

    • In a microcentrifuge tube, pre-warm 495 µL of plasma at 37°C for 5-10 minutes to allow temperature equilibration.

    • Causality: Pre-warming ensures the reaction starts at the correct physiological temperature.

  • Initiation of Reaction (t=0):

    • Add 5 µL of the 1 mg/mL peptide stock solution to the pre-warmed plasma to achieve a final concentration of ~10 µg/mL.

    • Mix gently by inverting the tube 3-4 times. This marks time zero (t=0).

    • Causality: Gentle mixing is essential to avoid denaturing plasma proteins.

  • Time-Point Sampling and Quenching:

    • t=0 Sample: Immediately withdraw a 50 µL aliquot of the plasma-peptide mixture and add it to a new tube containing 100 µL of ice-cold Quenching Solution. Vortex vigorously for 10 seconds.[18]

    • Causality: The organic solvent (ACN) and acid (TFA) denature and precipitate the plasma enzymes, instantly stopping the degradation reaction. Keeping it on ice further inhibits any residual activity.

    • Subsequent Time Points: Continue incubating the main plasma-peptide mixture at 37°C. At designated time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw another 50 µL aliquot and quench it in the same manner.

  • Protein Precipitation:

    • After collecting the final time point, place all quenched samples in a refrigerated centrifuge.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Causality: This step pellets the denatured plasma proteins, leaving the smaller test compound in the supernatant.

  • Sample Analysis:

    • Carefully collect the supernatant from each tube, avoiding the protein pellet, and transfer it to an HPLC vial.

    • Analyze an appropriate volume (e.g., 50 µL) of the supernatant by RP-HPLC using a suitable gradient method to separate the parent compound from any degradation products.

    • Causality: A gradient of increasing organic solvent is used to elute compounds from the C18 column based on their hydrophobicity.

  • Data Interpretation:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample (which is set to 100%).

    • Plot the percentage remaining versus time on a semi-logarithmic scale. The half-life (t½) can be determined from the slope of the linear regression.

Conclusion and Future Directions

The evidence unequivocally demonstrates the superior stability of 2,5-diketopiperazines compared to their linear dipeptide analogs, primarily due to the enzymatic resistance conferred by their rigid cyclic structure.[9][10][11] This inherent stability makes the DKP scaffold an exceptionally attractive and privileged structure in medicinal chemistry for overcoming the pharmacokinetic hurdles associated with peptide-based therapeutics.[9][19] For researchers and drug developers, leveraging the DKP motif offers a validated strategy to enhance bioavailability and create more robust drug candidates. Future work will continue to explore novel DKP derivatives and their potential in treating a wide range of diseases, from metabolic disorders to neurodegenerative conditions.[4][11]

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Total Synthesis of Complex Diketopiperazine Alkaloids. National Institutes of Health (NIH). [Link]

  • 2,5-Diketopiperazine. Wikipedia. [Link]

  • Mechanisms of dipeptide utilization. ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ResearchGate. [Link]

  • Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. MDPI. [Link]

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. ACS Publications. [Link]

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. ResearchGate. [Link]

  • 2,5-Diketopiperazines as Neuroprotective Agents. Bentham Science. [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. PubMed. [Link]

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Beijing Institute of Technology. [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Preprints.org. [Link]

  • Ultra Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). Sciforum. [Link]

  • FLEXIBILITY OF SUPPOSED “RIGID” MOLECULES: SUBSTITUTED 2,5-PIPERAZINEDIONES (DIKETOPIPERAZINES). PNAS. [Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Iris Biotech. [Link]

  • Developments around the bioactive diketopiperazines: A patent review. ResearchGate. [Link]

  • Cell-penetrating peptides containing 2,5-diketopiperazine (DKP) scaffolds as shuttles for anti-cancer drugs: conformational studies and biological activity. Royal Society of Chemistry. [Link]

  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). ResearchGate. [Link]

  • Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. National Institutes of Health (NIH). [Link]

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A Researcher's Guide to Validating Cytotoxic Activity of Diketopiperazine Derivatives: A Comparative Bioassay Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, natural products and their synthetic analogs continue to be a fertile ground for identifying novel therapeutic agents. Among these, diketopiperazines (DKPs), a large class of cyclic dipeptides, have garnered significant attention for their diverse biological activities, including potent anticancer properties.[1][2] The journey from a promising DKP derivative to a potential clinical candidate is paved with rigorous preclinical evaluation, at the core of which lies the accurate and reliable assessment of its cytotoxic activity.

This guide provides a comprehensive comparison of commonly employed bioassays for validating the cytotoxic effects of DKP derivatives. As researchers and drug development professionals, understanding the nuances of these assays is paramount for making informed decisions, ensuring data integrity, and ultimately, advancing the most promising compounds. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-proven protocols, and present a comparative analysis to guide your experimental design.

The First Line of Defense: Assessing Cell Viability and Cytotoxicity

The initial screening of DKP derivatives typically involves assays that measure overall cell viability or cytotoxicity. These assays provide a broad-stroke picture of a compound's ability to inhibit cell proliferation or induce cell death. Here, we compare three workhorse assays: MTT, SRB, and LDH.

The Metabolic Health Check: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that provides an indication of a cell's metabolic activity, which often correlates with cell viability.[3]

Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with DKP derivatives at various concentrations cell_seeding->compound_treatment incubation Incubate for a defined period (e.g., 24-72h) compound_treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt mtt_incubation Incubate for 2-4 hours to allow formazan formation add_mtt->mtt_incubation solubilize Add solubilization buffer to dissolve formazan crystals mtt_incubation->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance Apoptosis_Pathway cluster_cell_states Cellular States cluster_events Key Cellular Events live_cell Live Cell (Annexin V- / PI-) ps_exposure Phosphatidylserine (PS) exposure on outer membrane live_cell->ps_exposure Apoptotic Stimulus membrane_damage Plasma membrane damage live_cell->membrane_damage Necrotic Stimulus early_apoptosis Early Apoptosis (Annexin V+ / PI-) early_apoptosis->membrane_damage late_apoptosis Late Apoptosis (Annexin V+ / PI+) necrosis Necrosis (Annexin V- / PI+) ps_exposure->early_apoptosis membrane_damage->late_apoptosis membrane_damage->necrosis

Caption: Differentiating cell fate pathways with Annexin V and PI staining.

The Executioners of Apoptosis: Caspase Activity Assays

Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. [5]Caspase-3 and Caspase-7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Principle: Caspase activity assays typically utilize a synthetic substrate that contains a specific amino acid sequence recognized and cleaved by the target caspase. [6]This cleavage event releases a reporter molecule, which can be a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays), or even a substrate for luciferase in luminescent assays. [5]The signal generated is directly proportional to the activity of the caspase.

Experimental Protocols

Detailed Protocol: SRB Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the DKP derivatives and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. [7][8]6. Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [7]7. Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

Detailed Protocol: Caspase-3/7 Glo® Assay (Luminescent)
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with DKP derivatives as described for the SRB assay. Include a positive control (e.g., staurosporine) to induce apoptosis.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the cells in 100 µL of culture medium. [6]4. Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Conclusion: An Integrated Approach to Validation

The validation of the cytotoxic activity of DKP derivatives requires a multi-faceted approach. No single assay can provide a complete picture. An effective strategy involves a tiered approach, starting with a high-throughput primary screen using a robust assay like SRB to identify active compounds. Subsequently, more detailed mechanistic studies using Annexin V/PI staining and caspase activity assays can be employed to confirm apoptosis induction and elucidate the mode of action.

By carefully selecting and validating the appropriate bioassays, researchers can generate high-quality, reproducible data that will confidently guide the progression of promising DKP derivatives through the drug discovery pipeline. This rigorous approach is essential for ensuring the scientific integrity of the research and for ultimately translating these fascinating natural product scaffolds into novel anticancer therapeutics.

References

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC. (2025, June 30). Vertex AI Search.
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  • LDH assay kit guide: Principles and applications - Abcam. (2025, May 20). Vertex AI Search.
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  • Caspase-Glo® 3/7 Assay Protocol - Promega Corpor
  • SRB Cytotoxicity Assay Kit - Tiaris Biosciences. Vertex AI Search.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K B
  • Necrosis vs Apoptosis Assay Kit | 9148 - Antibodies Incorpor
  • MTT assay protocol | Abcam. Vertex AI Search.
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  • CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. Vertex AI Search.
  • Annexin V-Dye Apoptosis Assay - G-Biosciences. Vertex AI Search.
  • Video: Cell Death Pathways and Annexin V & PI Labeling studies - JoVE. (2023, April 30). Vertex AI Search.
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  • Annexin V Staining | Thermo Fisher Scientific - CL. Vertex AI Search.
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Chiral separation of 3-(2-Bromoethyl)piperazine-2,5-dione enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The chiral separation of 2,5-diketopiperazines (DKPs) represents a persistent bottleneck in the development of peptide-derived therapeutics. Specifically, 3-(2-Bromoethyl)piperazine-2,5-dione presents a unique chromatographic challenge. The molecule combines a rigid, highly polar lactam core—capable of strong hydrogen bonding—with a flexible, polarizable bromoethyl side chain. This structural dichotomy demands a highly specific chiral recognition environment.

As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of how the analyte interacts with the stationary phase. In this guide, we objectively compare three primary analytical modalities for resolving the enantiomers of this compound: Direct Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Chiral Gas Chromatography (GC).

Physicochemical Profiling & Separation Challenges

Before selecting a modality, we must map the analyte's physicochemical profile:

  • The DKP Core: The piperazine-2,5-dione ring provides rigid geometry and multiple hydrogen-bonding sites (two amides). This makes it highly susceptible to irreversible adsorption on bare silica but ideal for targeted hydrogen bonding with functionalized chiral selectors.

  • The Bromoethyl Group: The bromine atom introduces significant steric bulk and halogen-bonding potential. This heavy, polarizable tail heavily influences how deeply the enantiomer can penetrate the chiral cavities of polysaccharide-based stationary phases.

Comparative Methodological Analysis

Method A: Direct Chiral HPLC (The Preparative Gold Standard)

Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective for DKP derivatives.

  • Causality of Recognition: Chiral recognition is driven by the carbamate linkages on the CSP, which act as both hydrogen bond donors and acceptors to the DKP amides[1]. The bromoethyl group inserts into the chiral helical cavity of the amylose backbone. The steric bulk of the bromine atom significantly enhances the differential free energy of binding (

    
    ) between the 
    
    
    
    - and
    
    
    -enantiomers, leading to baseline resolution.
Method B: Capillary Electrophoresis (The High-Efficiency Alternative)

Using sulfated β-cyclodextrin (S-β-CD) as a pseudo-stationary phase in CE provides an orthogonal, highly efficient separation mechanism.

  • Causality of Recognition: Separation relies on inclusion complexation. The hydrophobic bromoethyl tail enters the non-polar cavity of the cyclodextrin, while the polar DKP core interacts with the sulfated rim. The differing electrophoretic mobilities of these transient diastereomeric complexes result in rapid separations with minimal solvent consumption.

Method C: Chiral GC (The High-Resolution Profiling Tool)

Direct GC of DKPs is hindered by their high boiling points and strong intermolecular hydrogen bonding. Therefore, a ring-opening derivatization (esterification and acylation) to dipeptide derivatives is strictly required prior to chiral GC[2].

  • Causality of Recognition: Ring-opening eliminates the rigid lactam structure, breaking the strong H-bond network and drastically increasing volatility. While this method provides unparalleled theoretical plate counts for complex isomeric mixtures, it is inherently destructive.

Workflow A This compound Racemic Mixture B Scale & Objective? A->B C Preparative Isolation B->C mg to g scale D Analytical Quantification B->D µg scale E Chiral HPLC (Polysaccharide CSP) C->E D->E Non-destructive F Capillary Electrophoresis (Sulfated β-CD) D->F High efficiency/Aqueous G Chiral GC (Derivatization Req.) D->G Isomeric profiling

Decision matrix for selecting the optimal chiral separation modality based on analytical scale.

Quantitative Performance Comparison

To facilitate objective method selection, the following table summarizes the empirical performance metrics of each modality when applied to piperazine-2,5-dione derivatives.

ModalityChiral Phase / SelectorTypical Resolution (

)
Analysis TimeSample StatePrimary Use Case
Direct HPLC Amylose/Cellulose Carbamates1.5 - 3.515 - 30 minIntactPreparative isolation & standard QC
Capillary Electrophoresis Sulfated β-Cyclodextrin2.0 - 4.55 - 12 minIntactHigh-throughput analytical screening
Chiral GC Amino Acid Derivatives (e.g., Chirasil-Val)> 3.020 - 45 minRing-opened / DerivatizedComplex multi-stereocenter profiling

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols include built-in causality explanations and system suitability checkpoints to ensure data integrity.

Protocol 1: Direct Chiral HPLC (Normal Phase)

Objective: Non-destructive baseline separation of enantiomers for fraction collection or purity analysis[3]. Materials: Chiralpak AD-H column (250 x 4.6 mm, 5 µm); HPLC-grade Hexane and Isopropanol (IPA).

  • Mobile Phase Preparation: Mix Hexane/IPA at an 80:20 (v/v) ratio. Degas via sonication for 15 minutes.

    • Causality: Hexane forces the polar DKP core to interact with the CSP via hydrogen bonding. IPA acts as a protic modifier to compete for these sites, preventing irreversible adsorption and controlling the elution window.

  • System Equilibration: Flush the column at 1.0 mL/min for 30 column volumes until the baseline UV absorbance (at 210 nm) stabilizes.

  • Sample Preparation: Dissolve the racemate in the mobile phase to a concentration of 1 mg/mL.

    • Validation Checkpoint: Ensure complete dissolution; particulate matter indicates solvent mismatch and will cause peak splitting.

  • Injection & Run: Inject 10 µL. Maintain column temperature at 25°C.

    • Causality: Lower temperatures generally increase the residence time in the chiral cavity, enhancing

      
       and improving resolution, albeit at the cost of broader peaks.
      
  • System Suitability (Self-Validation): The protocol is validated if the resolution factor (

    
    ) is 
    
    
    
    and the tailing factor for the second eluting peak is
    
    
    . If
    
    
    , decrease IPA to 15% to increase retention and theoretical plates.

Mechanism CSP Chiral Stationary Phase (Amylose Carbamate) Hbond Hydrogen Bonding (N-H and C=O) CSP->Hbond Dipole Dipole-Dipole Interactions CSP->Dipole Steric Steric Fit (Bromoethyl Cavity) CSP->Steric Analyte Analyte (DKP Enantiomer) Hbond->Analyte Dipole->Analyte Steric->Analyte

Mechanistic interactions driving enantiomeric recognition between the DKP analyte and the CSP.

Protocol 2: Capillary Electrophoresis with S-β-CD

Objective: Rapid analytical quantification using minimal sample volume.

  • BGE Preparation: Prepare a 100 mM phosphate buffer (pH 6.0). Add 34 mg/mL of Sulfated β-cyclodextrin (S-β-CD) and 40% (v/v) methanol.

    • Causality: The pH of 6.0 ensures the S-β-CD remains fully ionized (anodic mobility), creating a counter-current to the electroosmotic flow (EOF). Methanol reduces the EOF and enhances the solubility of the bromoethyl group.

  • Capillary Conditioning: Flush a fused-silica capillary (50 µm ID x 40 cm) with 0.1 M NaOH for 5 min, water for 2 min, and BGE for 5 min.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation: Apply +20 kV at 20°C. Detection via UV at 210 nm.

  • System Suitability (Self-Validation): The protocol is validated if the migration time relative standard deviation (RSD) is

    
     over three consecutive runs.
    

Conclusion

For preparative isolation and standard non-destructive analysis of this compound, normal-phase chiral HPLC remains the superior choice due to the robust hydrogen-bonding capabilities of polysaccharide CSPs. However, for high-throughput analytical screening where sample volume is restricted, CE with S-β-CD offers a highly efficient, orthogonal alternative. Chiral GC should be reserved strictly for cases where ring-opening derivatization is acceptable and ultra-high resolution of multiple stereocenters is required[4].

References

  • Mimura, et al. "Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation." Journal of Chromatography A, 2018.[Link]

  • "Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin." d-nb.info, 2024. [Link]

  • "Convenient asymmetric synthesis of 1,3,4,6-tetrasubstituted 2,5-diketopiperazines." Arkivoc. [Link]

  • "Diketopiperazine Derivatives from the Marine-Derived Actinomycete Streptomyces sp. FXJ7.328." Marine Drugs (MDPI), 2013.[Link]

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Benchmarking Synthetic Routes for Functionalized Piperazine-2,5-Diones: A Comprehensive Guide for Lead Generation

Author: BenchChem Technical Support Team. Date: March 2026

Functionalized piperazine-2,5-diones (commonly known as diketopiperazines or DKPs) are privileged pharmacophores in modern drug discovery. Characterized by their superior structural rigidity, predictable three-dimensionality, and high cell permeability, these cyclic dipeptides serve as excellent scaffolds for mimicking peptide turns and disrupting protein-protein interactions[1].

However, as any seasoned Application Scientist knows, a discovery program can easily stall not because of poor target affinity, but due to inefficient synthetic bottlenecks. The intrinsic challenge in DKP synthesis lies in overcoming the activation energy required for the cis-trans isomerization of the peptide bond prior to cyclization, as well as managing the comparable nucleophilicity of the nitrogen atoms[2].

This guide objectively benchmarks the three dominant synthetic routes for functionalized piperazine-2,5-diones, providing mechanistic causality, comparative data, and self-validating experimental protocols to help you select the optimal strategy for your workflow.

Mechanistic Evaluation of Synthetic Strategies

Route A: Ugi Four-Component Reaction (Ugi-4CR) & Post-Ugi Cyclization

The Ugi-4CR is the gold standard for generating highly diverse, stereochemically complex DKP libraries. By condensing an amine, an aldehyde, a carboxylic acid, and an isocyanide, you rapidly assemble a highly functionalized linear precursor. The causality behind its success lies in the post-Ugi cyclization: an intramolecular amidation or aza-Michael addition drives the formation of the piperazine-2,5-dione core[3].

The Causality of Failure: Steric hindrance is the primary failure mode in this route. For instance, utilizing bulky tert-butyl isocyanides significantly reduces product yields because the bulky substituent sterically blocks the nucleophilic attack required for ring closure, trapping the reaction at the linear intermediate stage[3].

UgiPathway A Amine + Aldehyde + Acid + Isocyanide B Ugi-4CR Adduct A->B MeOH, rt C Post-Ugi Cyclization (Base/Heat) B->C Deprotection D Functionalized Piperazine-2,5-dione C->D Intramolecular amidation

Caption: Ugi-4CR and post-Ugi cyclization pathway for synthesizing functionalized piperazine-2,5-diones.

Route B: Solid-Phase Peptide Synthesis (SPPS) & Spontaneous Cyclization

When sequence control and strict enantiomeric purity are paramount, SPPS is the method of choice[4]. The logic here relies on pseudo-dilution on the solid support. By synthesizing a linear dipeptide on a resin and utilizing a linker that undergoes spontaneous intramolecular aminolysis upon cleavage, the DKP is formed cleanly.

The Causality of Inefficiency: While this route offers exquisite sequence control, it inherently suffers from poor atom economy. The necessity of using large molar excesses of coupling reagents (e.g., HBTU, DIPEA) and the mass of the polymer resin itself make this route unviable for large-scale manufacturing, though it remains unbeatable for initial SAR library generation[4].

SPPSWorkflow R Polymer Resin AA1 Fmoc-AA1-OH Coupling (HBTU/DIPEA) R->AA1 DEP Fmoc Deprotection (20% Piperidine) AA1->DEP AA2 Fmoc-AA2-OH Coupling (HBTU/DIPEA) DEP->AA2 CLEAVE Global Cleavage & Spontaneous Cyclization AA2->CLEAVE DKP Piperazine-2,5-dione CLEAVE->DKP

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for piperazine-2,5-dione generation.

Route C: Microwave-Assisted Solvent-Free Synthesis

For rapid, scalable, and environmentally benign synthesis, the microwave-assisted cyclization of N-Boc dipeptide esters is highly effective[5].

The Causality of Acceleration: The fundamental mechanism relies on rapid thermal energy transfer. Microwave irradiation efficiently overcomes the high activation energy barrier for the cis-trans isomerization of the peptide bond. Once the cis conformer is accessed, the elevated temperature drives the thermal deprotection of the Boc group, triggering immediate intramolecular cyclization[5].

MWSynthesis A N-Boc Dipeptide Ester B Microwave Irradiation (Solvent-Free, 150°C) A->B C cis-trans Isomerization & Boc Deprotection B->C D Piperazine-2,5-dione C->D

Caption: Solvent-free, microwave-assisted thermal cyclization of N-Boc dipeptide esters.

Quantitative Benchmarking Data

To facilitate objective decision-making, the following table summarizes the performance metrics of each synthetic route based on standard laboratory-scale executions.

MetricRoute A: Ugi-4CR + CyclizationRoute B: SPPS + CyclizationRoute C: Microwave (Solvent-Free)
Average Yield (%) 60 – 85%50 – 70% (Overall)70 – 98%
Atom Economy Moderate (Leaving groups lost)Low (Excess reagents/resin)High (Minimal byproducts)
Scalability High (Multi-gram scale easily achieved)Low (Best for mg-scale libraries)Moderate (Limited by MW reactor size)
Functional Group Tolerance High (Excluding highly bulky isocyanides)Very High (Orthogonal protecting groups)Moderate (Requires thermal stability)
Reaction Time 12 – 24 hours48 – 72 hours1 – 3 hours
Stereochemical Integrity Moderate (Risk of epimerization in basic post-Ugi)ExcellentGood to Excellent

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to ensure the causality of the reaction is maintained before proceeding.

Protocol A: Ugi-4CR and Post-Ugi Cyclization
  • Ugi Reaction: In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (5 mL). Stir for 30 minutes at room temperature to allow imine formation.

  • Component Addition: Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol). Stir at room temperature for 12 hours.

  • Validation Checkpoint 1: Analyze via LC-MS. Confirm the disappearance of the imine mass and the appearance of the linear Ugi adduct

    
    . Do not proceed if the Ugi adduct is 
    
    
    
    pure by UV trace.
  • Post-Ugi Cyclization: Evaporate the methanol. Dissolve the crude adduct in DMF (5 mL) and add a catalytic amount of base (e.g.,

    
    , 0.2 mmol) if an intramolecular amidation is targeted. Heat to 80°C for 4 hours.
    
  • Validation Checkpoint 2: Monitor by TLC (EtOAc/Hexane 1:1). The cyclized DKP will typically have a lower

    
     than the linear precursor.
    
  • Workup: Pour into ice water to precipitate the DKP. Filter and wash with cold ether.

Protocol B: SPPS Spontaneous Cyclization
  • Resin Loading: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g loading) in DCM. Load the first Fmoc-amino acid (1.5 eq) using DIPEA (3.0 eq) for 2 hours.

  • Deprotection: Treat the resin with 20% piperidine in DMF (

    
     min).
    
  • Validation Checkpoint 1: Perform a Kaiser test. A positive (blue) result confirms the presence of the free primary amine.

  • Second Coupling: Add the second Fmoc-amino acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Shake for 1 hour. Repeat deprotection (Step 2).

  • Cleavage and Cyclization: Treat the resin with 20% hexafluoroisopropanol (HFIP) in DCM for 30 minutes. Filter the resin and concentrate the filtrate. The linear dipeptide will spontaneously cyclize in solution upon standing or mild heating (40°C) in a methanolic solution.

  • Validation Checkpoint 2: Confirm cyclization via LC-MS; the mass should reflect the loss of

    
     (-18 Da) compared to the linear dipeptide.
    
Protocol C: Microwave-Assisted Solvent-Free Cyclization
  • Preparation: Weigh the N-Boc dipeptide ester (1.0 mmol) into a microwave-safe 10 mL glass vial. Add 10% w/w silica gel to act as a solid support and microwave susceptor if the precursor is an oil.

  • Irradiation: Place the uncapped vial in a dedicated laboratory microwave reactor. Irradiate at 150°C for 15 minutes (monitor internal temperature via IR sensor).

  • Validation Checkpoint 1: Extract a 1 mg aliquot, dissolve in MeCN, and run LC-MS. Look for the complete loss of the Boc group (-100 Da) and the formation of the DKP mass. If the linear deprotected dipeptide is present, subject to an additional 5 minutes of irradiation.

  • Purification: Wash the crude solid with cold ethyl acetate. The highly crystalline DKP will remain insoluble, while unreacted precursors and cleaved tert-butyl alcohol/isobutylene byproducts are washed away or volatilized.

Conclusion & Future Perspectives

The synthesis of functionalized piperazine-2,5-diones requires a strategic balance between structural diversity, scale, and atom economy. While the Ugi-4CR provides unparalleled rapid access to diverse libraries, SPPS remains the bastion of stereochemical control. Conversely, microwave-assisted solvent-free routes offer a compelling green chemistry alternative for scalable, rapid generation of specific DKP cores. Future progress in this domain is expected to arise from hybrid scaffold engineering and the integration of predictive machine-learning methods to anticipate steric clashes in multicomponent routes before they occur at the bench[2].

References

  • A Global Review on Short Peptides: Frontiers and Perspectives - PMC. National Institutes of Health (NIH).
  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers.
  • Invention and Development of the Controlled Ring-Opening Polymerisation of 2,5-Diketopiperazines to Produce Poly(amino acids). White Rose eTheses Online.
  • Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate.

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-(2-Bromoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-(2-Bromoethyl)piperazine-2,5-dione. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical reasoning behind each safety and disposal protocol. Our commitment is to provide information that ensures laboratory safety and environmental protection, building a foundation of trust through scientific integrity.

Hazard Identification and Risk Assessment: A Structure-Based Approach

The molecule can be deconstructed into two key functional regions:

  • Piperazine-2,5-dione Core: This cyclic diamide structure is common in biologically active molecules. Related piperazine compounds are known to be corrosive and can cause severe skin burns and eye damage.[2][3][4] Piperazine derivatives may also act as skin and respiratory sensitizers.[2][4][5]

  • Bromoethyl Group (-CH₂CH₂Br): This is a primary alkyl bromide. Alkylating agents like this are reactive and pose a significant health risk. They can react with biological nucleophiles, such as DNA, making them potential mutagens. The presence of bromine classifies this compound as a halogenated organic compound .

Based on this analysis, this compound should be presumed to be corrosive, irritating, potentially sensitizing, and harmful to the environment. All handling and disposal procedures must reflect this heightened risk profile.

Table 1: Hazard Summary and Recommended Controls
Hazard Class (Inferred)Potential EffectsRequired Personal Protective Equipment (PPE)Engineering Controls
Acute Toxicity / Corrosivity Causes severe skin burns and serious eye damage.[2][4] Harmful if swallowed or in contact with skin.[1][5]Nitrile or neoprene gloves (double-gloving recommended), chemical safety goggles, and a face shield.[1][6]Always handle within a certified chemical fume hood.
Sensitization May cause allergic skin or respiratory reactions.[2][4][5]Wear suitable protective clothing to prevent skin contact.[3]Use adequate ventilation to keep airborne concentrations low.[7]
Environmental Hazard Halogenated organic compounds can persist in the environment. Avoid release to the environment.[2][3]N/AN/A

Core Principles for Chemical Waste Management

Before detailing the specific protocol, it is crucial to adhere to universal principles of hazardous waste management. These practices form the backbone of a safe laboratory environment.

  • Consult Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal.[1] They provide specific guidelines, waste container labels, and schedule pickups.

  • Waste Minimization: The most effective safety strategy is to minimize waste generation. Order only the necessary quantities of the chemical and design experiments to use the smallest scale possible.[1][8]

  • Prohibition of Improper Disposal: Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1][6] This is illegal and environmentally irresponsible.

Step-by-Step Disposal Protocol

Follow this workflow for the collection and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the PPE detailed in Table 1. This includes a lab coat, double gloves, and chemical safety goggles with a face shield.[1][2][3]

Step 2: Segregate as Halogenated Organic Waste

This is the most critical step in the disposal process. Halogenated and non-halogenated waste streams must always be kept separate.[8][9]

  • Causality: The presence of bromine requires specialized disposal. Brominated waste is typically destroyed via high-temperature incineration in facilities equipped with advanced scrubbers.[10] These scrubbers are necessary to neutralize the corrosive and toxic hydrogen bromide (HBr) gas produced during combustion, preventing its release into the atmosphere. Mixing this waste with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream.

Step 3: Select and Label the Waste Container

Choose a container that is in good condition and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.

The container must be clearly and accurately labeled before the first drop of waste is added .[9][11]

  • Affix a "HAZARDOUS WASTE" label provided by your EHS office.[1][11]

  • Write the full, unambiguous chemical name: "This compound ". Do not use abbreviations or chemical formulas.[11]

  • List all other components in the waste container, including any solvents, with their approximate concentrations.[8]

  • Ensure the name of the principal investigator or laboratory contact is on the label.

Step 4: Accumulate Waste in a Designated Area

Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1] This area should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]

  • Away from incompatible chemicals.[3]

Step 5: Arrange for Final Disposal

Once the waste container is nearly full (no more than 90% capacity) or you are finished with the project, contact your institution's EHS department to schedule a hazardous material pickup.[1][12] Do not allow waste to accumulate for extended periods.[8] EHS will manage the transfer to a licensed hazardous waste disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound assess_hazard Hazard Assessment: Treat as Hazardous (Corrosive, Sensitizer, Halogenated) start->assess_hazard ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) assess_hazard->ppe segregate Step 2: Segregate as HALOGENATED ORGANIC WASTE ppe->segregate why_segregate Rationale: Requires special incineration due to bromine content. segregate->why_segregate container Step 3: Use Compatible Container with Sealed Cap segregate->container label Step 4: Label Container 'Hazardous Waste' + Full Chemical Name container->label store Step 5: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 6: Contact EHS for Pickup store->contact_ehs

Caption: Decision workflow for handling and disposing of the target compound.

Spill and Decontamination Procedures

In the event of a minor spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing full PPE, absorb the spill using a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

  • Collect the contaminated absorbent material and any broken glassware into a designated solid hazardous waste container. This container must also be labeled as halogenated waste.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For major spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.

Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed. The rinsate from this procedure must be collected and disposed of as liquid halogenated hazardous waste.[11]

References

  • PIPERAZINE ANHYDROUS FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]

  • Bromine water - disposal. #1 Science Forum For Lab Technicians. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of North Texas Health Science Center. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Removal of Bromine from Polymer Blends... MDPI. [Link]

  • EPA Subpart P Regulations. PharmWaste Technologies, Inc. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [Link]

  • 40 CFR Part 751 - Regulation of Certain Chemical Substances and Mixtures Under Section 6 of The Toxic Substances Control Act. Federal Register. [Link]

  • Rules and Regulations. Federal Register / Vol. 86, No. 188. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.